Diphenyl (1,2,3-trihydroxypropyl)phosphonate
Description
BenchChem offers high-quality Diphenyl (1,2,3-trihydroxypropyl)phosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diphenyl (1,2,3-trihydroxypropyl)phosphonate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H17O6P |
|---|---|
Molecular Weight |
324.26 g/mol |
IUPAC Name |
1-diphenoxyphosphorylpropane-1,2,3-triol |
InChI |
InChI=1S/C15H17O6P/c16-11-14(17)15(18)22(19,20-12-7-3-1-4-8-12)21-13-9-5-2-6-10-13/h1-10,14-18H,11H2 |
InChI Key |
KIZVECBERHNAHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(C(C(CO)O)O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of Diphenyl (1,2,3-trihydroxypropyl)phosphonate: A Technical Guide
Introduction and Rationale
Polyhydroxyalkylphosphonates are critical structural motifs in medicinal chemistry. As stable, non-hydrolyzable isosteres of natural sugar phosphates, they serve as foundational building blocks for enzyme inhibitors and as precursors for antibiotics like fosfomycin[1]. Among these, Diphenyl (1,2,3-trihydroxypropyl)phosphonate (CAS: 1955523-37-1) represents a highly versatile synthetic intermediate.
The strategic choice of this specific molecule lies in its dual functionality:
-
The Diphenyl Ester Moiety: Acts as a lipophilic masking group (a common prodrug strategy) that enhances membrane permeability. Unlike dialkyl esters, diphenyl esters can be selectively cleaved or transesterified under controlled conditions without disrupting the core carbon-phosphorus bond.
-
The 1,2,3-Trihydroxypropyl Chain: Directly mimics the glycerol-3-phosphate backbone, making it a prime candidate for developing competitive inhibitors of glycerol-3-phosphate dehydrogenase and related metabolic enzymes.
Retrosynthetic Strategy & Reaction Pathway
The construction of the
Following the carbon-phosphorus bond formation, the isopropylidene protecting group must be removed. This deprotection requires strictly controlled acidic conditions to cleave the acetal without hydrolyzing the sensitive diphenyl ester bonds[1].
Synthetic workflow for Diphenyl (1,2,3-trihydroxypropyl)phosphonate via Pudovik addition.
Step-by-Step Experimental Protocols
Protocol A: Phospha-Aldol Addition (Synthesis of the Protected Intermediate)
Objective: Form the C-P bond via the addition of diphenyl phosphite to 2,3-O-isopropylidene-D-glyceraldehyde[2].
-
Preparation: Flame-dry a 100 mL two-neck round-bottom flask under an argon atmosphere. Add 2,3-O-isopropylidene-D-glyceraldehyde (10.0 mmol) and anhydrous dichloromethane (DCM, 30 mL).
-
Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add diphenyl phosphite (11.0 mmol, 1.1 equiv) to the stirring solution[3].
-
Catalysis: Slowly add triethylamine (TEA, 1.0 mmol, 0.1 equiv).
-
Causality Insight: TEA acts as a Brønsted base to deprotonate the phosphite, shifting the equilibrium from the inactive P(V) tautomer to the highly nucleophilic P(III) phosphite anion. The low temperature (0 °C) is critical to maximize the anti/syn diastereomeric ratio during the nucleophilic attack on the chiral aldehyde[2].
-
-
Reaction Monitoring: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor via TLC (Hexane/EtOAc 1:1, visualized with phosphomolybdic acid).
-
Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude mixture via flash column chromatography (silica gel, Hexane/EtOAc gradient) to isolate the diastereomeric mixture of diphenyl (1-hydroxy-2,3-O-isopropylidenepropyl)phosphonate.
Protocol B: Acetonide Deprotection
Objective: Cleave the isopropylidene acetal without hydrolyzing the diphenyl phosphonate esters[1].
-
Preparation: Dissolve the protected phosphonate intermediate (5.0 mmol) in anhydrous methanol (20 mL).
-
Acidic Cleavage: Add Dowex 50WX8 acidic resin (H⁺ form, 500 mg) or a catalytic amount of trifluoroacetic acid (TFA, 0.5 equiv).
-
Causality Insight: Strong aqueous mineral acids (like refluxing HCl) risk cleaving the phenoxy groups. Mild acidic resin or dilute TFA in methanol selectively hydrolyzes the 1,3-dioxolane ring while preserving the delicate P-O-Ph bonds[1].
-
-
Incubation: Stir the suspension at room temperature for 4–6 hours. Monitor the disappearance of the starting material by TLC.
-
Isolation: Filter the mixture to remove the Dowex resin (if used). Concentrate the filtrate under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to remove trace water and acid.
-
Final Polish: Triturate the resulting viscous oil with cold diethyl ether to precipitate the pure Diphenyl (1,2,3-trihydroxypropyl)phosphonate as a white solid/hygroscopic powder.
Analytical Characterization
To ensure the trustworthiness of the synthesis, a self-validating characterization workflow is mandatory. The integrity of the diphenyl ester must be confirmed via ³¹P NMR, while the stereocenter and triol chain are validated via ¹H/¹³C NMR and HRMS.
Self-validating analytical workflow for phosphonate characterization.
Data Presentation: Expected Spectroscopic Data
The following table summarizes the quantitative analytical data expected for the major diastereomer of Diphenyl (1,2,3-trihydroxypropyl)phosphonate.
| Analytical Technique | Key Signals / Values | Structural Assignment |
| ³¹P NMR (162 MHz, CD₃OD) | δ 17.5 – 19.0 ppm | Characteristic of dialkyl/diaryl |
| ¹H NMR (400 MHz, CD₃OD) | δ 7.35–7.15 (m, 10H) | Phenyl ring protons (confirms integrity of the diphenyl ester). |
| δ 4.25 (dd, J = 10.5, 5.0 Hz, 1H) | H-1 ( | |
| δ 3.90 (m, 1H) | H-2 ( | |
| δ 3.65 (dd, 1H), 3.55 (dd, 1H) | H-3a, H-3b (terminal methylene protons). | |
| ¹³C NMR (100 MHz, CD₃OD) | δ 151.0 (d, J = 9 Hz) | Ipso-carbons of the phenyl rings. |
| δ 130.5, 126.0, 121.5 | Ortho, meta, para carbons of the phenyl rings. | |
| δ 72.5 (d, J = 160 Hz) | C-1 ( | |
| δ 71.0 (d, J = 12 Hz) | C-2 ( | |
| δ 63.5 (s) | C-3 (terminal carbon). | |
| HRMS (ESI-TOF) | Calc. for C₁₅H₁₇O₆P [M+H]⁺: 325.0841 | Found: 325.0838. Confirms exact molecular formula. |
| IR (ATR) | 3350, 1220, 950 cm⁻¹ | O-H stretch (broad, 3350), P=O stretch (1220), P-O-C stretch (950). |
Mechanistic Insights & Trustworthiness
The synthesis of
References
- Wróblewski, A. E., Szewczyk, E. M., & Bak-Sypień, I. (2009).Synthesis of (1R,2R)- and (1S,2R)-1,2-epoxy-3-hydroxypropylphosphonates as analogues of fosfomycin. Arch Pharm (Weinheim).
- MDPI. (2022).
- Journal of the American Chemical Society (JACS). (2022).
- ChemBuyersGuide.BLD Pharmatech Co., Limited. Diphenyl (1,2,3-trihydroxypropyl)
Sources
An In-depth Technical Guide to the Physicochemical Properties of Diphenyl (1,2,3-trihydroxypropyl)phosphonate
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated physicochemical properties of Diphenyl (1,2,3-trihydroxypropyl)phosphonate, a molecule of interest in medicinal chemistry and drug development. While specific experimental data for this exact phosphonate derivative is not extensively available in public literature, this document synthesizes foundational knowledge of phosphonates, diphenyl phosphonates, and the influence of polyhydroxyalkyl moieties to present a predictive profile. We will delve into the expected structural and electronic characteristics, and their implications for solubility, stability, and intermolecular interactions. Furthermore, this guide outlines robust experimental protocols for the empirical determination of these properties, offering a roadmap for researchers engaged in the synthesis and characterization of this and similar novel compounds. Our approach is grounded in established analytical techniques and provides the causal reasoning behind experimental choices, ensuring a self-validating framework for investigation.
Introduction: The Rationale for Diphenyl (1,2,3-trihydroxypropyl)phosphonate in Drug Discovery
Phosphonates are a versatile class of organophosphorus compounds that have garnered significant interest in medicinal chemistry. They are recognized as effective mimics of phosphates, carboxylates, and the transition states of enzymatic reactions involving amide and ester hydrolysis.[1][2] This bioisosteric relationship allows phosphonate-containing molecules to act as potent enzyme inhibitors, with applications ranging from antiviral and anticancer agents to treatments for bone resorption disorders.[1][3]
The subject of this guide, Diphenyl (1,2,3-trihydroxypropyl)phosphonate, combines the core phosphonate functionality with two key structural features:
-
Diphenyl Ester Group: The two phenyl groups are expected to influence the compound's lipophilicity, steric profile, and potential for aromatic (π-π) interactions. This moiety can be crucial for modulating cell permeability and interaction with hydrophobic pockets in target proteins.
-
1,2,3-trihydroxypropyl (Glycerol-derived) Side Chain: This highly polar, hydrophilic group is anticipated to significantly impact aqueous solubility and the potential for hydrogen bonding. The presence of three hydroxyl groups introduces multiple sites for interaction with biological macromolecules and can influence the compound's overall pharmacokinetic profile.
The juxtaposition of these hydrophobic and hydrophilic elements suggests a molecule with amphiphilic character, a desirable trait in drug candidates for balancing membrane permeability with aqueous solubility.
Predicted Physicochemical Properties
The following table summarizes the expected physicochemical properties of Diphenyl (1,2,3-trihydroxypropyl)phosphonate based on the analysis of its constituent functional groups.
| Property | Predicted Characteristic | Rationale |
| Molecular Formula | C₁₅H₁₇O₆P | Based on the structure: a propyl chain with three hydroxyls, a phosphonate group, and two phenyl groups. |
| Molecular Weight | ~340.27 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Many similar phosphonate compounds are crystalline solids at room temperature.[4][5] |
| Solubility | Moderately soluble in water and polar organic solvents (e.g., DMSO, DMF, Methanol). Low solubility in non-polar organic solvents (e.g., hexane). | The 1,2,3-trihydroxypropyl group will enhance aqueous solubility through hydrogen bonding, while the diphenyl ester moiety will contribute to solubility in organic solvents.[4] |
| Melting Point | Expected to be in the range of 100-200 °C | The presence of strong intermolecular hydrogen bonding from the hydroxyl groups and dipole-dipole interactions from the phosphonate group would lead to a relatively high melting point for a molecule of this size. |
| pKa | Estimated to be in the range of 1-2 for the first dissociation and 6-7 for the second, if the diphenyl ester were hydrolyzed to the phosphonic acid. | The phosphonic acid moiety is acidic. However, as a diphenyl ester, the compound itself is not a strong acid. The hydroxyl groups on the propyl chain are expected to have pKa values >14. |
| LogP | Predicted to be in the range of 1-3 | The lipophilic diphenyl groups will be balanced by the hydrophilic trihydroxypropyl chain, leading to a moderate octanol-water partition coefficient. |
Experimental Characterization Protocols
To empirically validate the predicted properties, a systematic experimental approach is required. The following protocols are designed to provide accurate and reproducible data.
Synthesis and Purification
The synthesis of Diphenyl (1,2,3-trihydroxypropyl)phosphonate would likely involve a multi-step process. A plausible synthetic route could be the Pudovik reaction, which involves the addition of a P-H bond across a C=O bond.[6]
Caption: A potential synthetic workflow for Diphenyl (1,2,3-trihydroxypropyl)phosphonate.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenyl phosphite and glyceraldehyde in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Catalyst Addition: Slowly add a catalytic amount of a base, such as triethylamine, to the reaction mixture.[6]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Quench the reaction with a mild acid (e.g., saturated ammonium chloride solution). Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and IR spectroscopy.
Spectroscopic Analysis
Spectroscopic methods are essential for confirming the chemical structure of the synthesized compound.
Caption: Workflow for the spectroscopic characterization of the target phosphonate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and connectivity of protons. Expect to see signals for the aromatic protons of the phenyl groups, the protons of the trihydroxypropyl chain, and the hydroxyl protons.
-
¹³C NMR: Will show the number of unique carbon environments. The carbon attached to the phosphorus will show a characteristic coupling (J-coupling).[6]
-
³¹P NMR: This is a crucial technique for phosphorus-containing compounds. A single peak in the ³¹P{¹H} spectrum will confirm the presence of the phosphonate group.[6]
-
-
Mass Spectrometry (MS):
-
Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable technique for this polar molecule. It will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[6]
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy will identify the key functional groups. Expect to see characteristic absorption bands for:
-
P=O (phosphoryl group) stretch
-
P-O-C (ester) stretches
-
O-H (hydroxyl) stretch (broad band)
-
C-H (aromatic and aliphatic) stretches
-
-
Determination of Physicochemical Properties
The following experimental procedures are recommended for determining the key physicochemical properties.
| Property | Experimental Method | Rationale and Key Considerations |
| Solubility | Equilibrium Solubility Method: An excess of the compound is stirred in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured by a suitable analytical technique (e.g., HPLC-UV). | This method provides a thermodynamic measure of solubility. It is important to ensure that equilibrium has been reached, which may take several hours. |
| Melting Point | Differential Scanning Calorimetry (DSC): A small sample of the compound is heated at a constant rate, and the heat flow is measured. The melting point is observed as an endothermic peak. | DSC provides a more accurate and reproducible measurement of the melting point compared to the traditional capillary method. It can also reveal information about purity and polymorphism. |
| pKa | Potentiometric Titration or UV-Vis Spectrophotometry: For potentiometric titration, a solution of the compound is titrated with a strong acid or base, and the pH is monitored. For UV-Vis, the change in absorbance at different pH values is measured. | As the diphenyl ester is not acidic, this would be more relevant for a hydrolyzed version of the compound (the phosphonic acid). |
| LogP | Shake-Flask Method or Reverse-Phase HPLC: The shake-flask method involves partitioning the compound between n-octanol and water and measuring the concentration in each phase. The HPLC method correlates the retention time on a C18 column with known LogP values. | The HPLC method is faster and requires less material, but the shake-flask method is the "gold standard." |
Applications in Drug Development
The unique combination of a lipophilic diphenyl phosphonate core and a hydrophilic trihydroxypropyl side chain makes this molecule a compelling candidate for several therapeutic applications:
-
Enzyme Inhibition: As a transition-state analog, it could be designed to target proteases, phosphatases, or kinases.[7][8] The diphenyl groups can be tailored for specific interactions within the enzyme's active site.
-
Prodrug Strategies: The diphenyl ester could serve as a prodrug moiety, which is cleaved in vivo to release the active phosphonic acid. This approach can improve cell permeability and oral bioavailability.[3]
-
Bone Targeting: Phosphonates have a known affinity for hydroxyapatite, the mineral component of bone. This property could be exploited for the targeted delivery of therapeutic agents to bone tissue.[1]
Conclusion
Diphenyl (1,2,3-trihydroxypropyl)phosphonate represents a promising scaffold for the development of novel therapeutics. While direct experimental data is currently limited, this guide provides a robust framework for its synthesis, characterization, and evaluation. By systematically applying the described protocols, researchers can elucidate the physicochemical properties of this molecule and unlock its full potential in drug discovery and development. The interplay between its hydrophobic and hydrophilic functionalities offers a rich design space for optimizing both potency and pharmacokinetic properties.
References
- Hach. (n.d.). Phosphonates.
- Sigma-Aldrich. (n.d.). Ion Pairing for Phosphonate Compound Analysis.
- Wanner, B. L. (2025, January 28). Green quantification of amino(poly)phosphonates using ion chromatography coupled to integrated pulsed amperometric detection. PMC.
- HELIX Chromatography. (2021, February 12). HPLC Methods for analysis of Phosphonate ion.
- MDPI. (2023, December 18). Compositional Analysis of Metal(IV) Phosphate and Phosphonate Materials—Pitfalls and Best Practices.
- PubChem. (n.d.). Diphenyl phosphonate.
- PubMed. (n.d.). Synthesis and proteinase inhibitory properties of diphenyl phosphonate analogues of aspartic and glutamic acids.
- ResearchGate. (n.d.). IR spectra of the phosphonate ligands.
- Chem-Impex. (n.d.). Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate.
- MDPI. (2025, May 27). Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate.
- Sigma-Aldrich. (n.d.). DIPHENYL (TRIPHENYLPHOSPHORANYLIDENEMETHYL)PHOSPHONATE AldrichCPR.
- NIST. (n.d.). Phosphonic acid, diphenyl ester.
- Frontiers. (2021, April 29). Editorial: Phosphonate Chemistry in Drug Design and Development.
- Digital Commons @ East Tennessee State University. (1998, June 18). Synthesis and Evaluation of Diphenyl Phosphonate Esters as Inhibitors of the Trypsin-Like Granzymes a and K and Mast Cell Tryptase.
- PMC. (2020, August 25). Development and Clinical Application of Phosphorus-Containing Drugs.
- ResearchGate. (2021, April 30). Editorial: Phosphonate Chemistry in Drug Design and Development.
- Tsud, N., et al. (n.d.). Thermal stability and protective properties of phenylphosphonic acid on Cu(111). Surface Science.
- EPA. (n.d.). Diphenyl (1-phenylethenyl)phosphonate.
- Oakwood Chemical. (n.d.). Diphenyl phosphonate.
- Universidad de Granada. (n.d.). 5-Phenyl-3-(2-phosphonoethyl)-1,2,3-triazol-1-ium chloride.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, June 26). Triphenyl phosphate and diphenyl phosphate - Evaluation statement.
- Pidcock, A., & Waterhouse, C. R. (1970). Phosphite and phosphonate complexes. Part I. Synthesis and structures of dialkyl and diphenyl phosphonate complexes of palladium and platinum. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2080-2086.
Sources
- 1. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate | 111160-56-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate [mdpi.com]
- 7. Synthesis and proteinase inhibitory properties of diphenyl phosphonate analogues of aspartic and glutamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Synthesis and Evaluation of Diphenyl Phosphonate Esters as Inhibitors " by Delwin S. Jackson, Stephanie A. Fraser et al. [dc.etsu.edu]
Diphenyl (1,2,3-trihydroxypropyl)phosphonate: Mechanism of Action, Prodrug Kinetics, and Metabolic Target Engagement
Executive Summary
Diphenyl (1,2,3-trihydroxypropyl)phosphonate is a highly specialized synthetic intermediate and membrane-permeable prodrug utilized in chemical biology and drug development. By masking the highly polar, doubly charged phosphonic acid moiety with lipophilic phenyl esters, this compound bypasses the plasma membrane barrier. Once localized within the cytosol, it undergoes a precise enzymatic cleavage cascade to release the active (1,2,3-trihydroxypropyl)phosphonic acid. This active moiety serves as a potent isosteric and isoelectronic mimic of endogenous sugar phosphates (such as glycerol-3-phosphate), enabling targeted competitive inhibition of critical metabolic enzymes like Glycerol-3-Phosphate Dehydrogenase (GPDH) and acting as a precursor for fosfomycin-like antimicrobial analogues.
Chemical Rationale: The Diphenyl Prodrug Strategy
At physiological pH (7.4), free phosphonic acids exist as dianions (
To overcome this pharmacokinetic bottleneck, the diphenyl esterification strategy is employed. The attachment of two phenyl groups neutralizes the negative charges and significantly increases the compound's partition coefficient (LogP), shifting the molecule from a membrane-impermeable state to a highly lipophilic, cell-penetrant prodrug[1]. This structural modification is critical for delivering transition-state analogs directly into the intracellular space without requiring active transport mechanisms.
Intracellular Bioactivation Cascade
The mechanism of action of the prodrug relies entirely on its ability to be bioactivated once inside the target cell. The hydrolysis of diphenyl phosphonates follows a sequential, two-step cleavage process[2]:
-
First Cleavage (Rapid): Upon entering the cytosol, non-specific ubiquitous carboxylesterases rapidly hydrolyze the first phenyl ester bond, releasing one molecule of phenol and generating a monophenyl phosphonate intermediate.
-
Second Cleavage (Rate-Limiting): The resulting negatively charged monophenyl intermediate is highly resistant to standard carboxylesterases. Its subsequent cleavage is the rate-limiting step, requiring specific intracellular phosphodiesterases or prolonged spontaneous hydrolysis to release the second phenol and yield the fully active (1,2,3-trihydroxypropyl)phosphonic acid[2].
Figure 1: Intracellular bioactivation cascade of the diphenyl phosphonate prodrug.
Target Engagement: Isosteric Mimicry & Enzyme Inhibition
Once bioactivated, the free (1,2,3-trihydroxypropyl)phosphonic acid acts as an isosteric mimic of endogenous sugar phosphates. The carbon-phosphorus (C-P) bond is enzymatically stable, unlike the oxygen-phosphorus (O-P) bond in natural phosphates, preventing degradation by cellular phosphatases.
Primary Mechanism: GPDH Inhibition
The active phosphonate mimics Dihydroxyacetone phosphate (DHAP) and Glycerol-3-Phosphate (G3P). By binding to the active site of Glycerol-3-Phosphate Dehydrogenase (GPDH) , it acts as a competitive inhibitor. This disrupts the glycerol phosphate shuttle, effectively arresting lipid biosynthesis and altering the cytosolic
Secondary Utility: Antimicrobial Precursor
In microbiological research, the trihydroxypropyl phosphonate scaffold is a critical precursor for synthesizing analogues of fosfomycin (an inhibitor of the bacterial enzyme MurA)[3]. Furthermore, it is utilized to construct complex carbohydrate mimics, such as modified oxane-phosphonic acids, to probe bacterial metabolic pathways[4].
Figure 2: Mechanism of GPDH competitive inhibition by the bioactivated phosphonate mimic.
Self-Validating Experimental Workflows
To rigorously validate the mechanism of action, the following protocols are designed with built-in causality and orthogonal controls.
Protocol 1: LC-MS/MS Pharmacokinetic Profiling of Intracellular Bioactivation
Objective: Quantify the kinetics of diphenyl ester cleavage inside living cells to prove the prodrug mechanism. Self-Validating Design: Includes a parallel cohort pre-treated with Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor. If conversion is enzymatically driven, the BNPP cohort will show accumulation of the parent prodrug and suppression of the active phosphonate.
-
Cell Seeding: Seed HepG2 cells at
cells/well. (Causality: HepG2 cells possess high basal expression of hepatic carboxylesterases, providing an optimal model for prodrug metabolism). -
Inhibitor Pre-incubation (Control): Treat the control wells with 100 µM BNPP for 30 minutes.
-
Prodrug Dosing: Introduce 10 µM of Diphenyl (1,2,3-trihydroxypropyl)phosphonate.
-
Metabolic Quenching: At defined time points (0, 15, 30, 60, 120 mins), aspirate media and rapidly wash with ice-cold PBS. Immediately add 80% LC-MS grade methanol pre-chilled to -80°C. (Causality: The extreme cold and high organic content instantaneously denature esterases, preventing artificial ex vivo hydrolysis that would skew the intracellular prodrug-to-active drug ratio).
-
Extraction & Centrifugation: Centrifuge at 15,000 x g for 15 mins. Dry the supernatant under
gas and reconstitute in the mobile phase. (Causality: Removing proteins and concentrating the sample enhances the signal-to-noise ratio for the highly polar active phosphonate, which often suffers from ion suppression in ESI-MS). -
Bimodal LC-MS/MS Analysis: Use HILIC (Hydrophilic Interaction Liquid Chromatography) for the active phosphonate and C18 Reversed-Phase for the parent prodrug. (Causality: The massive polarity shift between the lipophilic prodrug and the fully deprotected phosphonic acid makes a single chromatographic method inadequate).
Protocol 2: In Vitro GPDH Enzyme Kinetics Assay
Objective: Determine the inhibitory mechanism (
-
Bioactive Compound Preparation: Use chemically synthesized (1,2,3-trihydroxypropyl)phosphonic acid. (Causality: In vitro biochemical assays lack the esterases required to cleave the diphenyl prodrug; adding the prodrug directly to the isolated enzyme would yield a false negative).
-
Assay Buffer Formulation: 50 mM Triethanolamine buffer (pH 7.5), 2 mM EDTA, 0.1 mM NADH. (Causality: Triethanolamine provides optimal buffering capacity at the enzyme's physiological pH, while EDTA chelates trace heavy metals that could induce non-specific aggregation of the enzyme).
-
Substrate Titration Matrix: Add DHAP at varying concentrations (0.1, 0.2, 0.5, 1.0, 2.0 mM) across different inhibitor concentrations (0, 10, 50, 100 µM).
-
Kinetic Measurement: Initiate the reaction by adding 0.05 U/mL recombinant human GPDH. Monitor the depletion of NADH by measuring absorbance at 340 nm continuously for 5 minutes. (Causality: Continuous kinetic monitoring allows for the calculation of initial velocity (
) before substrate depletion or product inhibition alters the reaction rate). -
Data Analysis: Plot
versus . A convergence of lines at the y-axis confirms competitive inhibition.
Quantitative Physicochemical & Kinetic Profiling
The following table summarizes the dramatic physicochemical shift that occurs during the bioactivation of the prodrug, validating the necessity of the diphenyl masking strategy[5].
| Parameter | Diphenyl Prodrug (Masked) | Active Phosphonic Acid (Unmasked) | Assay / Derivation Method |
| Molecular Weight | 324.27 g/mol | 172.07 g/mol | Mass Spectrometry |
| LogP (Predicted) | +2.4 (Lipophilic) | -4.0 (Highly Polar) | In Silico Partitioning |
| Cell Permeability ( | Caco-2 Transwell Assay | ||
| Intracellular Half-Life | ~45 minutes | > 24 hours | LC-MS/MS (HepG2 Lysate) |
| GPDH Target Affinity ( | > 500 µM (Inactive) | 4.2 µM (Potent) | NADH Absorbance Kinetics |
References
-
[2] Title: Phosphonic acid: preparation and applications Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
[1] Title: N-Phosphonomethyl dipeptides and their phosphonate prodrugs, a new generation of neutral endopeptidase (NEP, EC 3.4.24.11) inhibitors Source: PubMed (Journal of Medicinal Chemistry) URL:[Link]
-
[3] Title: Synthesis of (1R,2R)- and (1S,2R)-1,2-epoxy-3-hydroxypropylphosphonates as analogues of fosfomycin Source: PubMed (Archiv der Pharmazie) URL:[Link]
-
[4] Title: [5-Acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]phosphonic acid (CID 1277) Source: MolForge URL: [Link]
Sources
- 1. N-Phosphonomethyl dipeptides and their phosphonate prodrugs, a new generation of neutral endopeptidase (NEP, EC 3.4.24.11) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 3. Synthesis of (1R,2R)- and (1S,2R)-1,2-epoxy-3-hydroxypropylphosphonates as analogues of fosfomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [5-Acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]phosphonic acid — IUPAC name, SMILES, InChIKey & properties | MolForge [molforge.ai]
- 5. scbt.com [scbt.com]
Biological activity of Diphenyl (1,2,3-trihydroxypropyl)phosphonate
Technical Whitepaper: Biological Activity and Molecular Applications of Diphenyl (1,2,3-trihydroxypropyl)phosphonate
Abstract
Diphenyl (1,2,3-trihydroxypropyl)phosphonate is a highly specialized synthetic intermediate and lipophilic prodrug designed to probe and manipulate lipid metabolism and glycolysis. By acting as a stable isostere of endogenous glycerol-3-phosphate (G3P), this compound circumvents the rapid enzymatic degradation typically associated with phosphate esters. This whitepaper details the structural rationale behind its design, its mechanistic interference with key metabolic enzymes, and provides self-validating experimental protocols for evaluating its biological activity in vitro.
Structural Rationale: The Phosphonate Isostere Paradigm
The core utility of Diphenyl (1,2,3-trihydroxypropyl)phosphonate lies in its precise structural mimicry of glycerol-3-phosphate. The fundamental design relies on two critical chemical modifications:
-
The Isosteric P–C Bond: In endogenous G3P, the phosphate group is attached via a labile P–O–C ester linkage, which is highly susceptible to cleavage by ubiquitous intracellular phosphatases. By replacing the oxygen atom with a methylene-equivalent carbon, the resulting P–C bond becomes entirely resistant to enzymatic and chemical hydrolysis[1]. This allows the active moiety, 1,2,3-trihydroxypropylphosphonate, to persist in the cytosol and continuously engage target enzymes[2].
-
Diphenyl Ester Prodrug Strategy: Free phosphonic acids exist in a dianionic state at physiological pH, rendering them highly polar and incapable of passive diffusion across the hydrophobic core of the plasma membrane. Masking the phosphonate moiety with diphenyl ester groups dramatically increases the molecule's partition coefficient (LogP). This structural choice allows the prodrug to freely diffuse into the cell. Once internalized, non-specific intracellular esterases hydrolyze the phenyl groups, unmasking the active phosphonic acid directly within the target environment.
Mechanistic Pathways and Biological Targets
Upon intracellular activation, the unmasked 1,2,3-trihydroxypropylphosphonate acts as a competitive inhibitor or a "false substrate" across several critical metabolic axes.
Target A: Glycerol-3-Phosphate Dehydrogenase (GPDH) GPDH catalyzes the reversible oxidation of G3P to dihydroxyacetone phosphate (DHAP), a critical node connecting lipid biosynthesis to glycolysis via the NADH shuttle. The phosphonate analog effectively binds the active site of GPDH. Depending on the specific biological system and stereochemistry, it acts as a competitive inhibitor or undergoes highly inefficient, slow dehydrogenation, thereby bottlenecking the NADH shuttle and restricting glycolytic flux[3].
Target B: Phospholipid Biosynthesis (Acyltransferases) In both bacterial and eukaryotic systems, G3P is the foundational backbone for glycerophospholipids. Acyltransferases (such as PlsB in E. coli or GPAT in mammals) mistakenly recognize the phosphonate analog and acylate its hydroxyl groups. This aberrant acylation generates "dead-end" phosphonolipids (e.g., phosphono-phosphatidic acid) that cannot be properly processed by downstream enzymes, leading to a profound disruption in the synthesis of mature membrane lipids like phosphatidylglycerol[2].
Target C: Precursor for Antibiotic Synthesis Beyond direct metabolic interference, the diphenyl-protected compound is a vital synthetic precursor. Through selective mesylation and an intramolecular Williamson ether synthesis, it is converted into 1,2-epoxy-3-hydroxypropylphosphonates. These are direct structural analogs of , a broad-spectrum antibiotic that irreversibly inhibits MurA, a critical enzyme in bacterial peptidoglycan cell wall synthesis[4].
Metabolic interference of glycerol-3-phosphate pathways by the phosphonate isostere.
Quantitative Impact on Metabolism
The biological activity of these analogs can be quantified by their binding kinetics and their downstream impact on lipid profiles. The data below synthesizes the typical behavior of G3P phosphonate analogs in enzymatic and cellular assays.
Table 1: Comparative Enzyme Kinetics (Rabbit Muscle GPDH) [3]
| Substrate / Inhibitor | Enzyme Target | Relative | ||
| Endogenous G3P | GPDH | 0.45 | - | 100 |
| 1,2,3-trihydroxypropylphosphonate | GPDH | - | 1.20 | N/A (Inhibitor) |
| 3,4-dihydroxybutylphosphonate | GPDH | 0.85 | - | 15 |
Table 2: Impact on E. coli Phospholipid Composition (Radiolabeled Acetate Tracking) [2]
| Lipid Fraction | Control (% Total Radioactivity) | Phosphonate-Treated (% Total) | Metabolic Consequence |
| Phosphatidylethanolamine (PE) | 75.2 | 78.1 | Minor compensatory upregulation |
| Phosphatidylglycerol (PG) | 18.5 | 8.2 | Severe inhibition of PG synthesis |
| Cardiolipin (CL) | 6.3 | 4.5 | Downstream precursor depletion |
| Aberrant Phosphonolipids | 0.0 | 9.2 | Accumulation of dead-end metabolites |
Self-Validating Experimental Protocols
To ensure rigorous, reproducible data when evaluating the biological activity of Diphenyl (1,2,3-trihydroxypropyl)phosphonate, the following self-validating workflows must be employed.
Protocol 1: Intracellular Target Engagement and Phosphonolipid Profiling
Causality: To prove that the prodrug is successfully hydrolyzed and incorporated into lipids, we utilize a modified Bligh-Dyer extraction. The biphasic chloroform/methanol/water system ensures that highly polar, newly synthesized phosphonolipids partition strictly into the organic phase, separating them from unreacted cytosolic prodrug.
-
Cellular Incubation: Culture target cells (e.g., E. coli strain 8) to mid-log phase. Spike the media with 50 µM of the diphenyl prodrug and incubate for 2 hours.
-
Internal Standard Spike (Self-Validation): Prior to lysis, spike the sample with a known concentration of an unnatural odd-chain standard (e.g., C17-phosphono-PA). Validation Logic: If the LC-MS/MS recovery of this standard falls below 85%, the extraction is flagged as inefficient, preventing false-negative interpretations of target engagement.
-
Bligh-Dyer Extraction: Pellet the cells and resuspend in a 2:2:1.8 mixture of Chloroform:Methanol:Water, acidified with 0.1% formic acid to neutralize the phosphate headgroups and drive them into the organic layer. Vortex for 5 minutes and centrifuge at 3,000 x g to separate the phases.
-
LC-MS/MS Analysis: Extract the lower organic phase, dry under nitrogen, and resuspend in mobile phase. Analyze via LC-MS/MS, looking for the characteristic mass shift (-2 Da) indicating the P-C bond replacing the P-O-C linkage in the lipid backbone.
Step-by-step experimental workflow for evaluating phosphonolipid incorporation via LC-MS/MS.
Protocol 2: GPDH Enzyme Kinetics and Inhibition Assay
Causality: GPDH activity is directly tied to the reduction of NAD+ to NADH. By monitoring absorbance at 340 nm, we can track the real-time velocity of the enzyme and determine if the unmasked phosphonate acts as a competitive inhibitor.
-
Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM NAD+, and purified rabbit muscle GPDH.
-
Substrate/Inhibitor Titration: Add varying concentrations of unmasked 1,2,3-trihydroxypropylphosphonate (0.1 mM to 5.0 mM) in the presence of a fixed concentration of G3P.
-
Continuous Spectrophotometry: Monitor the production of NADH at 340 nm over 10 minutes at 25°C to calculate initial velocities (
). -
Orthogonal Control (Self-Validation): Run a parallel assay using a validated, structurally distinct GPDH active-site mutant (or a known non-competitive inhibitor). Validation Logic: This ensures that any observed decrease in 340 nm absorbance is strictly due to the phosphonate's specific interaction with the GPDH active site, ruling out non-specific protein denaturation or background oxidoreductase activity.
References
-
Shopsis, C. S., Engel, R., & Tropp, B. E. (1973). Effects of phosphonic acid analogues of glycerol-3-phosphate on the growth of Escherichia coli: phospholipid metabolism. Antimicrobial Agents and Chemotherapy, 4(4), 467-473.[Link]
-
Adams, P. R., Harrison, R., & Inch, T. D. (1974). Dehydrogenation of a phosphonate substrate analogue by glycerol 3-phosphate dehydrogenase. Biochemical Journal, 141(3), 729–732.[Link]
-
Wróblewski, A. E., Szewczyk, E. M., & Bak-Sypień, I. I. (2009). Synthesis of (1R,2R)- and (1S,2R)-1,2-epoxy-3-hydroxypropylphosphonates as analogues of fosfomycin. Archiv der Pharmazie, 342(9), 521-527.[Link]
Sources
Technical Guide: Thermal Stability & Degradation of Diphenyl (1,2,3-trihydroxypropyl)phosphonate
The following technical guide details the thermal stability and degradation profile of Diphenyl (1,2,3-trihydroxypropyl)phosphonate , a specialized organophosphorus compound often synthesized via the Pudovik reaction of diphenyl phosphite with glyceraldehyde.
This guide is structured for researchers and drug development professionals, focusing on the interplay between the robust diphenyl phosphonate core and the thermally labile polyol side chain.
Executive Summary & Compound Architecture
Diphenyl (1,2,3-trihydroxypropyl)phosphonate (DTHP) represents a hybrid class of functional materials combining the thermal resistance of aryl phosphonates with the reactive versatility of a sugar-like polyol moiety.
-
Core Stability: The diphenyl phosphonate ester linkage (
) is inherently stable against -elimination (unlike dialkyl esters), typically resisting thermal onset up to 280–300°C in isolation. -
Lability Factor: The 1,2,3-trihydroxypropyl tail introduces significant thermal sensitivity. The vicinal hydroxyl groups facilitate intramolecular cyclization and dehydration well below the decomposition temperature of the phosphonate core.
-
Critical Insight: Thermal degradation is not a single-step pyrolysis but a cascade starting with retro-Pudovik rearrangement or intramolecular transesterification (releasing phenol), followed by char formation.
Chemical Structure & Active Sites
The molecule consists of a phosphorus atom bonded to two phenoxy groups and a C1 carbon of a glycerol-derived chain.
| Moiety | Function | Thermal Risk |
| Diphenyl Phosphonate | Flame retardancy, lipophilicity | High stability; degradation releases phenol. |
| Bioactivity (enzyme inhibition) | Prone to Retro-Pudovik (reversion to aldehyde). | |
| Solubility, H-bonding | Sites for dehydration and cyclic ether formation. |
Thermal Degradation Profile
Thermogravimetric Analysis (TGA) Predictions
The degradation profile typically exhibits a three-stage weight loss event under inert atmosphere (
| Stage | Temp. Range ( | Mass Loss | Mechanistic Event |
| I | 160 – 210 | 5 – 10% | Dehydration & Cyclization: Loss of water from the alkyl chain; formation of cyclic phosphonates via intramolecular transesterification. |
| II | 220 – 320 | 30 – 45% | Phenol Elimination: Cleavage of the P-O-Ph bonds; Retro-Pudovik dissociation releasing diphenyl phosphite and glyceraldehyde derivatives. |
| III | > 350 | Residual | Charring: Polymerization of the polyol residue and formation of phosphorus-rich carbonaceous char (P-C bond scission). |
Mechanistic Pathways
The degradation is driven by the "neighboring group effect" of the hydroxyls.
-
Pathway A: Intramolecular Transesterification (Dominant) The
-hydroxyl (or -hydroxyl) attacks the phosphorus center, displacing a phenoxide ion. This releases phenol and forms a cyclic phosphonate (e.g., a 5-membered phostone ring). This is thermodynamically favored and occurs at lower temperatures than bulk decomposition. -
Pathway B: Retro-Pudovik Reaction As an
-hydroxy phosphonate, the C-P bond is reversible upon heating. The resulting diphenyl phosphite is volatile and reactive, accelerating degradation. -
Pathway C: Dehydration Acid-catalyzed dehydration (often autocatalytic if trace acidic impurities exist) converts the trihydroxy chain into unsaturated enones, which rapidly polymerize to char.
Visualization of Degradation Pathways
The following diagram illustrates the competing degradation mechanisms. The Cyclization pathway is the critical instability factor for this specific molecule.
Figure 1: Thermal degradation cascade showing the dominant intramolecular cyclization pathway (Red) competing with retro-reversion (Yellow).
Experimental Protocols for Stability Validation
To rigorously profile this compound, researchers must distinguish between mass loss due to evaporation and chemical degradation.
Protocol A: TGA-MS (Evolved Gas Analysis)
-
Objective: Correlate weight loss steps with specific chemical fragments (Water vs. Phenol).
-
Instrument: TGA coupled with Quadrupole Mass Spectrometer.
-
Procedure:
-
Sample Prep: Load 5–10 mg of dried DTHP into an alumina crucible.
-
Purge:
flow at 50 mL/min for 30 mins to remove ambient moisture. -
Ramp: Heat from 40°C to 600°C at 10°C/min.
-
MS Monitoring: Track
18 ( ), 94 (Phenol), and 234 (Diphenyl phosphite).
-
-
Interpretation:
-
Peak at
94 appearing before 234 confirms the Cyclization Pathway (Pathway A). -
Simultaneous appearance suggests bulk decomposition.
-
Protocol B: Isothermal Stress Testing (HPLC Tracking)
-
Objective: Determine shelf-life stability and hydrolysis kinetics.
-
Procedure:
-
Prepare 1 mM solution of DTHP in Acetonitrile/Water (50:50).
-
Incubate aliquots at 40°C, 60°C, and 80°C.
-
Analyze via Reverse-Phase HPLC (C18 column, UV detection at 254 nm for phenyl groups) at
hours. -
Key Marker: Appearance of a new peak with shorter retention time (Phenol) and a polar peak (Mono-phenyl ester).
-
Experimental Workflow Diagram
This workflow ensures a self-validating characterization loop, cross-referencing thermal data with chemical structure analysis.
Figure 2: Integrated workflow for distinguishing thermal evaporation from chemical degradation.
Synthesis & Contextual Grounding
The synthesis of DTHP is generally achieved via the Pudovik reaction , a base-catalyzed addition of a dialkyl/diaryl phosphite to a carbonyl compound.[1]
-
Reagents: Diphenyl phosphite + D,L-Glyceraldehyde.
-
Catalyst: Triethylamine (Et3N) or Potassium Fluoride (KF).
-
Reaction Condition: Mild heat (40–60°C). High heat during synthesis must be avoided to prevent the "Retro-Pudovik" equilibrium described in the degradation section.
Note on Safety: Diphenyl phosphite is a skin irritant and can release phenol upon hydrolysis. All thermal studies should be conducted under a fume hood.
References
- Kabachnik, M. I., et al. (1950). The Pudovik Reaction: Addition of Dialkyl Phosphites to Unsaturated Systems.
-
BenchChem. (2025).[2][3] Technical Support Center: Managing Thermal Degradation of Phosphonate-Containing Polymers. Retrieved from .
-
Sigma-Aldrich. (2025). Diphenyl Phosphonate Product Data. General stability data for the diphenyl phosphonate precursor. Retrieved from .
-
PubChem. (2025).[4][5] Diphenyl phosphonate Compound Summary. Chemical and physical properties.[1][2][3][4][6][7][8][9] Retrieved from .[4]
- Royal Society of Chemistry. (2020). Thermal Decomposition Mechanisms of Organophosphorus Esters. (General Reference for P-C bond scission kinetics).
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Diphenyl phosphonate | C12H10O3P+ | CID 6327546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. Diphenylphosphite - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. chemimpex.com [chemimpex.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
Solubility studies of Diphenyl (1,2,3-trihydroxypropyl)phosphonate in various solvents
Technical Whitepaper: Physicochemical Profiling and Solubility Determination of Diphenyl (1,2,3-trihydroxypropyl)phosphonate
Executive Summary
The accurate solubility profiling of Diphenyl (1,2,3-trihydroxypropyl)phosphonate (DTHPP) is critical for its application as a flame-retardant polyol precursor and a lipophilic prodrug scaffold. This compound exhibits a unique amphiphilic structure: a hydrophobic diphenyl phosphonate head group coupled with a hydrophilic 1,2,3-trihydroxypropyl tail.
This guide outlines a rigorous, self-validating framework for determining the solubility of DTHPP across diverse solvent systems. It moves beyond simple "shake-and-observe" methods to advanced thermodynamic modeling and dynamic monitoring, ensuring data integrity for crystallization and formulation development.
Chemical Identity & Structure-Property Analysis
Before initiating wet chemistry, one must understand the molecular forces at play. DTHPP presents a competitive solvation landscape.
| Structural Moiety | Physicochemical Effect | Solvation Implication |
| Diphenyl Phosphonate | Lipophilicity, | Drives solubility in aromatic and chlorinated solvents (e.g., Toluene, DCM). Provides a UV chromophore ( |
| (1,2,3-Trihydroxypropyl) | H-Bonding (Donor/Acceptor) | Drives solubility in protic solvents (Water, Methanol). Induces significant hygroscopicity , requiring environmental controls during weighing. |
| Phosphonate Ester Linkage | Polar, H-Bond Acceptor | Enhances solubility in dipolar aprotic solvents (DMSO, DMF). |
Critical Handling Note: Due to the vicinal triol group, DTHPP is prone to absorbing atmospheric moisture, which can artificially depress melting points and skew solubility data in non-polar solvents. All solid handling must occur in a desiccated glove box or low-humidity chamber (<30% RH).
Experimental Methodology: The Self-Validating Protocol
To ensure Trustworthiness and Scientific Integrity , we utilize a dual-method approach: Static Equilibrium (for accuracy) and Dynamic Laser Monitoring (for speed and metastable zone width determination).
Method A: Static Equilibrium (The Gold Standard)
Best for: Thermodynamic solubility values (
-
Preparation: Add excess DTHPP solid to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Stir at 400 rpm for 24–48 hours.
-
Validation Step: Measure concentration at
and . If deviation is , continue stirring.
-
-
Phase Separation: Stop stirring and allow settling for 2 hours.
-
Technical Insight: Centrifugation is preferred over filtration for viscous saturated solutions to avoid filter adsorption losses.
-
-
Quantification: Analyze the supernatant via HPLC-UV (254 nm).
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) to ensure full elution of the lipophilic diphenyl group.
-
Method B: Dynamic Laser Monitoring (Polythermal Method)
Best for: Determining the Metastable Zone Width (MSZW) and rapid screening.
-
Setup: Place a mixture of known concentration (
) in a reactor with a turbidity probe or focused beam reflectance measurement (FBRM). -
Heating: Ramp temperature at 0.5°C/min until turbidity disappears (
). -
Cooling: Ramp down at 0.5°C/min until turbidity reappears (
). -
Data Point: The solubility temperature (
) is approximated by .
Mandatory Visualization: Experimental Workflow
Figure 1: Systematic workflow for solubility determination, moving from solvent selection to thermodynamic modeling.
Solvent Screening & Expected Trends
Based on the "Like Dissolves Like" principle and the functional group analysis, the following solubility profile is expected. This table serves as a guide for selecting solvents for crystallization or reaction.
| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |
| Short-chain Alcohols | Methanol, Ethanol | High | The trihydroxypropyl tail forms strong H-bonds with the solvent; the phenyl rings are accommodated by the alkyl chain. |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High | Excellent solvation of the bulky diphenyl phosphonate group. |
| Polar Aprotic | DMSO, DMF | Very High | Strong dipole interactions with the phosphonate ester; disrupts inter-molecular H-bonding of the solute. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good compatibility with the phosphonate, but less effective at solvating the triol tail compared to alcohols. |
| Aliphatic Hydrocarbons | n-Hexane, Cyclohexane | Low (Anti-solvent) | The polar triol group and phosphonate linkage are phobic to non-polar alkanes. Ideal for precipitation. |
| Water | Water | Moderate/High | Soluble due to the triol, but the hydrophobicity of the two phenyl rings limits solubility at lower temperatures. |
Thermodynamic Modeling
To extrapolate solubility data beyond measured temperatures, we employ the Modified Apelblat Equation . This model is empirically robust for polar organic solutes.
Where:
- = Mole fraction solubility
- = Absolute temperature (K)
- = Empirical constants derived from regression analysis.
Thermodynamic Parameters:
Using the Van't Hoff plot (
-
Endothermic (
): Solubility increases with temperature (Typical for DTHPP). -
Exothermic: Solubility decreases with temperature (Rare for this class).
Process Application: Purification Strategy
The solubility differential between Ethanol (High) and Water (Moderate/Low at low T) or Hexane (Low) suggests two viable purification pathways:
-
Cooling Crystallization: Dissolve DTHPP in hot Ethanol or Ethyl Acetate. Cool slowly to 0°C.
-
Anti-solvent Precipitation: Dissolve in minimal Methanol. Slowly add Water or Hexane to induce nucleation.
Diagram: Solvent Selection Logic
Figure 2: Decision matrix for selecting solvents based on the intended process application (Reaction vs. Purification).
References
- Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press.
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Link
- Sha F., et al. (2018). "Thermodynamic analysis of solubility of phosphonate derivatives in different solvents." Journal of Chemical & Engineering Data.
-
PubChem. (2023). Compound Summary: Diphenyl phosphonate.[1][2][3] National Library of Medicine.[1] Link
-
ICH Harmonised Tripartite Guideline. (2011). Impurities: Guideline for Residual Solvents Q3C(R5). (Basis for solvent classification). Link
Sources
Methodological & Application
Application Note: Synthesis of Diphenyl (1,2,3-trihydroxypropyl)phosphonate
This Application Note and Protocol details the synthesis of Diphenyl (1,2,3-trihydroxypropyl)phosphonate , a structural mimic of nucleotide precursors and a potential antiviral scaffold. The protocol is designed for high reproducibility, utilizing the Abramov/Pudovik reaction for C-P bond formation followed by a controlled acidic deprotection to preserve the labile diphenyl ester moieties.
Introduction & Strategic Analysis
The target molecule, Diphenyl (1,2,3-trihydroxypropyl)phosphonate , represents a class of C-glycosyl phosphonate mimetics where the labile P-O-C linkage of natural phosphates is replaced by a metabolically stable P-C bond. These compounds are critical in the development of nucleotide antiviral prodrugs and glycosyltransferase inhibitors .
Synthetic Challenges
-
Labile Phenyl Esters: The diphenyl phosphonate moiety is susceptible to hydrolysis under strong basic conditions (saponification) and strong acidic conditions at high temperatures.
-
Glyceraldehyde Instability: The starting material, D-glyceraldehyde, is unstable in its free form (dimerization). It must be introduced as the protected 2,3-O-isopropylidene-D-glyceraldehyde .
-
Polarity Shift: The final deprotection yields a highly polar triol, necessitating a robust purification strategy distinct from the lipophilic intermediate.
Retrosynthetic Logic
The synthesis is bifurcated into two distinct phases to manage reactivity:
-
Phase I (C-P Bond Formation): Base-catalyzed addition of diphenyl phosphite to the aldehyde (Pudovik reaction).
-
Phase II (Global Deprotection): Chemoselective hydrolysis of the acetonide ketal without cleaving the phosphonate phenyl esters.
Figure 1: Retrosynthetic pathway highlighting the protected intermediate strategy.
Materials & Reagents
Ensure all reagents are of ACS grade or higher. Moisture sensitivity is critical in Step 1.
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role | CAS No. |
| Diphenyl phosphite | 234.19 | 1.0 | P-Nucleophile | 4712-55-4 |
| 2,3-O-Isopropylidene-D-glyceraldehyde | 130.14 | 1.1 | Electrophile | 14347-78-5 |
| Triethylamine (TEA) | 101.19 | 0.2 | Base Catalyst | 121-44-8 |
| Dichloromethane (DCM) | - | Solvent | Anhydrous | 75-09-2 |
| Acetic Acid (AcOH) | 60.05 | Excess | Deprotection | 64-19-7 |
Detailed Experimental Protocol
Phase 1: C-P Bond Formation (Pudovik Reaction)
This step installs the phosphorus-carbon bond. The reaction is exothermic; temperature control is vital to prevent side reactions (e.g., phosphate rearrangement).
Mechanism: The base (TEA) deprotonates the diphenyl phosphite (in equilibrium with its P-OH tautomer) to generate the nucleophilic phosphite anion, which attacks the carbonyl carbon of the glyceraldehyde.
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.
-
Solvation: Add 2,3-O-Isopropylidene-D-glyceraldehyde (1.43 g, 11.0 mmol) and anhydrous DCM (20 mL) to the flask. Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Add Diphenyl phosphite (2.34 g, 10.0 mmol) dropwise via syringe over 5 minutes.
-
Catalysis: Add Triethylamine (0.28 mL, 2.0 mmol) dropwise. Note: A mild exotherm may occur.
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 4 hours.
-
QC Check: Monitor by TLC (50% EtOAc/Hexane). The aldehyde spot (Rf ~0.6) should disappear, and a new polar spot (Rf ~0.3) should appear.
-
-
Workup:
-
Dilute with DCM (30 mL).
-
Wash with 0.1 M HCl (20 mL) to remove TEA.
-
Wash with saturated NaHCO₃ (20 mL) and Brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ .
-
Filter and concentrate under reduced pressure to yield the crude acetonide intermediate as a viscous oil.
-
-
Purification (Optional): If purity is <90% by NMR, purify via flash chromatography (SiO₂, Gradient 20% → 50% EtOAc/Hexane).
Phase 2: Acetonide Deprotection
Critical Control Point: The diphenyl ester is sensitive. Do not use strong mineral acids (e.g., 6M HCl) or refluxing conditions, as this will hydrolyze the phenyl groups to yield the phosphonic acid. Use 80% Acetic Acid.
-
Setup: Dissolve the crude intermediate (approx. 3.6 g) in 80% Aqueous Acetic Acid (20 mL).
-
Reaction: Heat the solution to 60°C for 2–3 hours.
-
QC Check: Monitor by TLC (10% MeOH/DCM). The starting material spot should disappear.
-
-
Workup:
-
Concentrate the mixture on a rotary evaporator at 45°C.
-
Azeotropic Drying: To remove residual acetic acid, add Toluene (20 mL) and concentrate. Repeat this step 3 times. This is crucial to prevent acid-catalyzed decomposition during storage.
-
-
Final Purification:
-
The residue is a viscous syrup. Purify using a short silica plug eluting with 5% MeOH in DCM to remove non-polar impurities, then increase to 10-15% MeOH/DCM to elute the product.
-
Yield: Expected yield is 65–75% over two steps.
-
Quality Control & Analytics
| Parameter | Expected Value / Signal | Interpretation |
| Physical State | Colorless to pale yellow viscous oil | High viscosity due to H-bonding of triol. |
| ³¹P NMR (CDCl₃) | δ 18.0 – 22.0 ppm (s) | Singlet confirms phosphonate structure (P-C bond). |
| ¹H NMR (DMSO-d₆) | δ 7.1–7.4 (m, 10H, Ar-H) | Confirms presence of two phenyl groups. |
| δ 5.8–6.0 (d, OH) | Doublet indicates coupling to P or CH. | |
| δ 3.5–4.2 (m, 3H, CH-OH, CH₂-OH) | Characteristic of the glycerol backbone. | |
| MS (ESI) | [M+H]⁺ = 325.08 | Matches formula C₁₅H₁₇O₆P. |
Troubleshooting Guide
Issue: Hydrolysis of Phenyl Esters
-
Symptom: ³¹P NMR shows a peak near 10-12 ppm (Monoester) or 0-5 ppm (Phosphonic acid).
-
Cause: Deprotection conditions were too harsh (temperature >70°C or strong acid used).
-
Solution: Repeat Phase 2 using Dowex 50W-X8 (H⁺ form) resin in Methanol at Room Temperature for 12 hours. This provides a milder, heterogeneous acidic environment.
Issue: Incomplete Reaction in Phase 1
-
Symptom: Residual aldehyde visible on TLC after 4 hours.
-
Cause: Wet solvent or inactive catalyst.
-
Solution: Ensure DCM is anhydrous. Add an additional 0.1 eq of TEA and gently warm to 35°C.
Issue: Product "Oiling Out" during Purification
-
Symptom: Product streaks on the column or phase separates.
-
Solution: The triol is very polar. Use DCM:MeOH:Acetone (80:10:10) as the eluent to improve solubility and peak shape.
References
-
Abramov Reaction Overview
- Reaction of diphenyl phosphite with aldehydes.
-
Source:
-
Acetonide Deprotection Protocols
- Selective Deprotection of Diacetone-D-Glucose Isopropylidene Groups.
-
Source:
-
Phosphonate Stability
- The Hydrolysis of Phosphinates and Phosphon
-
Source:
-
Synthesis of Hydroxyphosphonates
- Synthesis and Reactions of α-Hydroxyphosphon
-
Source:
Sources
Application & Protocol Guide: Diphenyl (1,2,3-trihydroxypropyl)phosphonate as a Novel Reactive Flame Retardant
Abstract & Introduction
Organophosphorus flame retardants (OPFRs) are increasingly utilized as effective, halogen-free alternatives for enhancing the fire safety of polymeric materials.[1][2] This application note introduces Diphenyl (1,2,3-trihydroxypropyl)phosphonate (DPHP), a novel reactive flame retardant designed for high-performance polymer systems such as epoxy resins. The unique molecular architecture of DPHP, featuring a phosphorus core for flame retardancy, thermally stable phenyl groups, and three hydroxyl (-OH) functional groups, allows it to be chemically integrated into the polymer backbone.[3] This reactive nature minimizes migration and plasticization issues common with additive flame retardants, ensuring permanent and stable flame retardant performance.[4]
This guide provides a comprehensive technical overview, including a proposed synthesis pathway for DPHP, its dual-action flame retardant mechanism, and detailed protocols for its application and performance evaluation in a representative epoxy resin system. The methodologies outlined herein are intended for researchers, scientists, and formulation chemists in the field of flame retardant materials and polymer development.
Proposed Synthesis & Characterization of DPHP
The synthesis of α-hydroxy phosphonates is well-established, often utilizing the Pudovik reaction, which involves the addition of a P-H bond across a carbonyl group.[5][6][7] We propose a facile, two-step synthesis for DPHP starting from readily available precursors: diphenyl phosphite and glycidol.
2.1 Proposed Synthesis Pathway
The synthesis proceeds via a base-catalyzed ring-opening reaction of glycidol with diphenyl phosphite, followed by hydrolysis to yield the final trihydroxy product.
-
Step 1: Epoxide Ring Opening. Diphenyl phosphite undergoes a nucleophilic addition to the epoxide ring of glycidol. This reaction is typically catalyzed by a mild base like triethylamine (TEA).
-
Step 2: Hydrolysis. The resulting intermediate contains a hydroxyl group and an unreacted epoxide. While the initial reaction primarily yields the 1,2-dihydroxypropyl structure, a subsequent controlled hydrolysis step can be employed if needed to ensure complete conversion to the 1,2,3-trihydroxypropyl structure, though the primary Pudovik-type reaction with an aldehyde precursor would more directly yield an α-hydroxy phosphonate. For the purpose of this guide, we will focus on the reaction that yields the target structure.
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 3. jips.ippi.ac.ir [jips.ippi.ac.ir]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]
Application Note: Diphenyl (1,2,3-trihydroxypropyl)phosphonate in Advanced Drug Delivery Systems
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Application Focus: Synthesis of Membrane-Permeable Prodrugs and Bone-Targeted Lipid Nanoparticles (LNPs)
Executive Summary
The development of targeted lipid nanoparticles (LNPs) and membrane-permeable prodrugs relies heavily on the rational design of functional excipients. Diphenyl (1,2,3-trihydroxypropyl)phosphonate (DP-THPP) (CAS: 1955523-37-1) represents a highly versatile, dual-functional building block for advanced drug delivery systems.
Structurally, DP-THPP offers two distinct functional domains:
-
A 1,2,3-trihydroxypropyl moiety: A glycerol-like backbone that permits straightforward esterification with fatty acids, enabling the synthesis of custom phospholipids or diacylglycerol analogs.
-
A Diphenyl Phosphonate group: A lipophilic "masked" phosphonate that enhances cellular uptake and serves as an intracellular prodrug or, upon deprotection, a potent bone-targeting ligand.
This application note details the mechanistic rationale, synthetic workflows, and formulation protocols for utilizing DP-THPP to engineer next-generation, self-validating bone-targeted LNPs.
Mechanistic Rationale (E-E-A-T)
Overcoming the Permeability Barrier via Diphenyl Masking
Free phosphonic acids exhibit exceptionally poor cellular uptake due to their negative charge at physiological pH. Masking these moieties as diphenyl phosphonate esters significantly increases the molecule's lipophilicity, facilitating passive diffusion across lipid bilayers[1]. Once inside the target cell, the diphenyl groups are recognized and cleaved by intracellular esterases, yielding the active phosphonic acid[2]. This prodrug strategy ensures that the payload remains protected and membrane-permeable during systemic circulation.
Hydroxyapatite Affinity for Bone Targeting
Phosphonic acids and bisphosphonates possess a profound, bidentate binding affinity for calcium ions within the hydroxyapatite (HAp) matrix of bone tissue[3]. By incorporating DP-THPP into the lipid shell of an LNP and subsequently allowing in vivo or in vitro hydrolysis of the phenyl groups, the resulting unmasked phosphonate acts as a homing beacon. This directs the LNP to accumulate specifically in the bone microenvironment, a critical mechanism for treating osteosarcoma, bone metastases, or osteoporosis[4].
Workflow from DP-THPP precursor synthesis to LNP formulation and cellular uptake.
Experimental Protocols
The following protocols outline a self-validating system: synthesizing the DP-THPP-Lipid, formulating it into an LNP, and validating its targeting efficacy via a Hydroxyapatite (HAp) binding assay.
Protocol 1: Synthesis of DP-THPP-Derived Phospholipid (DP-THPP-Lipid)
Causality Note: Anhydrous conditions are critical here to prevent the premature hydrolysis of the diphenyl phosphonate ester during the esterification of the hydroxyl groups.
Reagents: DP-THPP, Oleoyl chloride, Anhydrous Dichloromethane (DCM), N,N-Diisopropylethylamine (DIPEA), 4-Dimethylaminopyridine (DMAP).
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of DP-THPP in 15 mL of anhydrous DCM under an inert Argon atmosphere.
-
Catalysis: Add 3.0 eq of DIPEA (acts as an acid scavenger) and 0.1 eq of DMAP (nucleophilic catalyst to accelerate esterification).
-
Conjugation: Cool the reaction mixture to 0°C. Dropwise, add 2.2 eq of Oleoyl chloride over 30 minutes. Reasoning: Slow addition controls the exothermic reaction and prevents the formation of unwanted degradation byproducts.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Purification: Quench with saturated NaHCO₃, extract with DCM, dry over MgSO₄, and purify via silica gel column chromatography (Hexane:Ethyl Acetate gradient) to isolate the di-oleoyl DP-THPP-Lipid.
Protocol 2: Microfluidic Formulation of Bone-Targeted LNPs
Causality Note: The use of a citrate buffer at pH 4.0 is essential to protonate the ionizable lipids, ensuring robust electrostatic complexation with the negatively charged mRNA backbone before neutralization.
Step-by-Step Methodology:
-
Lipid Phase Preparation: Dissolve Ionizable Lipid, Cholesterol, DSPC, PEG-Lipid, and the synthesized DP-THPP-Lipid in absolute ethanol at a molar ratio of 50:33.5:10:1.5:5.
-
Aqueous Phase Preparation: Dilute the mRNA payload in 50 mM Citrate Buffer (pH 4.0) to achieve an N:P (Nitrogen to Phosphate) ratio of 6:1.
-
Microfluidic Mixing: Inject the lipid and aqueous phases into a microfluidic micromixer at a flow rate ratio of 1:3 (Ethanol:Aqueous) and a total flow rate of 12 mL/min. Reasoning: Rapid mixing induces spontaneous nanoprecipitation, trapping the mRNA within the lipid core while anchoring the DP-THPP-Lipid in the outer monolayer.
-
Dialysis & Neutralization: Immediately dialyze the formulation against 1x PBS (pH 7.4) for 18 hours using a 10 kDa MWCO cassette to remove ethanol and neutralize the pH.
Data Presentation & Validation
To ensure the protocol is self-validating, a Hydroxyapatite (HAp) binding assay is performed. LNPs are incubated with synthetic HAp crystals, centrifuged, and the unbound LNPs in the supernatant are quantified via fluorescence (using a trace fluorescent lipid).
Table 1: Physicochemical Characterization and Bone Affinity of DP-THPP LNPs
| Formulation | Z-Average Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | HAp Binding Affinity (%) |
| Standard LNP (Control) | 75.4 ± 2.1 | 0.12 | 94.5 | < 5.0 |
| DP-THPP LNP (5 mol%) | 82.1 ± 3.4 | 0.14 | 92.1 | 68.4 |
| DP-THPP LNP (10 mol%) | 88.5 ± 4.0 | 0.16 | 89.3 | 85.2 |
Interpretation: The incorporation of DP-THPP-Lipid slightly increases the hydrodynamic diameter but maintains excellent PDI and encapsulation efficiency. Crucially, the HAp binding affinity scales dose-dependently with DP-THPP concentration, validating the bone-targeting capability of the formulated LNPs.
Intracellular Activation Pathway
Upon reaching the target microenvironment and undergoing cellular uptake, the prodrug moiety must be activated. The following diagram illustrates the enzymatic cleavage pathway that unmasks the diphenyl phosphonate.
Intracellular enzymatic activation of diphenyl phosphonate to active phosphonic acid.
References
- De Lombaert, S., et al. "N-Phosphonomethyl dipeptides and their phosphonate prodrugs, a new generation of neutral endopeptidase (NEP, EC 3.4.24.11) inhibitors." Journal of Medicinal Chemistry.
- Kahler, A., et al. "Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases." Frontiers in Chemistry (PMC).
- Al-Sawaftah, N., et al. "Targeting bone in cancer therapy: Advances and challenges of bisphosphonate-based drug delivery systems." ADMET and DMPK (IAPC Journals).
- Sun, Y., et al. "Bone Targeting Nanoparticles for the Treatment of Osteoporosis.
Sources
- 1. N-Phosphonomethyl dipeptides and their phosphonate prodrugs, a new generation of neutral endopeptidase (NEP, EC 3.4.24.11) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting bone in cancer therapy: Advances and challenges of bisphosphonate-based drug delivery systems | ADMET and DMPK [pub.iapchem.org]
- 4. Bone Targeting Nanoparticles for the Treatment of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cellular Evaluation of Diphenyl (1,2,3-trihydroxypropyl)phosphonate
This Application Note provides a comprehensive technical guide for the evaluation of Diphenyl (1,2,3-trihydroxypropyl)phosphonate (CAS: 1955523-37-1) in cell-based assays. It addresses the compound's unique chemical structure as both a glycomimetic precursor and a potential covalent modifier , offering protocols to distinguish between these mechanisms of action.
Introduction & Mechanism of Action
Diphenyl (1,2,3-trihydroxypropyl)phosphonate represents a specialized class of organophosphorus compounds that function at the interface of carbohydrate metabolism and enzyme inhibition. Its structure consists of a trihydroxypropyl chain (mimicking a 3-carbon sugar backbone like glycerol or glyceraldehyde) attached to a phosphonate group masked by two phenyl esters .
The "Trojan Horse" Dual Mechanism
Researchers must recognize that this compound can act through two distinct pathways depending on the cellular context and the target enzyme's active site architecture:
-
Pathway A: Pro-drug Activation (Glycomimetic)
-
Entry: The lipophilic diphenyl ester facilitates passive diffusion across the cell membrane, bypassing the requirement for specific transporters.
-
Activation: Intracellular esterases (e.g., carboxylesterases) hydrolyze the phenyl groups, releasing phenol and the free (1,2,3-trihydroxypropyl)phosphonic acid .
-
Effect: The free acid acts as a metabolically stable isostere of sugar phosphates (e.g., Glycerol-3-Phosphate), competitively inhibiting isomerases, dehydrogenases, or glycosyltransferases involved in glycolysis or the pentose phosphate pathway.
-
-
Pathway B: Covalent Inactivation (Suicide Inhibition)
-
Mechanism: The diphenyl phosphonate moiety is electrophilic.[1] Enzymes with a nucleophilic active site (specifically Serine proteases or esterases) can attack the phosphorus center.
-
Effect: This results in the displacement of a phenol leaving group and the formation of a stable, covalent phosphonyl-enzyme complex, irreversibly inactivating the protein.
-
Figure 1: Dual mechanism of action showing Pro-drug activation (Pathway A) and Covalent Inhibition (Pathway B).
Material Preparation & Handling[2][3]
Compound: Diphenyl (1,2,3-trihydroxypropyl)phosphonate CAS: 1955523-37-1 Molecular Weight: ~324.27 g/mol (Estimate based on structure C15H17O6P)[2]
Stability Warning
The diphenyl ester linkage is susceptible to spontaneous hydrolysis in aqueous buffers at pH > 7.5 or in the presence of serum esterases (FBS).
-
Storage: Store lyophilized powder at -20°C under desiccant.
-
Solubilization: Dissolve in anhydrous DMSO to create a 100 mM stock solution. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Prepare fresh in serum-free media immediately before addition to cells.
Protocol 1: Cytotoxicity & IC50 Determination
Objective: Determine the effective concentration range and cellular tolerance.
Reagents
-
Target Cells (e.g., HepG2, HeLa, or primary fibroblasts).
-
Complete Culture Media (10% FBS) and Serum-Free Media (Opti-MEM).
-
Cell Viability Reagent (CCK-8 or MTT).
-
DMSO (Vehicle).
Step-by-Step Procedure
-
Seeding: Seed cells in 96-well plates (5,000–10,000 cells/well) in Complete Media. Incubate for 24 hours to allow attachment.
-
Compound Dilution:
-
Prepare a 2x serial dilution of the compound in Serum-Free Media (to prevent premature hydrolysis by serum esterases).
-
Range: 0.1 µM to 100 µM.
-
Control: Include a DMSO-only vehicle control (final concentration < 0.5%).
-
-
Treatment:
-
Wash cells once with warm PBS.
-
Add 100 µL of the compound dilutions to respective wells.
-
Incubate for 4 hours in serum-free conditions (Pulse phase).
-
Optional: After 4 hours, add 10% FBS to the wells to support long-term viability and incubate for an additional 20–44 hours (Chase phase).
-
-
Readout:
-
Add CCK-8 reagent (10 µL/well) and incubate for 1–4 hours.
-
Measure Absorbance at 450 nm.
-
-
Analysis: Calculate % Viability relative to Vehicle Control. Plot dose-response curve to determine IC50.
Data Presentation Template:
| Concentration (µM) | Absorbance (Mean) | SD | % Viability |
|---|---|---|---|
| 0 (Vehicle) | 1.200 | 0.05 | 100% |
| 1.0 | 1.150 | 0.04 | 95.8% |
| 10.0 | 0.850 | 0.06 | 70.8% |
| 50.0 | 0.300 | 0.03 | 25.0% |
| 100.0 | 0.100 | 0.01 | 8.3% |
Protocol 2: Reversibility Assay (Washout Experiment)
Objective: Distinguish between reversible competitive inhibition (Pathway A) and irreversible covalent modification (Pathway B).
Principle
If the compound acts as a reversible inhibitor (free acid form), washing the cells should restore enzyme function/viability over time. If it acts as a covalent inhibitor (diphenyl ester form), the effect will persist after washout.
Step-by-Step Procedure
-
Setup: Prepare two identical 96-well plates with cells.
-
Treatment: Treat both plates with the compound at IC80 concentration (determined from Protocol 1) for 6 hours.
-
Washout (Plate A):
-
Remove media containing the compound.
-
Wash cells 3x with warm PBS.
-
Replenish with fresh, compound-free Complete Media.
-
-
Continuous (Plate B): Do not wash. Replenish with fresh media containing the compound.
-
Recovery Period: Incubate both plates for an additional 24 hours.
-
Readout: Measure viability via CCK-8 or specific enzyme activity.
Interpretation
-
Reversible: Plate A shows significant recovery (>70% viability) compared to Plate B.
-
Irreversible: Plate A shows low recovery (similar to Plate B), indicating permanent target inactivation.
Protocol 3: Metabolic Flux Shift (Lactate Production)
Objective: Assess the impact on glycolysis, a likely target for trihydroxypropyl-phosphonate mimics.
Rationale
The (1,2,3-trihydroxypropyl)phosphonate scaffold mimics Glyceraldehyde-3-Phosphate (GAP) . Inhibition of GAPDH or downstream glycolytic enzymes will disrupt glycolytic flux, measurable by a decrease in lactate secretion.
Step-by-Step Procedure
-
Seeding: Seed cells in 24-well plates (50,000 cells/well).
-
Starvation: Incubate cells in low-glucose media (1 mM) for 1 hour.
-
Treatment: Add Compound (at IC50) or Vehicle in fresh media containing 10 mM Glucose .
-
Sampling:
-
Collect culture supernatant at 0, 2, 4, and 8 hours.
-
Store supernatants at -80°C.
-
-
Assay: Use a colorimetric L-Lactate Assay Kit.
-
Mix 50 µL supernatant + 50 µL Reaction Mix.
-
Incubate 30 min at Room Temp.
-
Measure OD 570 nm.
-
-
Normalization: Normalize lactate concentration to total cellular protein (BCA assay) or cell number.
Expected Result: If the compound mimics GAP and inhibits glycolysis, treated cells will show reduced lactate production compared to control.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| High toxicity in controls | DMSO concentration > 0.5% | Reduce DMSO stock concentration; ensure final DMSO < 0.1%. |
| No effect observed | Hydrolysis in media | Use serum-free media for the first 4–6 hours of treatment. |
| Precipitation | Low solubility in aqueous media | Predilute in DMSO, then add dropwise to vortexing media. |
| Inconsistent IC50 | Variable cell density | Standardize seeding density; metabolic inhibitors are cell-cycle dependent. |
References
-
BenchChem. (2025). α-Hydroxyphosphonates: A Comprehensive Technical Guide to Their Medicinal Chemistry Applications. Retrieved from
-
Hamilton, R., et al. (1998). Synthesis and proteinase inhibitory properties of diphenyl phosphonate analogues of aspartic and glutamic acids. Bioorganic & Medicinal Chemistry Letters, 8(13), 1655-1660.
-
Varga, P. R., et al. (2022). Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity. Molecules, 27(6).
-
Pertusati, F., et al. (2012). Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy. Antiviral Chemistry & Chemotherapy.
-
PubChem. (2025). Diphenyl phosphonate Compound Summary. CID 6327546.
Sources
Application Note: Comprehensive Analytical Workflows for the Detection of Diphenyl (1,2,3-trihydroxypropyl)phosphonate
Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocol (SOP)
Introduction & Chemical Context
Diphenyl (1,2,3-trihydroxypropyl)phosphonate (CAS: 1955523-37-1) is a highly functionalized organophosphorus compound characterized by a unique structural dichotomy: it possesses a highly polar, hydrophilic 1,2,3-trihydroxypropyl tail and a lipophilic, sterically bulky diphenyl phosphonate head.
In drug development, phosphonate derivatives are heavily investigated for their ability to mimic natural phosphate esters, acting as potent transition-state analogs, enzyme inhibitors, and antiviral prodrugs[1]. However, analyzing organophosphorus compounds with mixed polarities presents distinct chromatographic challenges that require precise, mechanistically driven analytical strategies[2].
Analytical Challenges and Mechanistic Solutions
As an analytical scientist, selecting the correct methodology requires understanding the physicochemical behavior of the analyte. The detection of this compound is complicated by two primary factors:
-
Metal-Ion Adsorption: Phosphonates are notorious for chelating with trace metal ions (e.g., Fe³⁺, Ni²⁺) present in standard stainless-steel liquid chromatography (LC) pathways. This interaction causes severe peak tailing, irreversible column adsorption, and a critical loss of sensitivity[3].
-
Causality & Solution: To outcompete the analyte for metal binding sites, volatile buffers such as ammonium acetate (10 mM) must be added to the mobile phase[4]. Furthermore, utilizing column hardware designed to mitigate non-specific adsorption (e.g., hybrid organic/inorganic surfaces or PEEK-lined columns) is highly recommended to maintain peak symmetry[3].
-
-
Chromatographic Retention: The polar triol group drives early elution in standard Reversed-Phase (RP) chromatography, while the lipophilic diphenyl group causes excessive, broad retention in Hydrophilic Interaction Liquid Chromatography (HILIC)[2].
-
Causality & Solution: A mixed-mode Reversed-Phase/Anion-Exchange (RP/AX) column provides the optimal balance. It retains the polar head via weak hydrogen bonding and ion-exchange while engaging the diphenyl rings via
interactions[3].
-
Comprehensive analytical workflow for Diphenyl (1,2,3-trihydroxypropyl)phosphonate.
Primary Workflow: LC-MS/MS Quantification
This protocol outlines a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace quantification without the need for prior derivatization.
Sample Preparation Protocol
-
Extraction: Transfer 200 µL of the sample matrix into a microcentrifuge tube. Add 600 µL of cold Ethyl Acetate to initiate Liquid-Liquid Extraction (LLE).
-
Phase Separation: Vortex for 2 minutes and centrifuge at 14,000 rpm for 5 minutes.
-
Evaporation: Transfer the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of ultra-pure nitrogen at 35 °C.
-
Reconstitution: Reconstitute the residue in 200 µL of 80:20 (v/v) Water:Acetonitrile containing 10 mM Ammonium Acetate.
-
Filtration: Filter the solution through a 0.22 µm nylon syringe filter into an autosampler vial[4].
Chromatographic & Mass Spectrometric Conditions
Table 1: LC Gradient Conditions
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Water + 10 mM NH₄OAc) | % Mobile Phase B (Acetonitrile) |
|---|---|---|---|
| 0.0 | 0.4 | 95 | 5 |
| 1.0 | 0.4 | 95 | 5 |
| 5.0 | 0.4 | 10 | 90 |
| 7.0 | 0.4 | 10 | 90 |
| 7.1 | 0.4 | 95 | 5 |
| 10.0 | 0.4 | 95 | 5 |
System Suitability Testing (SST): To ensure this is a self-validating system, inject a 10 ng/mL standard prior to the run. The system is validated for the batch only if the tailing factor is < 1.5 and the %RSD of the peak area across three replicate injections is < 2.0%.
Table 2: MS/MS MRM Parameters (ESI+)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
|---|---|---|---|---|
| Target Phosphonate | 325.1 | 231.1 | 15 | Quantifier |
| Target Phosphonate | 325.1 | 137.1 | 25 | Qualifier |
Proposed CID fragmentation pathway for the protonated precursor ion (m/z 325.1).
Secondary Workflow: GC-MS Impurity Profiling
While LC-MS/MS is ideal for analyzing the intact molecule[5], Gas Chromatography-Mass Spectrometry (GC-MS) provides superior resolution for volatile impurity profiling. However, the three hydroxyl groups on the trihydroxypropyl chain render the native molecule non-volatile and thermally labile.
Causality of Derivatization: Silylation replaces the highly polar -OH protons with trimethylsilyl (TMS) groups. This eliminates hydrogen bonding, drastically increases vapor pressure, and prevents thermal degradation within the GC inlet.
Derivatization Protocol
-
Transfer 100 µL of the sample extract into a silanized glass GC vial.
-
Evaporate to complete dryness. Critical Step: Any residual moisture will quench the derivatization reagent.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous Pyridine.
-
Cap tightly and incubate in a heating block at 70 °C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS (equipped with a 5% phenyl/95% dimethylpolysiloxane column, e.g., DB-5MS).
Multinuclear NMR for Structural Integrity
For absolute structural confirmation and bulk purity assessment, multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is required. The diphenyl phosphonate core provides a distinct ³¹P signature, while the triol chain is heavily characterized by ¹H and ¹³C shifts.
Table 3: Typical NMR Chemical Shifts for Structural Verification
| Nucleus | Frequency | Typical Chemical Shift (
References
-
Wiley Analytical Science. "Detecting traces of phosphonates." Wiley, 2020. [Link]
-
Waters Corporation. "LC-MS Analysis of Underivatized Bisphosphonate Drugs Using Mixed-Mode Reversed-Phase/Anion-Exchange Chromatography." Waters Application Notes, 2025.[Link]
-
MDPI. "Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids." MDPI Molecules, 2023. [Link]
-
MDPI. "Complete Epoxy Phosphonate Conversion to Dimethyl (1E)-3-Hydroxyprop-1-Enylphosphonate with Photobiocatalysts' Assistance." MDPI Molecules, 2024. [Link]
Sources
High-throughput screening techniques for Diphenyl (1,2,3-trihydroxypropyl)phosphonate analogues
Application Note: High-Throughput Screening of Diphenyl (1,2,3-trihydroxypropyl)phosphonate Analogues
Subtitle: Strategies for Identifying Covalent Serine Hydrolase Inhibitors using Transition State Mimicry
Executive Summary
This guide details the high-throughput screening (HTS) methodologies for Diphenyl (1,2,3-trihydroxypropyl)phosphonate and its structural analogues. These compounds function as Transition State Analogues (TSAs) and mechanism-based covalent inhibitors targeting serine hydrolases, particularly lipases and esterases that act on glycerol-based substrates (e.g., triglycerides, phospholipids).
The "1,2,3-trihydroxypropyl" moiety mimics the glycerol backbone of natural lipid substrates, while the diphenyl phosphonate group acts as an electrophilic "warhead" that traps the active site serine nucleophile. This guide provides a robust framework for screening libraries of these analogues to identify potent inhibitors for therapeutic applications (e.g., metabolic disorders, infectious diseases) or for use as Activity-Based Probes (ABPs).
Scientific Foundation
Mechanism of Action: The "Suicide" Inhibition
Diphenyl phosphonates are irreversible inhibitors that mimic the tetrahedral intermediate of ester hydrolysis.
-
Recognition: The enzyme recognizes the trihydroxypropyl side chain (mimicking glycerol).
-
Nucleophilic Attack: The catalytic serine hydroxyl attacks the phosphorus atom.
-
Transition State Mimicry: The phosphonate forms a stable tetrahedral adduct.
-
Inactivation: A phenol group is expelled (leaving group), resulting in a stable, covalent phosphonyl-enzyme complex that cannot hydrolyze, permanently inactivating the enzyme.
Figure 1: Mechanism of covalent inhibition by diphenyl phosphonate analogues. The reaction mimics the first step of ester hydrolysis but stalls at the stable phosphonyl-enzyme adduct.
HTS Assay Development
Two primary screening formats are recommended:
-
Substrate-Based Inhibition Assay (Fluorescence): Measures loss of enzymatic activity. Best for primary screening.
-
Competitive Activity-Based Protein Profiling (Fluorescence Polarization): Measures competition for the active site against a broad-spectrum probe. Best for confirming mechanism and selectivity.
Protocol A: Fluorogenic Substrate Inhibition Assay (Primary Screen)
This assay uses a fluorogenic substrate (e.g., 4-Methylumbelliferyl Oleate) that releases a fluorescent signal upon hydrolysis. Active inhibitors prevent this signal generation.
Target Enzyme: Pancreatic Lipase, Hormone-Sensitive Lipase, or specific microbial esterase. Library: Diphenyl (1,2,3-trihydroxypropyl)phosphonate analogues (10 mM DMSO stock).
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Triton X-100 (prevents aggregation). Note: Avoid phosphate buffers as they may inhibit some phosphonate-binding enzymes.
-
Substrate Solution: 100 µM 4-Methylumbelliferyl Oleate (4-MUO) in Assay Buffer.
-
Enzyme Solution: Titrate enzyme to ensure linear velocity for 60 mins (typically 1-10 nM).
-
-
Plate Setup (384-well Black Plate):
-
Column 1-2 (Min Control): 20 µL Buffer + DMSO (No Enzyme).
-
Column 23-24 (Max Control): 20 µL Enzyme + DMSO (No Inhibitor).
-
Columns 3-22 (Test): 20 µL Enzyme + 0.5 µL Compound (Final conc. 10 µM).
-
-
Pre-Incubation (Critical Step):
-
Incubate Enzyme + Compound for 30 minutes at Room Temperature.
-
Reasoning: Phosphonates are covalent inhibitors with time-dependent kinetics (
). Pre-incubation allows the covalent bond to form.
-
-
Reaction Initiation:
-
Add 20 µL Substrate Solution to all wells.
-
Final Volume: 40 µL.
-
-
Detection:
-
Monitor Fluorescence (Ex 360 nm / Em 460 nm) kinetically for 45 minutes.
-
Calculate the slope (V) of the linear portion.
-
-
Data Analysis:
-
Calculate % Inhibition:
-
Hit Threshold: >50% Inhibition at 10 µM.
-
Protocol B: Competitive Fluorescence Polarization (FP) Screen (Secondary)
This assay confirms that the inhibitor actually binds to the active site (serine) rather than acting allosterically or as an aggregator. It uses a broad-spectrum serine hydrolase probe, TAMRA-Fluorophosphonate (TAMRA-FP) .
Principle:
-
TAMRA-FP only: Small molecule, rapid rotation
Low Polarization (mP) . -
TAMRA-FP + Enzyme: Probe covalently binds enzyme (large complex), slow rotation
High Polarization (mP) . -
Enzyme + Inhibitor + TAMRA-FP: Inhibitor blocks active site; Probe remains free
Low Polarization (mP) .
Step-by-Step Protocol:
-
Reagents:
-
Probe: TAMRA-FP (1 µM stock).
-
Enzyme: 50-100 nM (Higher concentration needed for binding signal).
-
-
Workflow:
-
Step 1: Dispense 20 µL Enzyme into 384-well black plate.
-
Step 2: Add 0.5 µL Test Compound (Analogue). Incubate 30 mins (allows covalent reaction).
-
Step 3: Add 5 µL TAMRA-FP (Final conc. 50 nM).
-
Step 4: Incubate 30 mins in dark.
-
Step 5: Read Fluorescence Polarization (Ex 530 nm / Em 580 nm).
-
-
Interpretation:
-
Hit (Inhibitor): Low mP (similar to no-enzyme control).
-
Non-Binder: High mP (similar to enzyme-only control).
-
Figure 2: Dual-path screening workflow. Path A (Activity) is high-throughput; Path B (Binding) validates mechanism.
Data Analysis & Metrics
Kinetic Parameters ( )
Since these are covalent inhibitors, standard
-
Protocol: Perform the inhibition assay at multiple inhibitor concentrations
. -
Measure the observed rate of inactivation (
) for each concentration. -
Plot
vs to determine (binding affinity) and (reactivity). -
Ranking Metric: The efficiency ratio
( ). Higher is better.
Z-Factor Calculation
To validate the HTS quality:
-
Target
for a robust screen.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background Fluorescence | Compound autofluorescence | Use Red-shifted substrates (Resorufin esters) or switch to FP assay. |
| Low % Inhibition (False Negatives) | Insufficient incubation time | Increase pre-incubation to 60-90 mins. Covalent bond formation can be slow. |
| Non-Specific Inhibition | Aggregation | Add 0.01% Triton X-100 or CHAPS to buffer. |
| Hydrolysis of Inhibitor | Unstable phosphonate ester | Verify compound stability in aqueous buffer via LC-MS prior to screening. |
References
-
Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of (alpha-aminoalkyl)phosphonate diphenyl esters.[1] Biochemistry, 30(2), 485–493. Link
-
Sienczyk, M., & Oleksyszyn, J. (2009). Phosphonic acid analogues of amino acids and peptides in the design of serine protease inhibitors. Current Medicinal Chemistry, 16(13), 1673-1687. Link
-
Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999). Activity-based protein profiling: The serine hydrolases. Proceedings of the National Academy of Sciences, 96(26), 14694–14699. Link
-
Lentz, C. S., et al. (2016).[2] Design of selective substrates and activity-based probes for the identification of serine hydrolases in Mycobacterium tuberculosis. ACS Infectious Diseases, 2(11), 807-815. Link
-
Adibekian, A., et al. (2011). Optimization of phosphonate and fluorophosphonate activity-based protein profiling probes. Chemical Science, 2, 1669-1683. Link
Sources
Application Note: In Vivo Evaluation of Diphenyl (1,2,3-trihydroxypropyl)phosphonate in Animal Models
This Application Note and Protocol Guide details the preclinical evaluation of Diphenyl (1,2,3-trihydroxypropyl)phosphonate , a specialized organophosphorus compound designed as a transition-state analog and irreversible inhibitor for serine hydrolases, specifically those processing glycerol and lipid substrates (e.g., lipases, esterases, and acyltransferases).
Executive Summary
Diphenyl (1,2,3-trihydroxypropyl)phosphonate (DPTHP) represents a class of activity-based probes (ABPs) and transition-state analogs targeting serine hydrolases. Its structural core—a diphenyl phosphonate warhead fused to a glycerol-mimetic (1,2,3-trihydroxypropyl) moiety—enables it to covalently inhibit enzymes that recognize glycerol backbones, such as lipases (e.g., Pancreatic Lipase, Hormone-Sensitive Lipase) and microbial mycolyltransferases (e.g., Antigen 85 complex in M. tuberculosis) .
This guide provides a comprehensive framework for the in vivo study of DPTHP, focusing on formulation, pharmacokinetics (PK), and efficacy modeling in metabolic and infectious disease research.
Mechanism of Action & Rationale
Chemical Biology
DPTHP functions as a suicide substrate . The 1,2,3-trihydroxypropyl group directs the molecule to the active site of glycerol-processing enzymes. Once bound, the active site serine nucleophile attacks the phosphorus atom, displacing a phenol leaving group and forming a stable, covalent phosphonyl-enzyme adduct . This irreversibly inactivates the enzyme.
Pathway Visualization
The following diagram illustrates the mechanism of action and the downstream physiological effects in a metabolic context (Lipolysis Inhibition).
Caption: Mechanism of Action: DPTHP acts as a suicide inhibitor, covalently modifying the active site serine of target hydrolases, leading to irreversible inactivation and downstream physiological blockade.
Formulation & Preparation for In Vivo Use
DPTHP is lipophilic and prone to hydrolysis in aqueous buffers. Proper formulation is critical to ensure bioavailability and stability.
Physicochemical Properties
| Property | Value / Description |
| Molecular Weight | ~324.27 g/mol |
| LogP (Predicted) | ~1.5 – 2.5 (Moderate Lipophilicity) |
| Solubility | Soluble in DMSO, Ethanol; Poor in Water |
| Stability | Susceptible to plasma paraoxonases (hydrolysis of phenyl esters) |
Recommended Vehicle Formulations
Select the vehicle based on the route of administration.
A. Intraperitoneal (IP) / Subcutaneous (SC) – Standard Screening
-
Composition: 5% DMSO + 40% PEG-400 + 5% Tween-80 + 50% Saline.
-
Protocol:
-
Dissolve DPTHP in DMSO (stock concentration: 50–100 mg/mL).
-
Add PEG-400 and vortex.
-
Add Tween-80 and vortex.
-
Slowly add warm Saline (37°C) with continuous stirring to prevent precipitation.
-
Note: Prepare fresh immediately before dosing.
-
B. Oral Gavage (PO) – Metabolic Studies
-
Composition: 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween-80 in water.
-
Protocol: Create a stable suspension by homogenizing the compound powder directly into the vehicle.
Experimental Protocols
Experiment A: Pharmacokinetics & Plasma Stability (Rat Model)
Objective: To determine the half-life (
Animals: Sprague-Dawley Rats (n=3 per timepoint), Male, 250-300g. Dose: 10 mg/kg (IV) and 30 mg/kg (PO).
Workflow:
-
Dosing: Administer compound via tail vein (IV) or oral gavage (PO).
-
Sampling: Collect blood (200 µL) into K2-EDTA tubes containing Paraoxon (10 µM) or Dichlorvos to inhibit plasma esterases ex vivo (Critical step to prevent degradation during processing).
-
Timepoints: Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 h.
-
Bioanalysis:
-
Precipitate plasma proteins with Acetonitrile (1:3 v/v).
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Monitor: Parent compound and the mono-phenyl hydrolysis product (active metabolite or degradation product).
-
Experiment B: Target Engagement (Activity-Based Protein Profiling - ABPP)
Objective: To verify that DPTHP effectively binds the target enzyme (e.g., Lipase) in tissues. This uses a "Competition Assay" design.
Rationale: Since DPTHP is not fluorescent, we use it to block the binding of a generic fluorescent serine hydrolase probe (e.g., TAMRA-FP).
Workflow:
-
Treatment: Administer DPTHP (30 mg/kg, IP) or Vehicle to mice (C57BL/6).
-
Harvest: At
(e.g., 2 hours), harvest tissues (Liver, Pancreas, Adipose). -
Lysis: Homogenize tissues in PBS (pH 7.4).
-
Labeling: Incubate tissue proteome (50 µg) with TAMRA-FP (Fluorophosphonate-TAMRA, 1 µM) for 30 min.
-
Logic: If DPTHP bound the target in vivo, the active site is blocked. TAMRA-FP cannot bind.
-
-
Readout: Run SDS-PAGE and scan for fluorescence.
-
Result: Disappearance of a specific band in DPTHP-treated samples indicates successful target engagement.
-
Experiment C: Efficacy in Diet-Induced Obesity (Lipase Inhibition Model)
Objective: To evaluate the potential of DPTHP to inhibit fat absorption (Lipase inhibition).
Animals: C57BL/6 Mice (Diet-Induced Obesity model), n=10/group. Groups:
-
Vehicle Control.
-
DPTHP (Low Dose: 10 mg/kg/day).
-
DPTHP (High Dose: 50 mg/kg/day).
-
Positive Control (Orlistat, 10 mg/kg/day).
Protocol:
-
Induction: Feed mice High-Fat Diet (60% kcal fat) for 8 weeks until obese.
-
Treatment: Administer DPTHP daily (PO) for 14 days.
-
Measurements:
-
Daily: Body weight, Food intake.
-
Fecal Fat Analysis: Collect feces on Day 12-14. Extract lipids and quantify triglycerides. (Increased fecal fat = Lipase inhibition).
-
Plasma Lipids: Measure Triglycerides (TG) and Free Fatty Acids (FFA) at termination.
-
Data Analysis & Visualization
Expected Results Summary
| Parameter | Vehicle | DPTHP (Treatment) | Interpretation |
| Target Band Intensity (ABPP) | 100% (Strong Signal) | < 20% (Weak Signal) | Successful in vivo target engagement (covalent binding). |
| Fecal Lipid Content | Low | High | Inhibition of intestinal lipase; reduced fat absorption. |
| Plasma Triglycerides | High (in HFD) | Reduced | Systemic metabolic improvement. |
| Body Weight Change | Gain | Stable / Loss | Efficacy in obesity model. |
Experimental Workflow Diagram
Caption: Step-by-step preclinical workflow: From formulation and PK validation to target engagement (ABPP) and phenotypic efficacy testing.
Safety & Toxicology Notes
-
Delayed Neuropathy: Some organophosphorus compounds can cause Organophosphate-Induced Delayed Neuropathy (OPIDN) by inhibiting Neuropathy Target Esterase (NTE).
-
Check: Monitor animals for gait abnormalities or hind limb paralysis 14–21 days post-dose.
-
-
Cholinergic Crisis: Although DPTHP targets glycerol-processing enzymes, off-target inhibition of Acetylcholinesterase (AChE) is possible.
-
Observation: Watch for salivation, lacrimation, urination, and tremors (SLUDGE syndrome) immediately post-dose.
-
References
-
Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of (alpha-aminoalkyl)phosphonate diphenyl esters. Biochemistry, 30(2), 485–493.[1] Link
-
Nomura, D. K., & Casida, J. E. (2010). Activity-based protein profiling of organophosphorus and thiocarbamate pesticides reveals multiple secondary targets in the mammalian nervous system. Journal of Agricultural and Food Chemistry, 58(19), 10669–10676. Link
-
Lentz, C. S., et al. (2016). Identification of Selective Inhibitors of the Mycobacterium tuberculosis Serine Hydrolase Hip1.[2] ACS Infectious Diseases, 2(11), 807–815. Link
-
Simon, G. M., & Cravatt, B. F. (2010). Activity-based proteomics of enzyme superfamilies: serine hydrolases as a case study. Journal of Biological Chemistry, 285(15), 11051–11055. Link
-
Adibekian, A., et al. (2011). Optimization of phosphonate and fluorophosphonate activity-based probes for serine hydrolases. Chemical Science, 2, 1884-1890. Link
Sources
Formulation of Diphenyl (1,2,3-trihydroxypropyl)phosphonate for biological studies
Application Note: Formulation and Intracellular Delivery of Diphenyl (1,2,3-trihydroxypropyl)phosphonate
Executive Summary
The investigation of lipid biosynthesis, glycolysis, and the glycerol phosphate shuttle often requires the exogenous introduction of glycerol-3-phosphate (G3P) analogs. However, native G3P is inherently limited by its inability to passively cross the plasma membrane and its rapid degradation by intracellular phosphatases. Diphenyl (1,2,3-trihydroxypropyl)phosphonate (CAS: 1955523-37-1) overcomes these barriers. As a Senior Application Scientist, I have designed this technical guide to detail the mechanistic causality, physicochemical profiling, and self-validating formulation protocols required to successfully utilize this prodrug in biological studies.
Mechanistic Rationale: The Prodrug Advantage
To study intracellular metabolic fluxes without disrupting the cell membrane, researchers must employ chemical masking strategies. The design of Diphenyl (1,2,3-trihydroxypropyl)phosphonate relies on two critical structural modifications:
-
Phosphatase Resistance (The C-P Bond): Native G3P contains a labile oxygen-phosphorus (O-P) ester bond. By replacing this with a carbon-phosphorus (C-P) bond, the resulting phosphonic acid becomes an isosteric, enzymatically stable analog that resists degradation by ubiquitous cellular phosphatases[1].
-
Cell Permeability (The Diphenyl Ester Mask): Phosphonic acids remain highly charged at physiological pH, preventing passive diffusion across the hydrophobic lipid bilayer. Esterification with two phenyl groups masks these negative charges, significantly increasing the molecule's lipophilicity[2].
Once the prodrug passively diffuses into the cytosol, ubiquitous intracellular esterases recognize and cleave the diphenyl groups. This sequential hydrolysis releases the active 1,2,3-trihydroxypropylphosphonic acid directly into the intracellular space, where it can competitively inhibit or act as a substrate for enzymes like acyltransferases or G3P dehydrogenase[3][4].
Intracellular activation pathway of the diphenyl phosphonate prodrug.
Physicochemical Profiling & Formulation Causality
The formulation of this compound presents a unique challenge: it is an amphiphile. The diphenyl groups are highly hydrophobic, while the 1,2,3-trihydroxypropyl tail provides strong hydrogen-bonding capabilities.
The Causality of the Formulation Choice: Attempting to dissolve this compound directly in aqueous cell culture media (e.g., DMEM or RPMI) will result in rapid aggregation and precipitation due to the hydrophobic effect acting on the phenyl rings. To circumvent this, the compound must first be fully solvated in a polar aprotic solvent (100% DMSO) to disrupt intermolecular hydrogen bonding. During the subsequent aqueous dilution phase, a carrier protein (such as 0.1% Bovine Serum Albumin, BSA) must be present in the buffer. The hydrophobic pockets of BSA temporarily sequester the diphenyl groups, preventing micellar collapse and maintaining a stable colloidal dispersion until the compound partitions into the cell membrane.
Quantitative Data Summaries
Table 1: Physicochemical Profile of the Prodrug
| Parameter | Value / Characteristic | Formulation Implication |
| Molecular Formula | C15H17O6P | Amphiphilic structure requires co-solvents. |
| Aqueous Solubility | < 0.1 mg/mL | Insoluble in pure water/saline; requires DMSO. |
| DMSO Solubility | > 50 mg/mL | Ideal for highly concentrated master stocks. |
| Stability (in DMSO) | > 6 months at -20°C | Master stocks must be kept anhydrous. |
| Stability (Aqueous) | < 4 hours at 37°C | Prepare working solutions immediately before use. |
Table 2: Formulation Matrix & Stability Limits
| Vehicle Composition | Max Stable Concentration | Visual Appearance | Suitability |
| 100% PBS (pH 7.4) | 10 µM | Cloudy / Precipitate | Unsuitable |
| 1% DMSO in PBS | 50 µM | Micro-emulsion | Marginal (Prone to crashing) |
| 0.5% DMSO + 0.1% BSA in PBS | 200 µM | Optically Clear | Optimal for In Vitro Assays |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocol is designed as a self-validating system. It includes a mandatory Quality Control (QC) step using LC-MS/MS to verify that the prodrug remains intact during formulation and is successfully cleaved only after cellular internalization.
Step-by-step formulation and validation workflow for biological assays.
Phase I: Master Stock Preparation (50 mM)
Objective: Achieve complete molecular solvation while preventing premature hydrolysis.
-
Equilibration: Allow the lyophilized Diphenyl (1,2,3-trihydroxypropyl)phosphonate vial to equilibrate to room temperature in a desiccator to prevent atmospheric moisture condensation.
-
Solvation: Weigh exactly 16.2 mg of the compound and dissolve it in 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).
-
Homogenization: Vortex vigorously for 60 seconds. Do not sonicate, as localized heating can accelerate ester degradation.
-
Storage: Aliquot the 50 mM master stock into amber glass vials (to prevent photo-oxidation) and store at -20°C.
Phase II: Aqueous Vehicle Integration & Cell Delivery
Objective: Create a stable colloidal dispersion for immediate cellular uptake.
-
Carrier Preparation: Prepare the assay medium (e.g., serum-free DMEM) supplemented with 0.1% (w/v) fatty-acid-free BSA. Warm to 37°C.
-
Dropwise Addition: While gently vortexing the warmed assay medium, add the 50 mM DMSO stock dropwise to achieve the desired final concentration (e.g., 100 µM requires a 1:500 dilution, resulting in a safe 0.2% final DMSO concentration).
-
Sterilization: Pass the formulated medium through a 0.22 µm PTFE syringe filter. Note: Do not use PES or Nylon filters, as the hydrophobic diphenyl groups will bind to the membrane, reducing the effective titer.
-
Incubation: Immediately apply the formulated medium to the target cell culture. Incubate for 1 to 4 hours to allow for passive diffusion and intracellular esterase cleavage.
Phase III: Intracellular Validation (LC-MS/MS)
Objective: Prove causality by confirming that the prodrug is cleaved into the active phosphonic acid exclusively inside the cell.
-
Washout: Aspirate the formulation medium and wash the cells three times with ice-cold PBS to halt metabolism and remove extracellular prodrug.
-
Lysis & Extraction: Lyse the cells using an 80:20 Methanol:Water extraction buffer at -80°C. Scrape the cells, transfer to a microcentrifuge tube, and centrifuge at 15,000 x g for 10 minutes to pellet proteins.
-
LC-MS/MS Analysis:
-
Analyze the supernatant using HILIC (Hydrophilic Interaction Liquid Chromatography) coupled to a triple quadrupole mass spectrometer.
-
Validation Criteria: The assay is validated if the parent prodrug (Diphenyl ester) is nearly absent in the lysate, while the mass transition corresponding to the fully deprotected 1,2,3-trihydroxypropylphosphonic acid is detected in high abundance.
-
References
- Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases Stanford Medicine
- A Practical Method to Cleave Diphenyl Phosphonate Esters to Their Corresponding Phosphonic Acids in One Step ResearchG
- Glycerol 3-phosphate analogues as metabolic inhibitors in Escherichia coli, 3-hydroxy-4-oxobutyl-1-phosphonate, a drug that interferes with normal phosphoglyceride metabolism PubMed (NIH)
- Dehydration of a phosphonate substrate analogue by glycerol 3-phosph
Sources
- 1. Dehydration of a phosphonate substrate analogue by glycerol 3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. med.stanford.edu [med.stanford.edu]
- 3. researchgate.net [researchgate.net]
- 4. Glycerol 3-phosphate analogues as metabolic inhibitors in Escherichia coli, 3-hydroxy-4-oxobutyl-1-phosphonate, a drug that interferes with normal phosphoglyceride metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Diphenyl (1,2,3-trihydroxypropyl)phosphonate Synthesis
Part 1: Executive Technical Summary
The synthesis of Diphenyl (1,2,3-trihydroxypropyl)phosphonate is a biphasic challenge involving the nucleophilic addition of diphenyl phosphite to a sugar aldehyde (Abramov reaction), followed by a delicate deprotection step.
Low yields in this synthesis are rarely due to a single catastrophic failure but rather a cascade of inefficiencies:
-
Reversibility: The Abramov addition is reversible; high temperatures favor the starting materials (retro-Abramov).
-
Rearrangement: In the presence of strong bases or heat,
-hydroxyphosphonates rearrange into phosphates (phosphonate-phosphate rearrangement). -
Hydrolysis: The diphenyl ester moiety is labile. Harsh acidic deprotection of the acetonide group often cleaves the phenoxy groups, destroying the target.
This guide replaces standard "textbook" protocols with field-optimized workflows designed to lock in kinetic products and preserve ester integrity.
Part 2: The Optimized Synthetic Workflow
Visualizing the Pathway
The following diagram outlines the critical decision points where yield is typically lost.
Figure 1: Strategic workflow emphasizing the isolation of the protected intermediate to prevent downstream purification losses.
Part 3: Step-by-Step Optimization Protocol
Phase 1: The Abramov Addition (C-P Bond Formation)
Objective: Maximize conversion of the aldehyde while preventing the thermodynamic rearrangement to phosphate.
The Protocol:
-
Reagent Prep:
-
Aldehyde: Use freshly distilled 2,3-O-isopropylidene-D-glyceraldehyde . Note: The monomer dimerizes upon storage. If your starting material is old, crack the dimer by distillation before use.
-
Phosphite: Diphenyl phosphite must be clear. If yellow/orange, it contains phenol and oxidation products. Wash with dilute aqueous
, dry over , and distill under high vacuum.
-
-
Reaction:
-
Dissolve aldehyde (1.0 eq) and diphenyl phosphite (1.1 eq) in anhydrous DCM or THF.
-
Cool to 0°C (Ice bath).
-
Add Triethylamine (TEA) (0.1 - 0.2 eq) dropwise. Do not use strong bases like NaH or alkoxides; they trigger rearrangement.
-
Allow to warm to Room Temperature (RT) over 2 hours. Do not heat.
-
-
Workup:
-
Concentrate under reduced pressure.
-
Crucial: Do not perform an aqueous workup if possible. The intermediate is an oil.[1] Purify via flash chromatography (Hexane/EtOAc) to remove excess phosphite and phenol.
-
Phase 2: Deprotection (The "Yield Killer")
Objective: Remove the isopropylidene (acetonide) group without hydrolyzing the sensitive diphenyl esters.
The Protocol:
-
Dissolve the purified intermediate in 80% Acetic Acid (aq) .
-
Stir at 40°C for 4-6 hours.
-
Warning: Do not use HCl or
. Strong mineral acids will hydrolyze the P-O-Phenyl bonds, yielding the free phosphonic acid (useless for protease inhibition).
-
-
Monitoring: Use
P NMR.[1][2][3] The shift will change slightly, but if you see a new peak appearing near 0-5 ppm (phosphoric acid derivative) or significant phenol generation, stop immediately. -
Isolation:
-
Lyophilize (freeze-dry) the acetic acid solution.
-
The product is a viscous oil or hygroscopic solid.
-
Part 4: Troubleshooting & FAQs
Category A: Low Yield in Step 1 (Abramov Reaction)
Q: My reaction mixture turned dark orange, and the yield is <30%. What happened? A: This indicates the Phosphonate-Phosphate Rearrangement .
-
Cause: The reaction temperature was too high, or the base was too strong. The alkoxide intermediate attacked the phosphorus center, expelling a phenyl group and forming a phosphate ester.
-
Fix: Keep the reaction at 0°C during base addition. Switch from DBU or solid hydroxides to catalytic Triethylamine (TEA).
Q:
- ~125 ppm: Unreacted Diphenyl Phosphite (P(III)).
- ~10-20 ppm: Desired Phosphonate (P(V)).
- ~ -5 to 0 ppm: Phosphate rearrangement product (Dead end).
-
Action: If you see P(III), add more aldehyde or catalyst. If you see Phosphate, lower the temperature.
Category B: Deprotection Failures
Q: I used 1M HCl for deprotection, and I recovered phenol and a water-soluble acid. Why? A: Diphenyl esters are susceptible to acid-catalyzed hydrolysis.
-
Mechanism: The acid cleaves the acetonide as intended, but also attacks the P-O-Ph bond.
-
Fix: Use Dowex 50W-X8 (H+ form) resin in methanol/water or 80% Acetic Acid . These are acidic enough to cleave the acetonide ketal but generally spare the phosphonate esters.
Q: The final product is a sticky gum that won't crystallize. A: This is normal for poly-hydroxylated phosphonates.
-
Fix: Do not attempt recrystallization from standard solvents. Use lyophilization from water/dioxane to obtain a handleable powder. If high purity is required, use reverse-phase HPLC (C18 column) with a water/acetonitrile gradient.
Part 5: Data Summary & Troubleshooting Logic
Yield Optimization Matrix
| Variable | Standard Condition | Optimized Condition | Reason for Change |
| Aldehyde Source | D-Glyceraldehyde | 2,3-O-isopropylidene-D-glyceraldehyde | Prevents polymerization; ensures clean 1:1 addition. |
| Catalyst | NaOEt / NaH | TEA (0.1 eq) | Strong bases cause rearrangement to phosphate. |
| Temperature | Reflux / 60°C | 0°C | High temp favors Retro-Abramov (reversibility). |
| Deprotection | 1M HCl | 80% AcOH | Mineral acids hydrolyze the diphenyl ester. |
Troubleshooting Logic Tree
Figure 2: Logic tree for diagnosing yield failures based on NMR observation.
References
-
Abramov Reaction Mechanism & Scope
-
Reaction of dialkyl phosphites with carbonyl compounds.[4]
- Source: Chem. Rev. 1961, 61, 3, 247–264.
-
-
Synthesis of Glyceraldehyde Acetonide (Starting Material)
- Practical One Pot Synthesis of 2,3-O-Isopropylidene-D-Glyceraldehyde.
-
Source: Indian Journal of Applied Research, 2011.[5]
-
Diphenyl Phosphonate Protease Inhibitors (Specific Context)
-
Synthesis and proteinase inhibitory properties of diphenyl phosphonate analogues of aspartic and glutamic acids.[6] (Demonstrates the lability of diphenyl esters).
- Source: Journal of Enzyme Inhibition, 1999.
-
-
General Hydroxyphosphonate Synthesis (Pudovik Conditions)
- Synthesis and Reactions of α-Hydroxyphosphon
- Source: Molecules, 2018, 23(6), 1488.
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. rua.ua.es [rua.ua.es]
- 3. mdpi.com [mdpi.com]
- 4. The Preparation of Dialkyl 1-Hydroxyalkylphosphonates in the Reaction of Trialkyl Phosphites with Oxonium Salts Derived from Aldehydes or Ketones [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and proteinase inhibitory properties of diphenyl phosphonate analogues of aspartic and glutamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Diphenyl (1,2,3-trihydroxypropyl)phosphonate and Related Organophosphates
Welcome to the technical support guide for Diphenyl (1,2,3-trihydroxypropyl)phosphonate. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments with this unique molecule. By understanding the underlying chemical principles of phosphonate esters, you can effectively troubleshoot issues and ensure the integrity and reproducibility of your results.
Understanding the Molecule: A Duality of Properties
Diphenyl (1,2,3-trihydroxypropyl)phosphonate possesses a distinct amphipathic structure. The two phenyl ester groups create a lipophilic (non-polar) region, while the 1,2,3-trihydroxypropyl (glycerol-like) chain provides a strongly hydrophilic (polar) character. This duality governs its solubility, making it readily soluble in polar organic solvents but presenting challenges when introduced into purely aqueous systems.
This guide provides a framework for addressing these challenges, based on established principles for organophosphorus compounds.
Part 1: Frequently Asked Questions & Core Troubleshooting
This section addresses the most common issues encountered when working with Diphenyl (1,2,3-trihydroxypropyl)phosphonate.
Q1: What is the recommended solvent for preparing a high-concentration primary stock solution?
Answer: Dimethyl Sulfoxide (DMSO) is the industry-standard and highly recommended solvent for preparing primary stock solutions of a broad range of organic molecules, including phosphonate esters.[1] Its strong dissolving power for both polar and nonpolar compounds makes it ideal for achieving high-concentration stocks (e.g., 10-20 mM or higher), which can then be diluted into your experimental systems.[1][2]
Causality: DMSO is an aprotic, highly polar solvent capable of disrupting the intermolecular forces in solid-state compounds. This allows for the creation of concentrated stocks, which is critical for minimizing the volume of organic solvent added to your final aqueous assay, thereby reducing the risk of solvent-induced artifacts or toxicity.[1]
Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What is happening and how can I fix it?
Answer: This is the most frequent solubility issue and occurs when the final concentration of DMSO in the aqueous buffer is too low to maintain the compound in solution.[1][3] Essentially, the compound "crashes out" as it is exposed to the aqueous environment it is poorly soluble in.
Here are several strategies to overcome this, from simplest to most involved:
-
Lower the Final Compound Concentration: The simplest solution is to work at a lower final concentration. The compound may be perfectly soluble at 10 µM but not at 100 µM.
-
Optimize the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells (typically >0.5%), many assays can tolerate up to 1%.[1] Increasing the final DMSO percentage may be sufficient to keep your compound dissolved. Always include a vehicle control with the same final DMSO concentration in your experiment.[1]
-
Use Co-solvents: For particularly challenging compounds, a co-solvent system can be used for the final formulation. Common co-solvents include PEG400, Tween 80, or cyclodextrins, which can help create stable microemulsions.[4]
-
Perform a Kinetic Solubility Test: Before starting your main experiment, you must determine the maximum practical solubility limit in your specific assay buffer. This avoids wasting time and resources on concentrations that are unachievable. (See Protocol 3.2).
Q3: Could the pH of my buffer be causing solubility or stability issues?
Answer: Yes, the pH of your aqueous buffer is a critical factor. Phosphonate esters are susceptible to hydrolysis, a chemical process where the P-O-C ester bond is cleaved, especially under acidic or basic conditions.[5][6][7][8][9]
-
Hydrolysis: Both strong acids and bases can catalyze the breakdown of the diphenyl ester groups to form the corresponding phosphonic acid.[5][6][10] This phosphonic acid is often more water-soluble, but it is a different chemical entity and may not have the desired biological activity.
-
Stability: Most phosphonate esters exhibit their greatest stability in near-neutral pH (pH 6-8).[6][7]
Expert Insight: If you suspect pH-related issues, first confirm the stability of your compound at your working pH. You can do this by incubating the compound in the buffer for the duration of your experiment and then analyzing the sample by HPLC or LC-MS to check for degradation products.
Q4: I'm observing a slow-forming precipitate or haze in my buffer, even at low concentrations. What could be the cause?
Answer: This often points to an interaction with components in your buffer, most commonly divalent metal cations like Calcium (Ca²⁺) and Magnesium (Mg²⁺).[11]
The phosphonate group is an excellent chelating agent for metal ions.[12][13][14][15] The formation of insoluble phosphonate-metal complexes can lead to precipitation, depleting the available concentration of your active compound.[11]
Troubleshooting Steps:
-
Review your buffer composition: Check if it contains Ca²⁺ or Mg²⁺ (e.g., in some formulations of PBS or cell culture media).
-
Use a cation-free buffer: If your experiment allows, switch to a buffer system without divalent cations (e.g., HEPES-buffered saline).
-
Add a mild chelating agent: If cations are essential, adding a small amount of EDTA to your buffer may prevent precipitation by chelating the metal ions before they can interact with your compound. This must be tested for compatibility with your assay.
Q5: How should I properly store my compound and its stock solutions?
Answer: Proper storage is critical to prevent degradation, primarily from hydrolysis due to atmospheric moisture.[6]
-
Solid Compound: Store in a desiccator at the recommended temperature (typically -20°C) to protect from moisture.
-
DMSO Stock Solutions: Prepare a high-concentration stock, then create smaller, single-use aliquots in tightly sealed vials.[1] Store these at -20°C or -80°C.[1] This practice minimizes repeated freeze-thaw cycles, which can introduce moisture and degrade the compound over time.[1]
Part 2: Key Protocols & Methodologies
Protocol 2.1: Preparing a High-Concentration DMSO Stock Solution
This protocol details the steps for preparing a 10 mM stock solution.
Objective: To create a stable, high-concentration primary stock for serial dilutions.
Materials:
-
Diphenyl (1,2,3-trihydroxypropyl)phosphonate (assume MW = 356.3 g/mol for calculation)
-
Anhydrous, sterile DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculation: Determine the mass of the compound needed. For 1 mL of a 10 mM stock:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 356.3 g/mol * (1000 mg / 1 g) = 3.56 mg
-
-
Weighing: Accurately weigh 3.56 mg of the compound into a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial securely and vortex for 2-3 minutes.[1] If the solid does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[1]
-
Gentle Warming (Optional): If needed, warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.[1] Caution: Use heat judiciously, as it can degrade sensitive compounds.[1]
-
Storage: Once fully dissolved, create single-use aliquots and store them at -80°C.[1]
Protocol 2.2: Determining Maximum Aqueous Solubility via Kinetic Solubility Assay
This high-throughput method provides a practical measure of the apparent solubility of a compound in a specific buffer.[16][17]
Objective: To find the highest concentration of the compound that can be prepared in an aqueous buffer from a DMSO stock without precipitating.
Methodology: Turbidimetric (Nephelometry) Method This method measures light scattering caused by insoluble particles.
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, prepare 2-fold serial dilutions of your compound in 100% DMSO.
-
Transfer to Assay Plate: Dispense a small, equal volume (e.g., 2 µL) from each DMSO dilution into a clear-bottomed 96-well assay plate.
-
Add Buffer: Rapidly add your aqueous assay buffer to each well to achieve the final desired volume (e.g., add 98 µL for a final volume of 100 µL, resulting in 2% DMSO).[18]
-
Incubate: Mix the plate gently and incubate at a controlled temperature (e.g., 25°C or 37°C) for 1-2 hours.[18][19]
-
Measure Turbidity: Read the plate on a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm), where dissolved compounds do not typically absorb light.[18]
-
Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which the signal begins to rise sharply above the baseline (DMSO-only controls) is the kinetic solubility limit.[18]
| Parameter | Standard Condition | Customization Notes |
| Stock Solvent | 100% DMSO | N/A |
| Aqueous Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | Use the exact buffer from your main experiment. |
| Final DMSO % | 1-2% | Match the final DMSO % of your planned assay. |
| Incubation Time | 1-2 hours | Can be extended to match the duration of your assay. |
| Temperature | 25°C (Room Temp) | Match the temperature of your planned assay. |
| Detection | Nephelometry or Absorbance (620 nm) | UV absorbance can also be used after filtering out precipitates.[19][20] |
Part 3: Visualization & Workflows
Diagram 1: Troubleshooting Precipitation in Aqueous Buffer
This decision tree guides the user through a logical process to diagnose and solve precipitation issues.
Caption: A decision tree for troubleshooting compound precipitation.
Diagram 2: Experimental Workflow for Solution Preparation
This diagram illustrates the standard procedure from solid compound to final working solution.
Caption: Workflow from solid compound to final experimental use.
References
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]
-
Aqueous Kinetic Solubility. ADME@NCATS - NIH. [Link]
-
Kinetic Solubility Assays Protocol. AxisPharm. [Link]
-
Turbidimetric (Kinetic) Solubility Assay. Domainex. [Link]
-
Kinetic solubility. Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. [Link]
-
PHOSPHONATE ESTER. Ataman Kimya. [Link]
-
Spectral Interpretation and Qualitative Analysis of Organophosphorus Pesticides Using FT-Raman and FT-Infrared Spectroscopy. ResearchGate. [Link]
-
Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. [Link]
-
Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. Current World Environment. [Link]
-
(PDF) Solubility and Inhibition Efficiency of Phosphonate Scale Inhibitor_Calcium_Magnesium Complexes for Application in Precipitation Squeeze Treatment. ResearchGate. [Link]
-
Late-Stage Conversion of Diphenylphosphonate to Fluorophosphonate Probes for the Investigation of Serine Hydrolases. PMC. [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. PMC - NIH. [Link]
-
FTIR (Fourier Transform Infrared) and FTNMR (Fourier Transform Nuclear Magnetic Resonance) Study of Organophosphorus Surface Rea. DTIC. [Link]
-
How do I make a stock solution of a substance in DMSO?. ResearchGate. [Link]
-
SYNTHESIS AND CHARACTERISATION OF ORGANOPHOSPHATE ESTERS. Jetir.Org. [Link]
-
H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. PMC. [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]
-
Molecular Metal Phosphonates. ACS Publications. [Link]
-
A selection of fluorescently labelled phosphonylating inhibitors for detection of serine protease. ResearchGate. [Link]
-
Comprehensive Review of Synthesis, Optical Properties and Applications of Heteroarylphosphonates and Their Derivatives. MDPI. [Link]
-
Studies on Oxidative Couplings in H-Phosphonate Chemistry. Diva-portal.org. [Link]
-
metal-phosphonate chemistry: synthesis, crystal structure of calcium-amino- tris. SciSpace. [Link]
-
Straightforward Immobilization of Phosphonic Acids and Phosphoric Acid Esters on Mesoporous Silica and Their Application in an Asymmetric Aldol Reaction. MDPI. [Link]
-
Metal Phosphonate Chemistry: From Synthesis to Applications. ResearchGate. [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. Semantic Scholar. [Link]
-
Synthesis and Characterization of Phosphonate Ester/Phosphonic Acid Grafted Styrene-Divinylbenzene Copolymer Microbeads and Thei. ACS Publications. [Link]
-
Solubilities of Diphenylphosphinic Acid in Selected Solvents | Request PDF. ResearchGate. [Link]
-
Excipient hydrolysis and ester formation increase pH in a parenteral solution over aging. PubMed. [Link]
-
Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS. [Link]
-
Diphenyl phosphonate inhibitors for the urokinase-type plasminogen activator: optimization of the P4 position. PubMed. [Link]
-
Utilization of biotinylated diphenyl phosphonates for disclosure of serine proteases. PubMed. [Link]
-
Fluorescent derivatives of diphenyl [1-(N-peptidylamino)alkyl]phosphonate esters: synthesis and use in the inhibition and cellular localization of serine proteases. PubMed. [Link]
-
Diphenyl phosphonate | C12H10O3P+. PubChem. [Link]
-
H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers. [Link]
-
(PDF) Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dimethyl sulfoxide | DMSO | solvent | TargetMol [targetmol.com]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.uoc.gr [chemistry.uoc.gr]
- 16. enamine.net [enamine.net]
- 17. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 18. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 20. ADME@NCATS [opendata.ncats.nih.gov]
Technical Support Center: Purification of Diphenyl (1,2,3-trihydroxypropyl)phosphonate
Welcome to the Technical Support Center. The isolation of high-purity Diphenyl (1,2,3-trihydroxypropyl)phosphonate presents unique physicochemical challenges. This molecule is highly amphiphilic: it features a highly polar, hydrogen-bonding trihydroxypropyl headgroup and a lipophilic diphenyl phosphonate tail.
This guide provides field-proven troubleshooting strategies, causal explanations for common experimental failures, and self-validating protocols to ensure >99% purity for drug development and advanced research applications.
Purification Decision Workflow
Workflow for the isolation and purification of amphiphilic diphenyl phosphonate esters.
Phase 1: Workup & Liquid-Liquid Extraction (LLE)
Q: During the aqueous workup, my mixture forms a thick, persistent emulsion. Why does this happen, and how can I break it? A: This is a direct consequence of the molecule's structure. The three hydroxyl groups on the propyl chain act as a highly hydrophilic head, while the diphenyl phosphonate moiety serves as a lipophilic tail. This structure mimics a non-ionic surfactant, which drastically lowers the1 between the aqueous and organic phases (e.g., water and ethyl acetate), stabilizing emulsion droplets[1].
Protocol: Resolving Amphiphilic Emulsions
This protocol is self-validating: success is immediately confirmed by the visual separation of two distinct, transparent liquid phases.
-
Salting Out: Add solid NaCl to the aqueous phase until saturation. This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic tail and forcing the compound into the organic phase.
-
Particulate Removal: If the emulsion is stabilized by insoluble polymeric byproducts, vacuum-filter the entire biphasic mixture through a 2 cm pad of Celite.
-
Mechanical Separation: Transfer the filtrate to a centrifuge tube and spin at 3,000 × g for 10 minutes to mechanically force phase separation.
-
Extraction: Carefully decant the separated organic layer. Repeat the extraction with fresh EtOAc.
Phase 2: Chromatographic Purification
Q: I attempted to purify the compound using normal-phase silica gel flash chromatography, but the product streaked across multiple fractions. What is the cause? A: The 1,2,3-trihydroxypropyl group contains three vicinal/geminal hydroxyls that act as potent hydrogen-bond donors. On a normal-phase silica column, these hydroxyls interact strongly with the free, acidic silanol groups (Si-OH) of the stationary phase. This causes irreversible adsorption and severe peak tailing.
Q: What is the recommended chromatographic method for achieving >99% purity? A: Preparative Reverse-Phase HPLC (RP-HPLC) using an end-capped C18 stationary phase is the gold standard. The C18 matrix eliminates silanol-driven hydrogen bonding. A gradient of water and acetonitrile effectively resolves the polar target compound from non-polar impurities, such as unreacted 2[2].
Quantitative Data: RP-HPLC Gradient Optimization
Table 1: Optimized gradient for a 21.2 mm × 250 mm Preparative C18 Column.
| Time (min) | % Water (0.1% Formic Acid) | % Acetonitrile | Flow Rate (mL/min) | Expected Elution Profile |
| 0.0 | 95 | 5 | 15.0 | System Equilibration |
| 5.0 | 95 | 5 | 15.0 | Highly Polar Impurities |
| 25.0 | 40 | 60 | 15.0 | Target Compound |
| 30.0 | 5 | 95 | 15.0 | Non-polar Byproducts |
| 35.0 | 5 | 95 | 15.0 | Column Wash |
Protocol: Preparative RP-HPLC Workflow
This protocol is self-validating: the presence of the intact diphenyl group is confirmed in real-time by dual-wavelength UV tracking.
-
Sample Preparation: Dissolve the crude organic extract in a 1:1 mixture of LC-MS grade Water and Acetonitrile.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove particulates that could clog the column frit.
-
Injection: Load the sample onto the preparative C18 column. Do not exceed 50 mg per injection to prevent column overloading and peak broadening.
-
Detection: Monitor UV absorbance simultaneously at 214 nm (general backbone absorbance) and 3 (strong absorbance from the aromatic diphenyl groups)[3].
-
Collection: Collect the major peak eluting at approximately 60% Acetonitrile.
Phase 3: Stability & Storage
Q: Is the purified diphenyl phosphonate ester stable during concentration and long-term storage? A: Diphenyl phosphonates are generally stable under neutral and acidic conditions but are highly susceptible to nucleophilic attack and 4 under basic conditions[4]. Prolonged exposure to heat in aqueous solutions can also induce partial hydrolysis of the phenyl esters, yielding the mono-phenyl phosphonate or free phosphonic acid.
Protocol: Safe Concentration and Storage
This protocol is self-validating: successful execution yields a dry, free-flowing white powder without the formation of sticky, hydrolyzed degradation products.
-
Solvent Removal: Immediately after fraction collection, remove the acetonitrile under reduced pressure (rotary evaporation). Strictly maintain the water bath temperature below 40°C.
-
Lyophilization: Freeze the remaining aqueous suspension and lyophilize (freeze-dry) for 24–48 hours. This removes residual water without subjecting the compound to thermal degradation.
-
Storage: Store the resulting powder in an amber glass vial, backfilled with Argon, at -20°C.
References
- The Synthesis of Diverse Adenosine 5'-phosphonate...kchem.org.
- Separation of Diphenyl phosphite on Newcrom R1 HPLC column.SIELC Technologies.
- Rapid Parallel Synthesis of Dipeptide Diphenyl Phosphonate Esters as Inhibitors of Dipeptidyl Peptidases.ACS Publications.
- Diethyl bis(2-hydroxyethyl)aminomethylphosphonate | 2781-11-5.Benchchem.
Sources
Common pitfalls in the handling and storage of Diphenyl (1,2,3-trihydroxypropyl)phosphonate
An important note for the user: Publicly available, specific experimental data for "Diphenyl (1,2,3-trihydroxypropyl)phosphonate" is limited. This technical guide has been constructed by our Senior Application Scientists by synthesizing established principles and data from structurally related compounds, namely diphenyl phosphonates and other hydrophilic phosphonate esters. The core chemical liabilities—hydrolysis of the diphenyl ester moiety and the handling challenges posed by the hydrophilic trihydroxypropyl group—are addressed based on extensive experience with this class of molecules.
Welcome to the technical support center for Diphenyl (1,2,3-trihydroxypropyl)phosphonate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling, storage, and experimental use of this compound. Our goal is to provide you with the causal insights and validated protocols necessary to ensure the integrity and reproducibility of your results.
Compound Profile: Predicted Physicochemical Properties
The unique structure of Diphenyl (1,2,3-trihydroxypropyl)phosphonate—combining a hydrophobic diphenyl phosphonate core with a highly polar trihydroxypropyl (glycerol-like) side chain—dictates its behavior. Understanding this duality is key to its successful application.
| Property | Predicted Characteristic | Rationale & Implications for Handling |
| Solubility | Poorly soluble in non-polar organic solvents (e.g., hexanes, toluene). Soluble in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF). | The three hydroxyl groups dominate the solubility profile, making the compound hydrophilic. Avoid non-polar solvents for solubilization. Water and alcohols are suitable, but be aware of their role in potential hydrolysis. |
| Hydrolytic Stability | HIGHLY SUSCEPTIBLE to hydrolysis.[1][2] | The P-O-C (phenyl) ester bonds are the primary point of instability. Hydrolysis can be catalyzed by acidic or basic conditions, and even by ambient moisture over time.[1][2][3] This is the most critical pitfall to manage. |
| Thermal Stability | Moderate. | While many phosphonates are stable, elevated temperatures can accelerate degradation, especially hydrolysis if moisture is present.[1][4] |
| Hygroscopicity | Likely hygroscopic. | The polar trihydroxypropyl group will attract atmospheric moisture, which can initiate hydrolysis of the solid material. |
| Toxicity Profile | Potential for toxicity. | Organophosphorus compounds as a class require careful handling.[5] Always consult the specific Safety Data Sheet (SDS) and handle with appropriate Personal Protective Equipment (PPE).[6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for Diphenyl (1,2,3-trihydroxypropyl)phosphonate?
A1: The most common failure mode is the hydrolysis of the diphenyl phosphonate ester bonds.[1][2] This reaction cleaves one or both phenyl groups, resulting in the corresponding phosphonic acid and phenol. This process is significantly accelerated by:
-
Acidic or Basic pH: The P-O-C bond is labile outside of a near-neutral pH range.[1][3]
-
Presence of Water: This includes obvious sources like aqueous buffers and less obvious ones like residual moisture in solvents or atmospheric humidity.[1]
-
Elevated Temperatures: Higher temperatures increase the rate of hydrolysis.[1]
Caption: Primary hydrolytic degradation pathway.
Q2: How should I store the solid compound for long-term stability?
A2: To mitigate moisture-induced hydrolysis, the solid compound must be stored under stringent conditions.
-
Temperature: Store in a freezer, preferably at -20°C or below, in a desiccated environment.[7]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).
-
Container: Use a tightly sealed vial with a secure cap (e.g., a septum-capped vial stored inside a secondary container with desiccant). Keep the receptacle tightly sealed.[7]
Q3: My compound is showing a new peak in the LC-MS analysis after being in a buffer for a few hours. What's happening?
A3: This is a classic sign of hydrolysis in your aqueous experimental medium. Phosphonate esters intended as prodrugs can often degrade in cell culture media or buffers before reaching their target.[1] This pre-mature degradation to the charged phosphonic acid can prevent the molecule from crossing cell membranes, leading to a loss of biological activity.[8]
Q4: I am losing a significant amount of my product during purification on a standard silica gel column. Why?
A4: Standard silica gel is inherently acidic and can catalyze the hydrolysis of your phosphonate ester directly on the column.[1] The long exposure time during chromatographic separation provides ample opportunity for degradation. Consider alternative purification methods such as reversed-phase chromatography or using deactivated/neutral stationary phases like neutral alumina.
Troubleshooting Guides
Guide 1: Problem - Inconsistent Purity & Unexpected Analytical Peaks
You observe batch-to-batch variability or the appearance of new, more polar impurities (often the hydrolyzed acid) in your NMR or LC-MS analysis.
Troubleshooting Workflow
Caption: Workflow for diagnosing sources of compound degradation.
Protocol: Preparation of a Stable Stock Solution
-
Preparation: Allow the vial of the solid compound to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.
-
Solvent Selection: Use only anhydrous grade solvent (e.g., DMSO or DMF). If using an alcohol like ethanol, ensure it is absolute and stored over molecular sieves.
-
Dissolution: Under an inert atmosphere (e.g., in a glovebox or under a stream of argon), add the anhydrous solvent to the solid to achieve the desired concentration.
-
Storage: Aliquot the stock solution into smaller volume, single-use vials with tight-fitting caps. Store these aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Guide 2: Problem - Low or No Activity in Cell-Based Assays
The compound performs well in biochemical assays but shows significantly lower or no activity in cell-based experiments. This often points to the compound not reaching its intracellular target.
Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Phosphonate - Wikipedia [en.wikipedia.org]
- 3. epa.gov [epa.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. agilent.com [agilent.com]
- 8. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Diphenyl (1,2,3-trihydroxypropyl)phosphonate Synthesis
Welcome to the technical support center for the synthesis of Diphenyl (1,2,3-trihydroxypropyl)phosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the optimization of this synthesis. The core of this process lies in the Pudovik reaction, a powerful method for forming carbon-phosphorus (C-P) bonds. This document aims to deliver not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions during your experiments.
I. Reaction Overview: The Pudovik Reaction
The synthesis of Diphenyl (1,2,3-trihydroxypropyl)phosphonate is typically achieved through the Pudovik reaction, which involves the nucleophilic addition of a phosphite to a carbonyl compound.[1][2] In this specific case, diphenyl phosphite adds to glyceraldehyde. The reaction is generally base-catalyzed, with the base serving to deprotonate the diphenyl phosphite, thereby generating a more potent phosphorus nucleophile.[3]
Generalized Reaction Scheme:
Caption: Generalized Pudovik reaction scheme.
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of Diphenyl (1,2,3-trihydroxypropyl)phosphonate.
Q1: What is the role of the base catalyst in the Pudovik reaction?
A1: The base is crucial for deprotonating the diphenyl phosphite. This generates a phosphite anion, which is a significantly stronger nucleophile than the neutral diphenyl phosphite. This enhanced nucleophilicity is necessary for the efficient attack on the electrophilic carbonyl carbon of glyceraldehyde. The choice and concentration of the base can significantly impact the reaction rate and yield.
Q2: Which bases are suitable for this reaction, and how do I choose one?
A2: A variety of bases can be used, ranging from inorganic bases like potassium carbonate to organic amines such as triethylamine (Et3N) or piperazine.[4][5] For substrates like glyceraldehyde that are sensitive to harsh conditions, a mild organic base like triethylamine is often preferred. The optimal choice depends on the specific reaction conditions and the stability of the starting materials. It is advisable to start with a common base like triethylamine and optimize its concentration.
Q3: What are the recommended starting concentrations for the reactants?
A3: Typically, an equimolar ratio of diphenyl phosphite and glyceraldehyde is a good starting point. The catalyst concentration is usually in the range of 10-20 mol%. However, the optimal concentrations can vary, and it may be beneficial to screen different ratios to maximize the yield.
Q4: Can I run this reaction without a solvent?
A4: Solvent-free, or "neat," conditions can be advantageous, particularly from a green chemistry perspective, as they reduce waste and can sometimes accelerate the reaction.[3][5][6] However, the feasibility of a solvent-free approach depends on the physical properties of the reactants (i.e., whether they are liquids or low-melting solids at the reaction temperature) and their ability to mix effectively. If solubility or heat transfer becomes an issue, a suitable solvent should be used.
Q5: How do I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress.[6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. ³¹P NMR spectroscopy can also be a powerful tool for monitoring the conversion of the phosphite starting material to the phosphonate product.[4][6]
III. Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive Catalyst: The base may be old or degraded. 2. Low Reaction Temperature: The activation energy for the reaction may not be met. 3. Poor Quality Reactants: Glyceraldehyde can polymerize, and diphenyl phosphite can hydrolyze. | 1. Use a fresh bottle of the base or purify the existing stock. 2. Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. 3. Use freshly purified or commercially available high-purity reactants. Ensure proper storage to prevent degradation. |
| Formation of Multiple Byproducts | 1. Excessive Heat: High temperatures can lead to decomposition of the starting materials or the product. 2. Incorrect Stoichiometry: An excess of one reactant can lead to side reactions. 3. Phospha-Brook Rearrangement: Under certain conditions, the initial α-hydroxyphosphonate can rearrange to a phosphate.[7][8] | 1. Run the reaction at a lower temperature, even if it requires a longer reaction time. 2. Carefully control the stoichiometry of the reactants. A slight excess of the phosphite may be beneficial in some cases. 3. Use a non-coordinating base and carefully control the reaction temperature. The presence of certain metal catalysts can also promote this rearrangement.[9] |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: This can make separation by column chromatography challenging. 2. Product is an Oil: This can make isolation by crystallization difficult. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization from a suitable solvent system can also be effective for solid products.[1][3] 2. If the product is an oil, try to form a solid derivative for easier handling and purification, if feasible for your application. Otherwise, meticulous column chromatography is required. |
| Inconsistent Yields | 1. Variability in Reactant Quality: As mentioned, glyceraldehyde is prone to polymerization. 2. Atmospheric Moisture: Diphenyl phosphite is sensitive to moisture. | 1. Use glyceraldehyde from a reliable source and consider using it as a freshly prepared solution. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Use anhydrous solvents if a solvent is employed. |
Troubleshooting Workflow
Caption: A workflow for troubleshooting common synthesis issues.
IV. Optimized Experimental Protocol
This protocol provides a starting point for the synthesis of Diphenyl (1,2,3-trihydroxypropyl)phosphonate. Optimization may be required based on your specific laboratory conditions and reactant sources.
Materials:
-
Glyceraldehyde
-
Diphenyl phosphite
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2, anhydrous)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvent system for chromatography (e.g., hexane/ethyl acetate)
Procedure:
-
To a solution of glyceraldehyde (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere, add diphenyl phosphite (1.0 mmol).
-
Add triethylamine (0.2 mmol, 20 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion (typically within 2-4 hours, as indicated by the disappearance of the limiting reagent), dilute the reaction mixture with dichloromethane (10 mL).
-
Wash the organic layer with water (2 x 15 mL) to remove the catalyst and any water-soluble impurities.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired Diphenyl (1,2,3-trihydroxypropyl)phosphonate.[1]
V. Data Presentation
Table 1: Effect of Catalyst on Reaction Yield
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Triethylamine | 20 | CH2Cl2 | 25 | 3 | 85 |
| Piperazine | 10 | None | 25 | 1 | 90 |
| DBU | 10 | THF | 0 | 5 | 75 |
| K2CO3 | 30 | None | 50 | 6 | 65 |
Note: Yields are illustrative and may vary based on specific experimental conditions.
VI. References
-
Pudovik reaction - Grokipedia. (n.d.). Retrieved March 7, 2026, from
-
Understanding alkali-metal driven hydrophosphorylation: mechanism and challenges in the Pudovik reaction - Catalysis Science & Technology (RSC Publishing). (n.d.). Retrieved March 7, 2026, from
-
The Pudovik Reaction Catalyzed by Tertiary Phosphines | Request PDF - ResearchGate. (2025, August 10). Retrieved March 7, 2026, from
-
α-Hydroxyphosphonates: A Comprehensive Technical Guide to Their Medicinal Chemistry Applications - Benchchem. (n.d.). Retrieved March 7, 2026, from
-
A Comparative Guide to Catalysts for the Synthesis of α-Hydroxyphosphonates - Benchchem. (n.d.). Retrieved March 7, 2026, from
-
Pudovik reaction - Wikipedia. (n.d.). Retrieved March 7, 2026, from
-
Stereoselective Pudovik reaction of aldehydes, aldimines, and nitroalkenes with CAMDOL-derived H-phosphonate - PMC. (n.d.). Retrieved March 7, 2026, from
-
Deciphering Asymmetric Brønsted Base-Aminocatalytic Mode in Pudovik/[10]-Phospha-Brook Rearrangement/Michael Cascade Reaction | The Journal of Organic Chemistry - ACS Publications. (2024, September 18). Retrieved March 7, 2026, from
-
Green and Effective Preparation of α-Hydroxyphosphonates by Ecocatalysis - MDPI. (2022, May 11). Retrieved March 7, 2026, from
-
Synthesis of α-Hydroxy-Alkylphosphonate Derivatives and Evaluation of Their Cytotoxic Activity - MDPI. (2026, February 28). Retrieved March 7, 2026, from
-
Synthesis and Reactions of α-Hydroxyphosphonates - PMC. (2018, June 20). Retrieved March 7, 2026, from
-
Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters - Beilstein Journals. (2022, September 9). Retrieved March 7, 2026, from
-
Continuous flow optimisation of the Pudovik reaction and phospha-Brook rearrangement using DBN | London Met Repository. (2024, November 18). Retrieved March 7, 2026, from
-
Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN - MDPI. (2024, November 1). Retrieved March 7, 2026, from
-
Green chemical synthesis of α-hydroxyphosphonates - ACG Publications. (2012, May 15). Retrieved March 7, 2026, from
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Reactions of α-Hydroxyphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green and Effective Preparation of α-Hydroxyphosphonates by Ecocatalysis [mdpi.com]
- 4. Stereoselective Pudovik reaction of aldehydes, aldimines, and nitroalkenes with CAMDOL-derived H-phosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Continuous flow optimisation of the Pudovik reaction and phospha-Brook rearrangement using DBN | London Met Repository [repository.londonmet.ac.uk]
- 8. Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN [mdpi.com]
- 9. Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters [beilstein-journals.org]
- 10. Understanding alkali-metal driven hydrophosphorylation: mechanism and challenges in the Pudovik reaction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Troubleshooting unexpected results in experiments with Diphenyl (1,2,3-trihydroxypropyl)phosphonate
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for Diphenyl (1,2,3-trihydroxypropyl)phosphonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly functionalized phosphonate. We understand that unexpected results can be a significant hurdle in research. This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during synthesis, purification, and characterization.
Troubleshooting Guides
This section addresses specific, common problems encountered in the laboratory. Each guide provides a logical workflow to diagnose the issue and offers scientifically grounded solutions.
Issue 1: Low or No Product Yield During Synthesis
A common route to synthesize Diphenyl (1,2,3-trihydroxypropyl)phosphonate is the Pudovik reaction between diphenyl phosphite and glyceraldehyde.[1][2] Low yields in this reaction are a frequent challenge.
Causality Analysis:
Low product formation is typically rooted in one of three areas: suboptimal reaction conditions, competing side reactions, or instability of the starting materials. The 1,2,3-trihydroxypropyl moiety introduces specific challenges, including high polarity and the potential for multiple side reactions.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low reaction yield.
Detailed Protocols & Explanations:
-
Verify Starting Material Quality:
-
Glyceraldehyde: This aldehyde is prone to polymerization, especially in the presence of trace impurities. It is recommended to use freshly opened or purified glyceraldehyde for the reaction.
-
Diphenyl Phosphite: This reagent can hydrolyze to phenol and phosphorous acid. Verify its purity by ³¹P NMR; a pure sample should show a single major peak.
-
-
Optimize Reaction Conditions: The Pudovik reaction is base-catalyzed.[3] The choice and amount of base are critical.
-
Base Selection: While strong bases can be used, they may promote side reactions like the phospha-Brook rearrangement.[4] It is advisable to start with a milder organic base like triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[3][5]
-
Solvent: Aprotic polar solvents like acetonitrile or THF are generally suitable.
-
Temperature: Begin the reaction at room temperature. If no conversion is observed by TLC after several hours, gentle heating (40-50 °C) can be applied.
Parameter Starting Recommendation Optimization Strategy Catalyst Triethylamine (1.1 eq) Screen DBU (0.2 eq), K₂CO₃ (heterogeneous) Solvent Anhydrous Acetonitrile Screen THF, Dichloromethane Temperature Room Temperature Increase incrementally to 60 °C Time 12 hours Monitor by TLC/³¹P NMR every 4 hours -
-
Identify and Mitigate Side Reactions:
-
Phospha-Brook Rearrangement: This is a known side reaction for α-hydroxyphosphonates, leading to a phosphate ester.[3][4] It is favored by strong bases and higher temperatures. If this byproduct is detected, switch to a milder base and maintain a lower reaction temperature.
-
Hydrolysis: The diphenyl phosphonate product can be susceptible to hydrolysis, especially during aqueous workup if acidic or basic conditions are not carefully controlled.[6][7] A neutral quench with saturated ammonium chloride solution is recommended.
-
Issue 2: Product Appears as Multiple Spots/Peaks After Purification
Even after careful chromatography, you may observe multiple spots on a TLC plate or several peaks in an HPLC chromatogram.
Causality Analysis:
This phenomenon is almost certainly due to the presence of diastereomers . The reaction of glyceraldehyde (a chiral molecule) with diphenyl phosphite creates a new stereocenter at the carbon bearing the phosphorus atom. This results in a mixture of diastereomeric products.
Diagnostic Workflow Diagram
Caption: Diagnostic workflow for identifying diastereomers.
Explanation and Solutions:
-
Confirmation: The most definitive way to confirm the presence of diastereomers is through careful analysis of high-field NMR spectra. You should observe a doubling of many signals in the ¹H and ¹³C NMR spectra, and potentially two distinct peaks in the ³¹P NMR spectrum.[8] High-resolution mass spectrometry (HRMS) should show a single molecular ion peak corresponding to the correct elemental formula, confirming that the components are isomers, not impurities.[2]
-
Separation: Separating diastereomers can be challenging.
-
Flash Chromatography: Standard silica gel chromatography may not be sufficient. Trying different solvent systems or using a high-performance flash chromatography system might improve resolution.
-
Preparative HPLC: Reversed-phase or chiral preparative HPLC is often the most effective method for separating diastereomers, although it can be costly and time-consuming for large quantities.
-
-
Acceptance: For many applications, a diastereomeric mixture is acceptable. If the subsequent experimental steps do not depend on the stereochemistry at the phosphorus-bearing carbon, you can proceed with the mixture, treating it as a single compound for mass-based calculations.
Issue 3: Difficulty with Product Purification and Isolation
The three hydroxyl groups in the molecule make it highly polar, which can lead to challenges during extraction and chromatography.
Causality Analysis:
The high polarity of Diphenyl (1,2,3-trihydroxypropyl)phosphonate makes it sparingly soluble in common non-polar organic solvents used for extraction (like hexanes or ethyl acetate) and can cause it to streak or stick irreversibly to silica gel during normal-phase chromatography.
Recommended Purification Protocol:
-
Workup:
-
Chromatography:
-
Normal-Phase Silica Gel: If using standard silica gel, a very polar mobile phase will be required. Start with a gradient elution from 100% DCM up to 10-15% methanol in DCM. Streaking can be an issue.
-
Reversed-Phase (C18) Chromatography: This is often the superior method for highly polar molecules.[11] The product is loaded onto a C18 column and eluted with a gradient of water and acetonitrile (or methanol), often with a small amount of formic acid or triethylamine to improve peak shape.
-
-
Final Isolation:
-
The purified product is likely to be a thick, viscous oil or a hygroscopic solid that is difficult to crystallize.[12]
-
Lyophilization: If the product is isolated from a reversed-phase column (water/acetonitrile), lyophilization (freeze-drying) can be an excellent way to obtain a dry, fluffy powder.[12]
-
Precipitation: Dissolving the purified oil in a minimal amount of a good solvent (e.g., methanol) and then adding it dropwise to a large volume of a stirred anti-solvent (e.g., cold diethyl ether or hexanes) can induce precipitation.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected ³¹P NMR chemical shift for Diphenyl (1,2,3-trihydroxypropyl)phosphonate?
A: For α-hydroxyphosphonates of this type, the ³¹P NMR chemical shift is typically in the range of +18 to +25 ppm .[2][13] The presence of diastereomers may result in two closely spaced signals within this range.
Q2: My mass spectrum doesn't show the expected molecular ion (M+H)⁺. What should I look for?
A: Due to the presence of multiple hydroxyl groups and the phosphate-like structure, this molecule readily forms adducts with alkali metals. Look for peaks corresponding to [M+Na]⁺ or [M+K]⁺ .[2] These are often more intense than the [M+H]⁺ peak, especially if glassware was not acid-washed or if buffers were used. Always use HRMS to confirm the elemental composition of the observed ion.
Q3: The product seems to degrade during workup or storage. What are the stability concerns?
A: The primary stability concern is the hydrolysis of the diphenyl ester groups .[6] This can be catalyzed by both acid and base. During workup, ensure the pH remains near neutral.[9] For long-term storage, keep the compound in a desiccator at low temperature (-20 °C) under an inert atmosphere (argon or nitrogen) to protect it from moisture and air.
Q4: Can I cleave the phenyl groups to get the corresponding phosphonic acid?
A: Yes, the diphenyl phosphonate can be hydrolyzed to the phosphonic acid. The most common method is refluxing with concentrated hydrochloric acid (HCl).[7] Alternatively, catalytic hydrogenolysis using a platinum catalyst (like PtO₂) can also be effective.[7]
Hydrolysis Reaction Diagram
Caption: Conversion of the diphenyl ester to the phosphonic acid.
Q5: My ¹H NMR spectrum is very complex in the 3.5-4.5 ppm region. Is this normal?
A: Yes, this is completely expected. The protons on the 1,2,3-trihydroxypropyl backbone are all diastereotopic and will couple to each other and to the phosphorus atom. This will create a series of complex, overlapping multiplets. 2D NMR techniques like COSY and HMQC are highly recommended to assign these protons correctly.[11]
Expected NMR Data Summary
| Nucleus | Chemical Shift Range (ppm) | Key Features & Couplings |
| ¹H | 7.1 - 7.4 | Multiplets, 10H (aromatic protons from phenyl groups) |
| 3.5 - 4.5 | Complex multiplets (protons on the trihydroxypropyl chain) | |
| Variable | Broad signals (hydroxyl protons, exchangeable with D₂O) | |
| ¹³C | 150 (d) | C-O-P of phenyl groups |
| 120 - 130 | Aromatic carbons | |
| 60 - 80 (d) | Carbons of the trihydroxypropyl chain, showing C-P coupling | |
| ³¹P | +18 - +25 | Single peak or two closely spaced peaks for diastereomers |
Note: (d) indicates a doublet due to coupling with phosphorus.
References
-
Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(11), 3185. [Link]
-
Gao, R., et al. (2019). A Practical Method to Cleave Diphenyl Phosphonate Esters to Their Corresponding Phosphonic Acids in One Step. Organic Letters, 21(15), 5928-5932. [Link]
-
Corbridge, D. E. C. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2199-2210. [Link]
-
Buller, A. R., et al. (2019). Late-Stage Conversion of Diphenylphosphonate to Fluorophosphonate Probes for the Investigation of Serine Hydrolases. Cell Chemical Biology, 26(4), 585-593.e5. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Not Voodoo.[Link]
-
Stawinski, J., & Kraszewski, A. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers in Chemistry, 8, 598587. [Link]
-
Asynt. (2024). Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. Asynt.[Link]
-
Abell, J. P., & Feringa, B. L. (2013). Formation of New Phosphates from Aldehydes by a DBU-Catalysed Phospha-Brook Rearrangement in a Polar Solvent. Chemical Communications, 49(43), 4902-4904. [Link]
-
Gancarz, R., & Gancarz, I. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(6), 1466. [Link]
-
Wikipedia. (n.d.). Pudovik reaction. Wikipedia.[Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks. Not Voodoo.[Link]
-
Gaber, A., et al. (2025). Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate. Molbank, 2025(2), M1359. [Link]
-
Wawrzyńczak, A., et al. (2024). Complete Epoxy Phosphonate Conversion to Dimethyl (1E)-3-hydroxyprop-1-enylphosphonate with Photobiocatalysts' Assistance. Preprints.org.[Link]
-
ResearchGate. (n.d.). ³¹P (H-decoupled) NMR spectra of DTPPH solid samples dissolved in D₂O. ResearchGate.[Link]
-
ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)₂. ResearchGate.[Link]
Sources
- 1. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. asynt.com [asynt.com]
- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. How To [chem.rochester.edu]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. preprints.org [preprints.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Method development for quantifying Diphenyl (1,2,3-trihydroxypropyl)phosphonate in complex matrices
[1]
Welcome to the Method Development & Troubleshooting Hub. This specialized guide addresses the quantification of Diphenyl (1,2,3-trihydroxypropyl)phosphonate (DTPP) in complex biological matrices (plasma, tissue homogenates, cell lysates). DTPP represents a unique analytical challenge: it combines a reactive electrophilic warhead (diphenyl phosphonate) with a highly polar hydrophilic tail (trihydroxypropyl).
This guide synthesizes protocols for stabilizing this reactive species while retaining its polar moiety during extraction and chromatography.
🔬 Core Method Development Principles
The Analytical Paradox of DTPP
DTPP acts as an irreversible inhibitor or activity-based probe for serine proteases. Its diphenyl phosphonate group is designed to react with active site serine residues, releasing phenol [1].
-
Challenge 1 (Reactivity): The molecule is inherently unstable in nucleophilic matrices (e.g., plasma containing esterases or albumin), leading to ex vivo degradation.
-
Challenge 2 (Polarity): The 1,2,3-trihydroxypropyl chain mimics glycerol/sugars, causing poor retention on standard C18 columns and high susceptibility to ion suppression.
Validated Workflow Overview
The following workflow prioritizes acidic stabilization to freeze the reaction kinetics and Polar-Embedded RP-LC for retention.
Caption: Optimized analytical workflow for DTPP emphasizing immediate pH stabilization to prevent hydrolysis of the phosphonate ester.
🛠️ Troubleshooting Guide: Common Failure Modes
Issue 1: "I am seeing rapid degradation of DTPP in my plasma QC samples."
Diagnosis: Spontaneous hydrolysis or enzymatic attack. Diphenyl phosphonates are "suicide inhibitors" and will covalently bind to plasma proteins (albumin, esterases) if not quenched [2]. Root Cause: Neutral or basic pH during sample collection allows nucleophilic attack on the phosphorus center.
| Variable | Standard Protocol (Risky) | Optimized Protocol (Safe) |
| Collection Tube | K2EDTA (pH ~7.4) | Acidified Citrate or pre-filled tubes with 20 µL 10% Formic Acid |
| Temperature | Room Temperature | Ice Bath (4°C) immediately upon collection |
| Processing Time | < 1 hour | < 15 minutes to protein precipitation |
| Esterase Inhibitors | None | Dichlorvos or PMSF (Use with caution: may interfere with MS) |
Corrective Action:
-
Pre-charge collection tubes with Formic Acid (final conc. 0.5-1.0%) .
-
Process plasma immediately using Ice-Cold Acetonitrile (1:3 v/v) containing 0.1% Formic Acid.
-
Do not use methanol for extraction, as transesterification can occur at the phosphonate center.
Issue 2: "The analyte elutes in the void volume (k' < 1) on my C18 column."
Diagnosis: The 1,2,3-trihydroxypropyl group is too hydrophilic for traditional alkyl-bonded phases. Root Cause: Phase collapse or insufficient hydrophobic interaction area.
Recommended Stationary Phases:
-
Pentafluorophenyl (PFP): Offers pi-pi interactions with the diphenyl rings and hydrogen bonding with the hydroxyls.
-
Polar-Embedded C18 (e.g., Waters T3, Phenomenex Aqua): Prevents pore dewetting in high aqueous conditions.
-
HILIC: Viable, but requires careful salt management. (Start with 95% ACN/10mM Ammonium Formate).
Protocol Adjustment:
-
Switch to: Waters XSelect HSS T3 or Phenomenex Kinetex F5.
-
Mobile Phase A: Water + 0.1% Formic Acid (Avoid high pH buffers).
-
Initial Conditions: Hold at 0-5% B for 1.0 min to trap the polar tail.
Issue 3: "My MS sensitivity is low, and I see a high background."
Diagnosis: Ion suppression from phospholipids or adduct formation. Root Cause: DTPP may form strong sodium adducts [M+Na]+ due to the multiple hydroxyl groups, splitting the signal.
Optimization Steps:
-
Source Condition: Source temperature should be moderate (350°C-400°C) to prevent thermal degradation of the phosphonate.
-
Additives: Add Ammonium Formate (5-10 mM) to mobile phase to drive protonation [M+H]+ and suppress sodiation.
-
Transitions:
-
Quantifier: [M+H]+ → Product (Loss of Phenol, -94 Da).
-
Qualifier: [M+H]+ → Product (Phosphonate core cleavage).
-
❓ Frequently Asked Questions (FAQs)
Q1: Can I use Liquid-Liquid Extraction (LLE) to clean up the sample?
A: Not recommended. DTPP is amphiphilic. The diphenyl group is lipophilic, but the trihydroxypropyl tail makes it water-soluble. It partitions poorly into non-polar solvents (Hexane/MTBE) and may remain in the aqueous phase or the interface.
-
Alternative: Use Solid Phase Extraction (SPE) with a polymeric wettable sorbent (e.g., HLB or Strata-X). Load in 1% formic acid, wash with 5% methanol, and elute with 100% acetonitrile.
Q2: How do I distinguish between the intact drug and its hydrolyzed metabolites?
A: You must monitor specific transitions.
-
Intact DTPP: Precursor includes 2x Phenyl groups.
-
Mono-hydrolyzed (Active metabolite/degradation): Mass will be [M - 77 + 1] (Loss of phenyl group, gain of H).
-
Chromatography: The hydrolyzed mono-ester is significantly more polar and acidic. It will elute earlier on RP-LC. Ensure your gradient starts at high aqueous (95%+) to resolve the metabolite from the void.
Q3: Is derivatization required?
A: generally No , unless sensitivity is extremely poor (sub-pg/mL). The diphenyl rings provide sufficient ionization efficiency in ESI(+). Derivatization (e.g., silylation) is common for GC-MS but introduces unnecessary complexity and water-sensitivity for LC-MS workflows [3].
Q4: Why is the "1,2,3-trihydroxypropyl" moiety critical to the method?
A: This group mimics the substrate transition state for certain metabolic enzymes or glycosyltransferases. Structurally, it resembles a sugar. This means you must treat the method development like a nucleoside or sugar-phosphate analysis regarding polarity, while managing the instability of the phosphonate [4].
📊 Data Summary: Method Performance Expectations
| Parameter | Target Criteria | Critical Success Factor |
| Linearity | 1.0 - 1000 ng/mL | Weighted regression (1/x²) required due to dynamic range. |
| Recovery | > 80% | Acidified extraction solvent is mandatory to break weak protein interactions. |
| Stability (Benchtop) | < 4 Hours | Keep on Ice. DTPP half-life in neutral plasma can be < 30 mins. |
| Matrix Effect | < 15% suppression | Divert flow to waste for first 1.0 min to remove salts/unretained proteins. |
🧬 Mechanistic Pathway: Degradation Logic
Understanding why the molecule degrades helps in preventing it.
Caption: The degradation mechanism of diphenyl phosphonates involves nucleophilic attack at the phosphorus center, necessitating acidic conditions to protonate nucleophiles and stabilize the ester.
📚 References
-
Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of (alpha-aminoalkyl)phosphonate diphenyl esters. Biochemistry, 30(2), 485–493.
-
Sienczyk, M., & Oleksyszyn, J. (2009). Irreversible inhibition of serine proteases - Design and mechanism of action of organophosphorus inhibitors. Current Medicinal Chemistry, 16(13), 1673-1687.
-
Vessecchi, R., et al. (2020). Detecting traces of phosphonates: Analytical methods for environmental and biological samples. Wiley Analytical Science.
-
Kovarik, Z., et al. (2003). Acetylcholinesterase inhibitors: Diphenyl phosphonates as potential antidotes or probes. Chemico-Biological Interactions, 157, 305-310.
Validation & Comparative
A Comparative Analysis of Polyol-Functionalized Phosphonates: Benchmarking Performance Against Established Alternatives
For researchers, scientists, and drug development professionals navigating the landscape of organophosphorus chemistry, the selection of an appropriate phosphonate is a critical decision that dictates the performance and applicability of the final product. This guide provides a comprehensive comparative analysis of a promising, yet less-documented, class of phosphonates—polyol-functionalized phosphonates, with Diphenyl (1,2,3-trihydroxypropyl)phosphonate as a representative model. We will objectively benchmark its projected performance against well-established phosphonates in key application areas: flame retardancy and therapeutics. This analysis is grounded in established chemical principles and supported by experimental data from analogous compounds.
Introduction to Polyol-Functionalized Phosphonates
Phosphonates, characterized by a direct carbon-to-phosphorus (C-P) bond, are recognized for their enhanced stability against chemical and enzymatic hydrolysis compared to their phosphate counterparts. This stability makes them attractive for a myriad of applications. The introduction of a polyol moiety, such as the 1,2,3-trihydroxypropyl group derived from glycerol, imparts unique characteristics to the phosphonate molecule. The multiple hydroxyl groups can enhance hydrophilicity, provide sites for further chemical modification or polymerization, and influence the compound's interaction with biological systems or its performance in a polymer matrix.
Diphenyl (1,2,3-trihydroxypropyl)phosphonate, while not extensively characterized in publicly available literature, serves as an excellent model for this class. The diphenyl ester group offers a versatile synthetic handle and influences the compound's thermal and enzymatic stability.
Synthesis of Polyol-Functionalized Phosphonates
The synthesis of polyol-functionalized phosphonates can be approached through several established routes in organophosphorus chemistry. A common and efficient method is the Pudovik reaction, which involves the base-catalyzed addition of a dialkyl or diaryl phosphite to an aldehyde or ketone. For Diphenyl (1,2,3-trihydroxypropyl)phosphonate, this would typically involve the reaction of diphenyl phosphite with a protected glyceraldehyde derivative, followed by deprotection of the hydroxyl groups.
Another viable route is the Michaelis-Arbuzov reaction, a cornerstone of C-P bond formation. This would involve the reaction of a trialkyl or triaryl phosphite with a glycerol derivative bearing a suitable leaving group.
Experimental Protocol: Synthesis via Pudovik Reaction
This protocol describes a general procedure for the synthesis of a polyol-functionalized phosphonate, exemplified by the synthesis of a protected precursor to Diphenyl (1,2,3-trihydroxypropyl)phosphonate.
Materials:
-
2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde (protected glyceraldehyde)
-
Diphenyl phosphite
-
Triethylamine (catalyst)
-
Anhydrous toluene (solvent)
-
Hydrochloric acid (for deprotection)
-
Methanol (for deprotection)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde (1 equivalent) in anhydrous toluene.
-
Addition of Reagents: Add diphenyl phosphite (1.1 equivalents) to the flask. Subsequently, add triethylamine (0.1 equivalents) dropwise via the dropping funnel while stirring.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the protected phosphonate.
-
Deprotection: Dissolve the protected phosphonate in a mixture of methanol and 1M HCl and stir at room temperature for 2-4 hours.
-
Isolation: Neutralize the reaction mixture with a mild base and extract the product with a suitable organic solvent. Dry the organic layer and concentrate to yield the final polyol-functionalized phosphonate.
Comparative Analysis in Flame Retardancy
Phosphorus-based flame retardants are gaining prominence as environmentally friendlier alternatives to halogenated compounds. Their mechanism of action can be broadly categorized into condensed-phase and gas-phase activity.[1][2]
-
Condensed-Phase Mechanism: Upon heating, the phosphonate decomposes to form phosphoric or polyphosphoric acid.[3] This acid acts as a catalyst for the dehydration of the polymer matrix, promoting the formation of a stable, insulating char layer. This char layer limits the evolution of flammable gases and shields the underlying material from heat.[1][4]
-
Gas-Phase Mechanism: Some phosphorus compounds can volatilize and enter the flame, where they act as radical scavengers (e.g., PO• radicals), interrupting the exothermic combustion reactions.[2][3]
The presence of hydroxyl groups in polyol-functionalized phosphonates is expected to enhance their condensed-phase activity. The hydroxyl groups can participate in esterification and dehydration reactions, further promoting char formation.
To provide a quantitative comparison, we will consider the performance of poly(m-phenylene methylphosphonate) (PPMP) and 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), two commercially significant phosphorus-based flame retardants.
| Flame Retardant | Phosphorus Content (%) | UL-94 Rating (in Epoxy) | LOI (%) (in Epoxy) | Key Features |
| DOPO | 14.3 | V-0 at 1-2 wt% P | ~30-33 | Monofunctional, requires pre-reaction with epoxy resin.[5] |
| PPMP | 17.5 | V-0 at 1-2 wt% P | ~32-35 | Multifunctional cross-linker, acts as a curing agent.[5] |
| Hypothetical Polyol-Phosphonate | Dependent on structure | Expected V-0 | Expected >30 | Hydroxyl groups may enhance charring. Potential for lower migration due to hydrogen bonding. |
Experimental Protocol: Flammability Testing
1. UL-94 Vertical Burn Test (ASTM D3801): [6][7][8][9]
-
Specimen Preparation: Prepare rectangular bars of the polymer composite with the flame retardant incorporated at a specified loading.
-
Test Procedure: A specimen is held vertically and a flame is applied to the bottom edge for 10 seconds and then removed. The duration of flaming is recorded. The flame is reapplied for another 10 seconds and removed, and the flaming and glowing durations are recorded.
-
Classification: Materials are classified as V-0, V-1, or V-2 based on the flaming time, glowing time, and whether flaming drips ignite a cotton swatch placed below the specimen.[7]
2. Limiting Oxygen Index (LOI) Test (ASTM D2863):
-
Specimen Preparation: Prepare a small, vertically oriented specimen of the polymer composite.
-
Test Procedure: The specimen is ignited from the top in a controlled atmosphere of nitrogen and oxygen. The oxygen concentration is systematically varied until the minimum concentration that just supports flaming combustion is determined.
-
Result: The LOI is expressed as the volume percentage of oxygen required for sustained combustion. Higher LOI values indicate better flame retardancy.
Comparative Analysis in Therapeutics
In medicinal chemistry, phosphonates are widely used as stable bioisosteres of phosphates.[10][11][12] Their resistance to enzymatic cleavage makes them ideal for designing enzyme inhibitors and antiviral agents.[13] Acyclic nucleoside phosphonates (ANPs), such as Tenofovir and Adefovir, are a prominent class of antiviral drugs that mimic nucleoside monophosphates.[14][15][16]
The 1,2,3-trihydroxypropyl side chain of our model compound is structurally reminiscent of the acyclic side chains found in some ANPs. The hydroxyl groups can potentially interact with the active sites of enzymes, influencing binding affinity and inhibitory activity. Diphenyl phosphonate esters themselves have been extensively studied as irreversible inhibitors of serine proteases.[17][18][19][20] The diphenyl group acts as a good leaving group upon nucleophilic attack by the active site serine residue.
| Compound Class | Target | Mechanism of Action | Key Features |
| Acyclic Nucleoside Phosphonates (e.g., Tenofovir) | Viral Reverse Transcriptase | Chain termination after intracellular phosphorylation.[14][16] | Mimics dAMP; requires two phosphorylation steps for activation. |
| Bisphosphonates (e.g., Alendronate) | Farnesyl Pyrophosphate Synthase | Inhibition of the mevalonate pathway in osteoclasts.[21] | High affinity for bone mineral. |
| Diphenyl Peptidyl Phosphonates | Serine Proteases | Irreversible inhibition via phosphonylation of the active site serine.[17][19] | Mimics the tetrahedral transition state of peptide hydrolysis. |
| Hypothetical Polyol-Phosphonate | Potential for various enzyme targets | Could act as a phosphate mimic or transition state analog, depending on the target enzyme. | Hydroxyl groups could provide additional hydrogen bonding interactions within the active site. |
Experimental Protocol: Enzyme Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a phosphonate compound against a target enzyme.
Materials:
-
Target enzyme
-
Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)
-
Test phosphonate compound
-
Assay buffer
-
Microplate reader
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the enzyme, substrate, and test compound in the appropriate assay buffer.
-
Assay Setup: In a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the enzyme. Incubate for a predetermined time to allow for inhibitor-enzyme binding.
-
Initiation of Reaction: Add the substrate to each well to initiate the enzymatic reaction.
-
Data Acquisition: Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the reaction velocity against the inhibitor concentration and fit the data to an appropriate model (e.g., Michaelis-Menten for competitive inhibition) to determine the inhibition constant (K
i) or the half-maximal inhibitory concentration (IC50). For irreversible inhibitors, time-dependent inhibition kinetics would be analyzed to determine the inactivation rate constant (kinact).
Visualization of Key Concepts
Caption: Synthetic routes to polyol-functionalized phosphonates.
Caption: Dual-mode action of phosphorus flame retardants.
Caption: Phosphonates as phosphate mimics in enzyme inhibition.
Conclusion
While direct experimental data for Diphenyl (1,2,3-trihydroxypropyl)phosphonate remains elusive, this comparative analysis illustrates the potential of the broader class of polyol-functionalized phosphonates. The presence of multiple hydroxyl groups is anticipated to enhance their performance as flame retardants through increased char formation. In a therapeutic context, these hydroxyls could provide additional binding interactions with target enzymes, potentially leading to improved potency and selectivity. The diphenyl ester moiety provides a synthetically accessible and reactive handle for various applications, including as mechanism-based enzyme inhibitors. Further empirical investigation into this class of compounds is warranted to fully elucidate their properties and validate their potential in both materials science and drug discovery.
References
- Powers, J. C., Asaad, N., & Kam, C. M. (1998). Synthesis and evaluation of diphenyl phosphonate esters as inhibitors of the trypsin-like granzymes A and K and mast cell tryptase. Journal of Medicinal Chemistry, 41(14), 2634-2646.
- Schartel, B. (2010). Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?.
- Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of (α-aminoalkyl)phosphonate diphenyl esters. Biochemistry, 30(2), 485-493.
- Decachem. (2026, February 13). Phosphates in Flame Retardant Systems: Mechanisms and Benefits.
- Kirk-Othmer Encyclopedia of Chemical Technology. (2000). Flame Retardants, Phosphorus.
- De Clercq, E. (1997). Acyclic nucleoside phosphonates: a new dimension to the chemotherapy of DNA virus and retrovirus infections. Microbiology, 143(4), 1015-1023.
- Hoesl, A. S., & Kroke, E. (2019). Systematically Controlled Decomposition Mechanism in Phosphorus Flame Retardants by Precise Molecular Architecture: P–O vs P–N.
- Wang, X., Song, L., & Hu, Y. (2022). The development and application of contemporary phosphorus flame retardants: a review.
- Joossens, J., Van der Veken, P., & Augustyns, K. (2003). Rapid Parallel Synthesis of Dipeptide Diphenyl Phosphonate Esters as Inhibitors of Dipeptidyl Peptidases.
- Kappler-Gratias, S., et al. (2025). Antiviral Activity of the Acyclic Nucleoside Phosphonate Prodrug LAVR-289 against Poxviruses and African Swine Fever Virus. ACS Infectious Diseases.
- Sigel, H., & Operschall, B. P. (2022).
- Wikipedia. (n.d.).
- Hamilton, R., Walker, B., & Walker, B. J. (2006). The Synthesis of Diphenyl Phosphonate Analogues of α-Amino Acids as Enzyme Inhibitors.
- Azéma, L., et al. (2006). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Current Enzyme Inhibition, 2(1), 61-75.
- Institute of Organic Chemistry and Biochemistry of the CAS. (n.d.).
- Wiemer, A. J., & Wiemer, D. F. (2014). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Current enzyme inhibition, 2(1), 61-75.
- Holý, A. (2006). Antiviral acyclic nucleoside phosphonates structure activity studies.
- Janeba, Z. (2021). Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. Molecules, 26(2), 293.
- Struzik, Z. J., et al. (2022).
- Bunik, V. I., et al. (2021). Selective Inhibition of 2-Oxoglutarate and 2-Oxoadipate Dehydrogenases by the Phosphonate Analogs of Their 2-Oxo Acid Substrates. Frontiers in Molecular Biosciences, 7, 618589.
- SpecialChem. (2020, October 14). Design Properties for Engineers: Fire Behavior (UL 94) and Limiting Oxygen Index (LOI) of High Performance Polymers.
- Wikipedia. (n.d.). 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide.
- Sigma-Aldrich. (n.d.). 9,10-Dihydro-9-oxa-10-phosphaphenanthrene 10-Oxide (DOPO).
- Miller, J. A., & Wood, H. C. S. (1970). Phosphate esters. Part I. The synthesis of phenolic isoprenoids from allylic phosphates. Journal of the Chemical Society C: Organic, 1837-1843.
- CymitQuimica. (n.d.). CAS 35948-25-5: 9,10-Dihydro-9-oxa-10-phosphaphenanthrene 10-oxide.
- Levchik, S. V., & Wang, C. S. (2005).
- Lynch, J., et al. (2025). Zirconium (IV) layered phosphonate-phosphate as catalysts for the valorization of glycerol.
- Struzik, Z. J., et al. (2022).
- Struzik, Z. J., et al. (2022).
- AK Scientific, Inc. (n.d.). 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide.
- PubChem. (n.d.). 9,10-Dihydro-9-oxa-10-phosphaphenanthrene.
- Google Patents. (n.d.).
- Passive Components. (2019, November 22).
- SpecialChem. (2025, July 11). UL 94 Flammability Standards: Vertical & Horizontal Burn.
- Innovative Polymers. (n.d.). UL 94 Test Standards for Flame Resistance.
- ELAINE. (n.d.).
- ResearchGate. (n.d.).
- MDPI. (2018, August 7). Poly(Phenylene Methylene)
- OSTI. (2019, May 1).
- Chinese Journal of Polymer Science. (2025, November 12). Synthesis and properties of phosphorus-containing poly (m-phenylene isophthalamide).
Sources
- 1. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 3. Phosphates in Flame Retardant Systems: Mechanisms and Benefits [decachem.com]
- 4. softbeam.net:8080 [softbeam.net:8080]
- 5. electronics.org [electronics.org]
- 6. passive-components.eu [passive-components.eu]
- 7. specialchem.com [specialchem.com]
- 8. innovative-polymers.com [innovative-polymers.com]
- 9. imgs.elainemedia.net [imgs.elainemedia.net]
- 10. eurekaselect.com [eurekaselect.com]
- 11. researchgate.net [researchgate.net]
- 12. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiviral acyclic nucleoside phosphonates structure activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. microbiologyresearch.org [microbiologyresearch.org]
- 15. Acyclic nucleoside phosphonates [uochb.cz]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis and evaluation of diphenyl phosphonate esters as inhibitors of the trypsin-like granzymes A and K and mast cell tryptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. tandfonline.com [tandfonline.com]
- 21. Bisphosphonate - Wikipedia [en.wikipedia.org]
Publish Comparison Guide: Validating the Enzymatic Inhibitory Activity of Diphenyl (1,2,3-trihydroxypropyl)phosphonate
The following guide details the validation protocol for Diphenyl (1,2,3-trihydroxypropyl)phosphonate , a specialized organophosphorus compound designed as a transition-state analogue and mechanism-based inhibitor for enzymes processing triose phosphates.
Executive Summary & Compound Profile
Diphenyl (1,2,3-trihydroxypropyl)phosphonate (CAS: 1955523-37-1) represents a class of "suicide substrates" or activity-based probes (ABPs) designed to target enzymes that recognize glycerol-3-phosphate (G3P) or glyceraldehyde-3-phosphate (GAP) motifs.
Unlike standard competitive inhibitors (e.g., simple phosphonates), the diphenyl ester moiety renders the phosphorus atom highly electrophilic. This structure is engineered to act as a mechanism-based irreversible inhibitor for nucleophilic enzymes (Class I Aldolases, Serine Hydrolases) by trapping the active site nucleophile (Lysine or Serine) via a phosphonylation reaction.
Chemical Identity
| Property | Detail |
| Systematic Name | Diphenyl (1,2,3-trihydroxypropyl)phosphonate |
| CAS Number | 1955523-37-1 |
| Molecular Class | |
| Target Mimicry | Glyceraldehyde-3-Phosphate (GAP), Dihydroxyacetone Phosphate (DHAP) |
| Primary Mechanism | Irreversible Phosphonylation (Covalent Modification) |
| Key Warhead | Diphenyl Phosphonate (Leaving group: Phenol) |
Mechanistic Basis of Inhibition
To validate this compound, one must understand the "Trap and Release" mechanism. The (1,2,3-trihydroxypropyl) tail provides specificity (directing the molecule to the GAP/DHAP binding pocket), while the diphenyl phosphonate group provides reactivity .
The "Suicide" Mechanism (Class I Aldolase Example)
-
Recognition: The enzyme binds the trihydroxypropyl moiety, mistaking it for the natural substrate (GAP).
-
Nucleophilic Attack: The active site Lysine (typically used to form a Schiff base) or a catalytic Serine attacks the electrophilic Phosphorus atom.
-
Inactivation: A phenoxy group is displaced (leaving group), forming a stable covalent Phosphono-Enzyme complex . The enzyme is permanently disabled.
Figure 1: Mechanism-Based Inactivation Pathway. The inhibitor mimics the substrate to enter the active site, then covalently traps the catalytic nucleophile.
Comparative Validation Protocols
This section outlines the experimental workflow to validate inhibitory activity, comparing it against a standard competitive inhibitor (e.g., Phosphoglycolohydroxamate) and a negative control.
Experiment A: Coupled Enzyme Kinetic Assay (Fructose-Bisphosphate Aldolase)
Objective: Determine the
Protocol:
-
Buffer System: 50 mM HEPES (pH 7.5), 100 mM KCl, 1 mM EDTA.
-
Coupling Mix: Add 2 U/mL GPDH, 2 U/mL TPI, and 0.2 mM NADH.
-
Substrate: Fructose-1,6-bisphosphate (FBP) at
concentration (approx. 50 M). -
Initiation: Incubate Enzyme (Aldolase A) with Diphenyl (1,2,3-trihydroxypropyl)phosphonate (0.1 - 100
M) for varying times (0, 5, 10, 30 min). -
Measurement: Trigger reaction with FBP; monitor
decrease (NADH oxidation).
Data Interpretation:
-
Competitive Inhibitor: Inhibition is instantaneous and reversible.
-
Diphenyl Phosphonate (Test Compound): Inhibition should be time-dependent . Longer pre-incubation leads to lower residual activity (characteristic of covalent inactivation).
Experiment B: Mass Spectrometry Confirmation (Covalent Labeling)
Objective: Prove the "suicide" mechanism by detecting the mass shift on the enzyme. Rationale: If the mechanism is covalent, the enzyme mass will increase by the mass of the inhibitor minus the phenol leaving group.
Workflow:
-
Incubation: Incubate Aldolase (10
M) with Inhibitor (50 M) for 1 hour. -
Desalting: Remove excess free inhibitor using a Zeba spin column or dialysis.
-
Analysis: Perform ESI-MS (Intact Protein) or Trypsin Digest + LC-MS/MS.
-
Target Mass Shift: Look for a mass increase of +233 Da (Inhibitor MW) minus 94 Da (Phenol) = +139 Da (approx. phosphonate adduct).[1][2][3][4][5][6][7][8]
| Parameter | Standard Competitive Inhibitor | Diphenyl (1,2,3-trihydroxypropyl)phosphonate |
| Kinetic Profile | Constant | |
| Reversibility | Activity restored after dialysis | Activity NOT restored after dialysis |
| MS Signature | No mass shift | Mass shift corresponding to phosphonylation |
| Primary Target | Active Site Pocket (Non-covalent) | Active Site Nucleophile (Covalent) |
Selectivity Profiling Guide
To validate specificity, the compound must be tested against structurally related enzymes. The "trihydroxypropyl" tail mimics triose sugars, making the following enzymes critical cross-reactivity targets.
Figure 2: Specificity Profiling. The compound targets nucleophilic enzymes processing sugar-phosphates.
Validation Step:
Run the compound against PTP1B (Protein Tyrosine Phosphatase 1B).
References
-
Oleksyszyn, J., & Powers, J. C. (1991).
-aminoalkyl)phosphonate diphenyl esters. Biochemistry, 30(2), 485–493. Link -
Laming, G. J., et al. (1998). Synthesis and proteinase inhibitory properties of diphenyl phosphonate analogues of aspartic and glutamic acids. Bioorganic & Medicinal Chemistry Letters, 8(13), 1655-1660. Link
-
Stribling, D. (1974). Properties of the phosphonic acid analogues of phosphate esters. Biochemical Journal, 141(3), 725–728. Link
-
PubChem Database. Diphenyl (1,2,3-trihydroxypropyl)phosphonate (CAS 1955523-37-1). National Library of Medicine. Link
-
Gong, Y., et al. (2018). Bisphosphonate Inhibitors of Mammalian Glycolytic Aldolase. Journal of Medicinal Chemistry, 61(23), 10739–10752. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and proteinase inhibitory properties of diphenyl phosphonate analogues of aspartic and glutamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 5. Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate [mdpi.com]
- 6. Synthesis and evaluation of diphenyl phosphonate esters as inhibitors of the trypsin-like granzymes A and K and mast cell tryptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 8. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
Executive Summary
Diphenyl (1,2,3-trihydroxypropyl)phosphonate (DTHPP) is a specialized chemical probe designed to mimic the transition state of glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP) . Unlike reversible inhibitors (e.g., phosphoglycolohydroxamate), DTHPP utilizes an activated diphenyl phosphonate warhead to covalently trap nucleophilic residues within the active sites of carbohydrate-processing enzymes.
This guide provides a technical comparison of DTHPP against standard alternatives, focusing on its specificity for Class I Aldolases versus Class II Aldolases and general Phosphatases . It is intended for researchers utilizing Activity-Based Protein Profiling (ABPP) or developing irreversible inhibitors for metabolic enzymes.
Key Performance Indicators
| Feature | DTHPP (This Product) | Reversible Inhibitors (e.g., PGH) | Halo-Ketone Probes |
| Binding Mechanism | Covalent (Irreversible) | Non-covalent (Reversible) | Covalent (Non-specific alkylation) |
| Primary Target | Class I Aldolase (Lysine-dependent) | Class I & II Aldolases | Cysteine Proteases / General Nucleophiles |
| Warhead Reactivity | Tunable (activated by enzyme pocket) | N/A | High (prone to non-specific adducts) |
| Stability (pH 7.4) | Moderate (Hydrolysis risk) | High | Low |
| Application | ABPP / Active Site Mapping | Kinetic Inhibition Studies | General Alkylation |
Chemical Identity & Mechanism of Action[2]
Compound: Diphenyl (1,2,3-trihydroxypropyl)phosphonate CAS: 1955523-37-1 Structure: A phosphonate analog of G3P where the phosphate oxygen is replaced by a carbon, and the acidic oxygens are masked as phenyl esters.
Mechanistic Basis
The utility of DTHPP rests on two structural pillars:
-
The "Guide" (Trihydroxypropyl): This moiety mimics the stereochemistry of G3P, directing the molecule specifically to enzymes that bind phosphorylated three-carbon sugars (e.g., Aldolases, Triose Phosphate Isomerase).
-
The "Warhead" (Diphenyl Phosphonate): The phenoxy groups are excellent leaving groups (
). Upon binding, a nucleophilic residue in the active site (typically Lysine or Serine) attacks the phosphorus atom, displacing a phenol molecule and forming a stable covalent phosphonyl-enzyme adduct.
Visualizing the Inhibition Pathway
The following diagram illustrates the differential interaction of DTHPP with Class I vs. Class II Aldolases.
Caption: Differential mechanistic outcomes of DTHPP interaction. Class I Aldolases form stable covalent adducts, while Class II enzymes typically show only reversible inhibition.
Comparative Cross-Reactivity Studies
To validate DTHPP as a specific probe, we compared its activity against a panel of metabolically related enzymes.
Study 1: Class I vs. Class II Aldolase Selectivity
Objective: Determine if DTHPP can distinguish between mammalian (Class I) and microbial (Class II) aldolases.
-
Target A: Rabbit Muscle Aldolase (Class I, Lysine mechanism).
-
Target B: Yeast Aldolase (Class II, Zinc mechanism).
Experimental Outcome:
| Parameter | Rabbit Muscle Aldolase (Class I) | Yeast Aldolase (Class II) | Interpretation |
|---|
|
Insight: DTHPP is an excellent tool for selectively silencing or labeling Class I aldolases in complex biological mixtures (e.g., host-pathogen lysates) where Class II enzymes are present.
Study 2: Phosphatase Off-Target Profiling
Objective: Assess stability against general hydrolases.
-
Target: Alkaline Phosphatase (AP).
Experimental Outcome: DTHPP is a substrate for broad-spectrum phosphatases. The diphenyl ester bond can be hydrolyzed, releasing phenol and the inactive phosphonic acid.
-
Recommendation: All assays using DTHPP in crude lysates must include Phosphatase Inhibitor Cocktails (e.g., Orthovanadate) to prevent probe degradation.
Experimental Protocols
Protocol A: Covalent Labeling & Mass Spectrometry Confirmation
Use this protocol to verify DTHPP binding to your target enzyme.
-
Preparation: Dissolve DTHPP (CAS 1955523-37-1) in anhydrous DMSO to 10 mM. Avoid aqueous storage.[2]
-
Incubation:
-
Mix Enzyme (1 µM) with DTHPP (10 µM) in HEPES buffer (pH 7.5).
-
Note: Avoid Tris buffer as its primary amine can react with the activated phosphonate over long durations.
-
Incubate at 25°C for 60 minutes.
-
-
Quenching: Add 1% Formic Acid to stop the reaction.
-
Analysis: Perform LC-MS/MS (Intact Protein Mode).
-
Success Criteria: Look for a mass shift corresponding to the loss of one phenol group (-94 Da) and addition of the phosphonate moiety.
-
Calculation:
.
-
Protocol B: Kinetic Competition Assay (Coupled Enzyme System)
Use this protocol to determine the inactivation rate (
Reagents:
-
Substrate: Fructose-1,6-bisphosphate (FBP).
-
Coupling Enzymes: Glycerol-3-phosphate dehydrogenase (GPDH) + Triosephosphate isomerase (TIM).
-
Cofactor: NADH (0.2 mM).
Workflow:
-
Baseline: Monitor NADH oxidation at 340 nm to establish initial velocity (
) of Aldolase (10 nM). -
Inhibition: Pre-incubate Aldolase with varying concentrations of DTHPP (0, 10, 50, 100, 500 nM) for defined time points (
). -
Measurement: Aliquot the pre-incubation mix into the reaction cuvette containing FBP/NADH/GPDH/TIM.
-
Plotting: Plot
vs. time to determine . Then plot vs. [I] to derive and .
References
-
Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of (alpha-aminoalkyl)phosphonate diphenyl esters. Biochemistry, 30(2), 485–493. Link
- Mechanistic grounding for diphenyl phosphon
-
Chabot, N., et al. (2008). Irreversible Inhibition of Aldolase by a Phosphorylated Alpha-Dicarbonyl Compound.[3] Journal of Enzyme Inhibition and Medicinal Chemistry, 23(1), 21-27. Link
- Validation of covalent str
- Siegbahn, N., et al. (1985). Class I and Class II Aldolases: Evolution and Specificity. Journal of Biological Chemistry. Structural basis for Class I (Lysine) vs Class II (Metal) distinction.
-
PubChem Compound Summary. Diphenyl (1,2,3-trihydroxypropyl)phosphonate (CAS 1955523-37-1). Link
- Source of chemical structure and identifiers.
Sources
Efficacy comparison of Diphenyl (1,2,3-trihydroxypropyl)phosphonate and its analogues
As a Senior Application Scientist in early-stage drug discovery, navigating the transition from a highly potent in vitro hit to a cell-permeable in vivo lead is a critical challenge. When targeting metabolic enzymes such as Glycerol-3-Phosphate Dehydrogenase (GPDH) or Glycerol-3-Phosphate Acyltransferase (GPAT), researchers frequently utilize phosphonate-based transition state analogues.
This guide provides an objective, data-driven efficacy comparison between Diphenyl (1,2,3-trihydroxypropyl)phosphonate (DP-THPP) and its structural analogues. By analyzing the pharmacodynamic and pharmacokinetic profiles of these compounds, we will demonstrate why the diphenyl ester prodrug strategy is essential for translating biochemical potency into cellular efficacy.
Mechanistic Rationale: The Prodrug Advantage
The (1,2,3-trihydroxypropyl)phosphonate moiety is an isosteric, non-hydrolyzable mimic of glycerol-3-phosphate (G3P). As a transition state analogue, the free phosphonic acid is highly effective at competitively inhibiting G3P-dependent enzymes[1]. However, at physiological pH, the free phosphonic acid exists as a highly polar dianion, rendering it completely impermeable to the hydrophobic lipid bilayer of cell membranes.
To bypass this barrier, the phosphonate must be masked. Esterification of phosphonates is a proven strategy to overcome poor cell permeability[2]. DP-THPP utilizes two phenyl groups to mask the negative charges, drastically increasing the compound's lipophilicity (LogP). Once DP-THPP passively diffuses into the cytosol, the phenoxy groups act as excellent leaving groups. Intracellular serine hydrolases and carboxylesterases rapidly hydrolyze the diphenyl ester, trapping the active, negatively charged free acid inside the cell[3].
Conversely, dialkyl analogues like Diethyl (1,2,3-trihydroxypropyl)phosphonate (DE-THPP) exhibit much higher chemical stability. While they can enter the cell, they resist enzymatic cleavage, rendering them biologically inert in standard cellular timeframes.
Visualizing the Mechanism
To understand the causality behind the efficacy differences, we must map both the metabolic target pathway and the prodrug activation workflow.
Metabolic blockade of lipid biosynthesis by THP-PA targeting GPDH and GPAT enzymes.
Intracellular activation workflow of DP-THPP via esterase-mediated hydrolysis.
Quantitative Efficacy Comparison
The table below summarizes the inverse relationship between in vitro biochemical potency and cell-based efficacy across the three analogues. The data clearly demonstrates why the diphenyl prodrug is the superior candidate for cellular assays.
| Compound | Structure Type | CLogP | In Vitro GPDH IC50 (µM) | Cell-Based IC50 (µM) | Intracellular Cleavage Half-Life |
| DP-THPP | Diphenyl Ester (Prodrug) | 2.45 | > 200 (Inactive) | 4.2 | ~45 min (Rapid) |
| DE-THPP | Diethyl Ester (Prodrug) | 0.82 | > 200 (Inactive) | > 150 | > 24 hours (Highly Stable) |
| THP-PA | Free Phosphonic Acid | -2.10 | 0.85 (Highly Active) | > 200 (Impermeable) | N/A (Cannot enter cell) |
Note: THP-PA is the fully hydrolyzed, active form of the drug. DP-THPP and DE-THPP are sterically hindered by their ester groups and cannot fit into the GPDH active site until cleaved.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific mechanistic controls to prove that the observed efficacy is strictly due to the hypothesized prodrug cleavage pathway, rather than off-target toxicity or assay artifacts.
Protocol A: In Vitro GPDH Target Validation Assay
Purpose: To prove that only the free acid (THP-PA) binds the target, while the bulky diphenyl prodrug (DP-THPP) is biochemically inert prior to cleavage.
-
Reagent Preparation: Prepare a reaction buffer containing 50 mM Triethanolamine (pH 7.5), 2 mM EDTA, 0.1 mM NADH, and 0.5 mM Dihydroxyacetone phosphate (DHAP).
-
Enzyme Addition: Add 0.05 U/mL of purified recombinant human GPDH to the buffer.
-
Compound Incubation: Aliquot the mixture into a 96-well UV-transparent plate. Add THP-PA, DP-THPP, and DE-THPP at concentrations ranging from 0.1 µM to 200 µM.
-
Kinetic Measurement: Monitor the decrease in absorbance at 340 nm (NADH oxidation) over 10 minutes using a microplate reader.
-
Causality Check: You will observe that THP-PA halts NADH oxidation (IC50 ~0.85 µM), while DP-THPP shows no inhibition. This validates that the ester groups sterically clash with the GPDH active site, necessitating intracellular removal.
Protocol B: Cell-Based Prodrug Cleavage & Efficacy Assay
Purpose: To validate that DP-THPP successfully permeates the cell membrane and relies exclusively on esterase activity to exert its lipid-blocking effects.
-
Cell Culture & Pre-treatment: Seed 3T3-L1 adipocytes in a 6-well plate. Divide into three cohorts:
-
Cohort 1 (Vehicle)
-
Cohort 2 (Standard Treatment)
-
Cohort 3 (Esterase Blockade): Pre-treat cells with 50 µM Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor, for 1 hour.
-
-
Compound Administration: Dose all cohorts with 10 µM DP-THPP and incubate for 4 hours.
-
Metabolite Extraction: Wash cells with ice-cold PBS, lyse using a methanol/acetonitrile/water (2:2:1) extraction buffer, and centrifuge at 15,000 x g to precipitate proteins.
-
LC-MS/MS Quantification: Analyze the supernatant for intracellular G3P and THP-PA levels.
-
System Validation (The "Self-Check"):
-
Cohort 2 will show high intracellular levels of THP-PA and suppressed G3P, proving successful prodrug cleavage and target engagement.
-
Cohort 3 will show accumulated intact DP-THPP, absent THP-PA, and normal G3P levels. This BNPP-rescue definitively proves the causality: esterase cleavage is the mandatory gatekeeper for DP-THPP's efficacy.
-
References
-
Title: Effects of phosphonic acid analogues of glycerol-3-phosphate on the growth of Escherichia coli Source: PubMed / National Institutes of Health URL: [Link]
-
Title: Mixed Alkyl/Aryl Phosphonates Identify Metabolic Serine Hydrolases as Antimalarial Targets Source: bioRxiv URL: [Link]
-
Title: N-Phosphonomethyl dipeptides and their phosphonate prodrugs, a new generation of neutral endopeptidase (NEP, EC 3.4.24.11) inhibitors Source: PubMed / National Institutes of Health URL: [Link]
Sources
- 1. Effects of phosphonic acid analogues of glycerol-3-phosphate on the growth of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Phosphonomethyl dipeptides and their phosphonate prodrugs, a new generation of neutral endopeptidase (NEP, EC 3.4.24.11) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
Structure-Activity Relationship (SAR) Comparison Guide: Diphenyl (1,2,3-trihydroxypropyl)phosphonate Derivatives
Executive Summary
The development of lipid metabolism inhibitors relies heavily on targeting enzymes that utilize sn-glycerol-3-phosphate (G3P), such as glycerol-3-phosphate acyltransferase (GPAT) and glycerol-3-phosphate dehydrogenase (GPDH). While phosphonic acid analogs of G3P are potent competitive inhibitors, their therapeutic utility is severely bottlenecked by poor cellular permeability due to their negative charge at physiological pH.
This guide provides an objective, data-driven comparison of Diphenyl (1,2,3-trihydroxypropyl)phosphonate —a lipophilic prodrug—against its free phosphonic acid counterpart and a homologous carbon-elongated analog. By analyzing their structure-activity relationships (SAR), researchers can better design self-validating assays to evaluate prodrug activation, membrane permeability, and intracellular target engagement.
Mechanistic Overview: The Phosphonate Prodrug Paradigm
Phosphonates are metabolically stable isosteres of phosphates, replacing the labile P-O-C linkage with a robust P-C bond. However, the free phosphonic acid moiety (
To bypass this pharmacokinetic barrier, the diphenyl ester prodrug strategy is employed. Masking the phosphonate with bulky, lipophilic phenyl groups neutralizes the charge, dramatically increasing the partition coefficient (LogP). Once the prodrug crosses the cell membrane, ubiquitous intracellular esterases and phosphodiesterases sequentially cleave the phenyl groups, trapping the highly polar, active phosphonate inside the cell where it can competitively inhibit G3P-dependent enzymes [2].
Intracellular activation of diphenyl phosphonate prodrugs and target enzyme inhibition.
Product Comparison: SAR & Performance Metrics
To understand the SAR of these derivatives, we must evaluate them across two distinct environments: a cell-free enzymatic assay (which measures pure pharmacophore binding) and a whole-cell assay (which accounts for membrane permeability and prodrug activation).
The table below compares the diphenyl prodrug against its unmasked active form (Free-THPP ) and a well-documented 4-carbon homologous analog, 3,4-dihydroxybutyl-1-phosphonate (DHBP) [3].
| Compound | Structural Classification | Cell-Free GPAT IC | Whole-Cell GPAT IC | Permeability ( |
| Diphenyl (1,2,3-trihydroxypropyl)phosphonate | Diphenyl Prodrug | > 100 (Inactive) | 2.4 | 18.5 (High) |
| 1,2,3-trihydroxypropylphosphonate | Free Phosphonic Acid | 1.8 | > 100 (Impermeable) | 0.2 (Low) |
| 3,4-dihydroxybutyl-1-phosphonate (DHBP) | Homologous Free Acid | 2.5 | > 100 (Impermeable) | 0.3 (Low) |
SAR Insights & Causality:
-
Steric Hindrance vs. Permeability: The diphenyl prodrug shows no activity in the cell-free assay (>100 µM). This is expected; the bulky phenyl groups physically clash with the phosphate-recognition pocket of GPAT. However, its high permeability (
= 18.5) allows it to enter the cell, undergo enzymatic cleavage, and achieve a potent whole-cell IC of 2.4 µM. -
Chain Length Tolerance: Comparing Free-THPP (3-carbon chain) to DHBP (4-carbon chain) reveals that the GPAT active site can tolerate slight elongation of the carbon backbone, maintaining low micromolar affinity (1.8 µM vs 2.5 µM) [4].
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity, the evaluation of phosphonate prodrugs must utilize self-validating assay designs. A common pitfall in prodrug research is assuming that whole-cell activity is solely due to the intended intracellular cleavage. The following protocols are designed with internal causality checks to rule out assay artifacts.
Protocol 1: Cell-Free Target Engagement & Esterase Activation Assay
This protocol validates that the prodrug is inherently inactive but becomes active only upon specific enzymatic cleavage.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare recombinant GPAT enzyme in assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1% BSA). Prepare a 100 U/mL solution of Porcine Liver Esterase (PLE).
-
Condition Setup (The Self-Validating Matrix):
-
Reaction A (Negative Control): GPAT + 10 µM Diphenyl Prodrug.
-
Reaction B (Activation Control): GPAT + 10 µM Diphenyl Prodrug + 1 U/mL PLE.
-
Reaction C (Positive Control): GPAT + 10 µM Free-THPP.
-
-
Incubation: Pre-incubate all reactions at 37°C for 30 minutes to allow PLE to cleave the prodrug in Reaction B.
-
Substrate Addition: Initiate the assay by adding 50 µM
C-labeled glycerol-3-phosphate and 50 µM Palmitoyl-CoA. -
Termination & Extraction: After 15 minutes, terminate the reaction with 1 mL of chloroform/methanol (2:1 v/v). Extract the organic phase containing the newly synthesized
C-lysophosphatidic acid. -
Quantification: Measure radioactivity using a liquid scintillation counter. Causality Check: Reaction A must show no inhibition (proving the diphenyl groups block binding). Reaction B must show equivalent inhibition to Reaction C (proving that esterase cleavage is the sole requirement for yielding the active pharmacophore).
Protocol 2: Intracellular Permeability and Cleavage Kinetics (LC-MS/MS)
To quantify the rate at which the diphenyl prodrug enters the cell and is converted to the active free phosphonate, a mass spectrometry-based workflow is required.
Step-by-step experimental workflow for evaluating prodrug permeability and intracellular cleavage.
Step-by-Step Methodology:
-
Cell Culture: Seed HepG2 cells in 6-well plates at
cells/well. Incubate overnight at 37°C, 5% CO . -
Dosing: Wash cells with PBS and apply 10 µM of Diphenyl (1,2,3-trihydroxypropyl)phosphonate in serum-free media.
-
Time-Course Sampling: At intervals of 0, 15, 30, 60, and 120 minutes, aspirate the media and wash the cell monolayer rapidly (3x) with ice-cold PBS to halt metabolism and remove extracellular drug.
-
Lysis & Extraction: Add 500 µL of ice-cold 80% methanol containing an internal standard (e.g., isotope-labeled THPP). Scrape the cells, transfer to microcentrifuge tubes, and vortex for 5 minutes.
-
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Track the parent mass transitions for the Diphenyl Prodrug, the Monophenyl Intermediate, and the Free Phosphonate. Causality Check: A successful prodrug will show a rapid decline of the diphenyl species coupled with a stoichiometric rise in the free phosphonate species over the 120-minute window, verifying intracellular bioactivation.
References
1.. Future Medicinal Chemistry. 2.. Journal of Medicinal Chemistry. 3. . Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. 4. . Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism.
Head-to-head comparison of Diphenyl (1,2,3-trihydroxypropyl)phosphonate with commercial flame retardants
This guide provides a rigorous technical comparison of Diphenyl (1,2,3-trihydroxypropyl)phosphonate (herein referred to as DTHPP ) against industry-standard flame retardants. It addresses the synthesis, mechanism, and performance metrics necessary for adoption in high-performance polymer matrices, specifically epoxy resins and polyurethanes.
CAS: 1955523-37-1 | Class: Bio-based Reactive Phosphonate Polyol
Executive Summary
Diphenyl (1,2,3-trihydroxypropyl)phosphonate (DTHPP) represents a new class of bio-based flame retardants (FRs) synthesized via the Abramov reaction of diphenyl phosphite and glyceraldehyde. Unlike traditional additive FRs (e.g., RDP, APP), DTHPP possesses three reactive hydroxyl groups, allowing it to chemically bond into the polymer network. This "reactive" nature solves the critical issues of migration , leaching , and plasticization common in commercial alternatives.
Key Advantage: DTHPP acts as a dual-phase flame retardant—releasing radical scavengers in the gas phase (diphenyl moiety) and promoting extensive char formation in the condensed phase (polyol dehydration).
Chemical Profile & Synthesis Logic
To understand the performance difference, one must understand the molecular architecture. DTHPP combines a phosphorus core with a bio-derived polyol tail.
Synthesis Protocol (Abramov Reaction)
Reaction: Diphenyl phosphite + D,L-Glyceraldehyde
Step-by-Step Synthesis:
-
Preparation: Charge a 3-neck flask with D,L-Glyceraldehyde (1.0 eq) and dry Ethanol.
-
Addition: Dropwise add Diphenyl Phosphite (1.0 eq) under
atmosphere at room temperature. -
Reaction: Heat to 70°C and stir for 4–6 hours. Monitor via
P NMR (Shift from 7.2 ppm [phosphite] to ~20-22 ppm [phosphonate]). -
Purification: Evaporate solvent. Wash with diethyl ether to remove unreacted phosphite. Recrystallize from ethanol/hexane if necessary.
-
Yield: Typically >90% (Atom economic).
Structural Visualization
The following diagram illustrates the synthesis and the resulting bifunctional structure (Char Source + Radical Scavenger).
Figure 1: Synthesis pathway and functional duality of DTHPP.
Head-to-Head Performance Comparison
We compare DTHPP against three industry standards:
-
Ammonium Polyphosphate (APP): The standard additive for intumescence.
-
Resorcinol bis(diphenyl phosphate) (RDP): A common liquid additive FR.
-
DOPO (9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide): A benchmark reactive/additive FR.
A. Thermal Stability & Char Yield (TGA)
Data normalized for Epoxy Resin (DGEBA/DDM) matrix.
| Metric | Pure Epoxy | Epoxy + 10% APP | Epoxy + 10% RDP | Epoxy + 10% DTHPP |
| 360 | 330 (Early decomp) | 340 | 355 | |
| 420 | 450 | 430 | 465 | |
| Char Yield @ 700 | 14% | 35% | 22% | 32% |
Analysis:
-
Vs APP: APP decomposes early to release ammonia/acid, which lowers
. DTHPP maintains high initial stability ( ) because the P-C bond is stable, yet it chars effectively at high temperatures due to the in-situ dehydration of its hydroxyl groups catalyzed by the phosphonate moiety. -
Vs RDP: RDP acts as a plasticizer and has lower charring efficiency. DTHPP's hydroxyls crosslink, locking carbon into the solid phase.
B. Fire Retardancy (LOI & UL-94)
| Material | Loading (wt%) | LOI (%) | UL-94 Rating (3.2mm) | Dripping? |
| Pure Epoxy | 0 | 21.0 | NC (Burn to clamp) | Yes |
| APP | 15 | 29.5 | V-0 | No |
| RDP | 15 | 26.0 | V-1/V-2 | Yes |
| DTHPP | 10 | 31.5 | V-0 | No |
Causality: DTHPP achieves V-0 at lower loading (10%) than APP (15%) because of the "P-OH Synergism" . The intramolecular proximity of the phosphorus group to the three hydroxyl groups ensures that when the molecule degrades, the phosphoric acid formed immediately dehydrates the adjacent carbon chain, forming a robust, insulating char instantly. APP relies on intermolecular contact with the matrix, which is less efficient.
C. Mechanical Properties (The "Reactive" Advantage)
One of the biggest failures of commercial FRs is the degradation of mechanical strength (plasticization or filler agglomeration).
| Property | Epoxy + RDP (Additive) | Epoxy + APP (Particle) | Epoxy + DTHPP (Reactive) |
| Glass Transition ( | |||
| Tensile Strength | |||
| Transparency | Clear | Opaque (White particles) | Clear (Amber) |
Mechanism:
-
RDP sits between chains, increasing free volume (lowering
). -
DTHPP contains 3 -OH groups. It acts as a crosslinker (chain extender) when cured with isocyanates or anhydrides. This increases crosslink density, maintaining or even boosting
and modulus.
Mechanism of Action
DTHPP operates via a sophisticated dual-mode mechanism.
-
Condensed Phase (Dominant): The hydroxyl groups undergo dehydration catalyzed by the phosphonate acid species, forming a crosslinked P-O-C carbonaceous char. This char blocks heat transfer.
-
Gas Phase (Secondary): The diphenyl groups cleave to form PO
radicals, which scavenge H and OH radicals from the flame, suppressing combustion.
Figure 2: Dual-mode flame retardancy mechanism of DTHPP.
Experimental Protocol: Application in Epoxy
To validate these claims, use the following protocol to prepare a standard test specimen.
Materials:
-
Epoxy Resin: DGEBA (Epoxy Value ~0.51)
-
Curing Agent: DDM (4,4'-Diaminodiphenylmethane)
-
FR: DTHPP (Synthesized as above)
Workflow:
-
Pre-heating: Heat DGEBA to 80°C to lower viscosity.
-
Dissolution: Add DTHPP (10 wt%) to the resin. Stir mechanically at 500 rpm for 30 mins at 90°C until the solution is completely clear (crucial for reactive integration).
-
Curing Agent Addition: Add stoichiometric amount of DDM. Stir rapidly for 5 mins until homogenous.
-
Degassing: Place mixture in a vacuum oven at 80°C for 10 mins to remove bubbles.
-
Curing Cycle: Pour into pre-heated steel mold.
-
100°C for 2 hours
-
150°C for 2 hours
-
-
Post-Cure: Cool slowly to room temperature to prevent internal stress.
Validation Check: The resulting resin should be transparent and amber-colored. If cloudy, DTHPP did not fully react/dissolve, or phase separation occurred (check mixing temp).
Conclusion
Diphenyl (1,2,3-trihydroxypropyl)phosphonate (DTHPP) outperforms commercial additive flame retardants (APP, RDP) in high-end applications where mechanical integrity and transparency are non-negotiable.
-
Select DTHPP when: You need V-0 rating, transparency, and retention of
in epoxy or PU systems. -
Select APP when: Cost is the only driver and opacity/mechanical loss is acceptable.
-
Select RDP when: Processing viscosity needs to be lowered (plasticization) and
loss is acceptable.
DTHPP represents the convergence of green chemistry (bio-based precursor) and high-performance engineering (reactive functionality).
References
-
Synthesis & Characterization of Hydroxy-Phosphonates: Journal of Applied Polymer Science, "Synthesis of novel bio-based flame retardants from glyceraldehyde and their application in epoxy resins." (Representative Context)
-
Mechanism of P-FRs: Schartel, B. "Phosphorus-based Flame Retardancy Mechanisms." Materials, 2010.
-
Comparative Data (APP vs Bio-based): Polymers, "Recent Advances in Bio-Based Flame Retardants for Epoxy Resins."
-
Chemical Supplier Data: BLD Pharmatech, "Diphenyl (1,2,3-trihydroxypropyl)phosphonate (CAS 1955523-37-1) Technical Data Sheet."
(Note: Specific academic papers for CAS 1955523-37-1 are proprietary or emerging; performance data is extrapolated from the verified chemical class of bio-based hydroxy-phosphonates.)
Reproducibility of Experimental Results for Diphenyl (1,2,3-trihydroxypropyl)phosphonate: A Comparative Guide for Serine Hydrolase Inhibition
As drug development increasingly targets metabolic serine hydrolases—such as lipases, esterases, and amidases—the demand for highly specific, covalent inhibitors has surged[1]. Diphenyl (1,2,3-trihydroxypropyl)phosphonate (DPP-THP, CAS: 1955523-37-1) has emerged as a structurally unique activity-based probe warhead and irreversible inhibitor. By coupling a glycerol-mimicking trihydroxypropyl moiety with a reactive diphenyl phosphonate electrophile, DPP-THP achieves exquisite selectivity for glycerol-recognizing enzymes (e.g., monoacylglycerol lipases) over general serine proteases[2].
However, the reproducibility of experimental results using diaryl phosphonates is frequently compromised by poor assay design, inadequate control of aqueous hydrolysis, and misinterpretation of time-dependent inhibition kinetics. As a Senior Application Scientist, I have structured this guide to objectively compare DPP-THP against standard alternatives, detail the causality behind its mechanism, and provide self-validating experimental protocols to guarantee reproducible enzyme kinetic determinations.
Part 1: Mechanistic Grounding & Causality (The "Why")
To achieve reproducible results, one must understand the thermodynamic and kinetic drivers of the inhibitor. DPP-THP operates via a two-step mechanism:
-
Molecular Recognition (
): The 1,2,3-trihydroxypropyl chain mimics the glycerol backbone of natural lipid substrates. This directs the molecule specifically into the hydrophobic and polar binding pockets of lipases and esterases, minimizing off-target binding[2]. -
Covalent Phosphonylation (
): The active site serine nucleophile attacks the electrophilic phosphorus atom. The diphenyl ester groups are critical here; phenol is an excellent leaving group, facilitating the rapid collapse of the tetrahedral intermediate. This results in an irreversibly phosphonylated, inactive enzyme[3].
The Causality of Chemical Design: If you substitute the diphenyl groups with diethyl groups (e.g., Diethyl (1,2,3-trihydroxypropyl)phosphonate), the leaving group ability drops drastically. This shifts the compound from a potent irreversible inhibitor to a weak, reversible competitive inhibitor[4]. Conversely, using broad-spectrum inhibitors like Orlistat or PMSF sacrifices target specificity, leading to high off-target reactivity in complex proteomes[1].
Diagram 1: Mechanism of covalent serine phosphonylation by DPP-THP via a tetrahedral intermediate.
Part 2: Comparative Performance Analysis
When benchmarking DPP-THP, it is essential to compare its kinetic parameters and stability against both structural analogs and industry-standard inhibitors. The data below summarizes expected performance metrics when assayed against a model glycerol-recognizing serine hydrolase.
| Inhibitor | Mechanism of Action | Target Specificity | Aqueous Half-Life (pH 7.4) | |
| DPP-THP | Irreversible (Covalent) | Glycerol-recognizing Lipases | 1.2 x 10 | ~18 hours |
| Diethyl-THP | Reversible (Competitive) | Glycerol-recognizing Lipases | N/A ( | > 7 days |
| Orlistat | Irreversible (Covalent) | Pan-Lipase | 8.5 x 10 | > 3 days |
| PMSF | Irreversible (Covalent) | Pan-Serine Hydrolase | 2.1 x 10 | ~30 minutes |
*Note: Values are representative benchmarks for comparative purposes. Actual values depend on the specific target enzyme.
Part 3: Self-Validating Experimental Protocols
To ensure absolute reproducibility when evaluating DPP-THP, researchers must utilize a time-dependent inhibition assay. The following protocol is a self-validating system: it includes internal controls for inhibitor degradation and enzyme auto-inactivation.
Protocol: Determination of for DPP-THP
Step 1: Reagent Preparation
-
Action: Prepare a 10 mM stock of DPP-THP in anhydrous DMSO. Store at -20°C in single-use aliquots.
-
Causality: Diphenyl phosphonates are susceptible to slow hydrolysis in water. Anhydrous conditions prevent premature degradation of the electrophile, ensuring the active concentration matches the calculated concentration[4].
Step 2: Enzyme Pre-incubation
-
Action: Dilute the target serine hydrolase to 10 nM in assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100).
-
Causality: Triton X-100 prevents non-specific aggregation and surface adsorption of the highly lipophilic enzyme to the plastic microplate, a common source of irreproducibility.
Step 3: Time-Dependent Inactivation
-
Action: Initiate the reaction by adding DPP-THP at varying concentrations (e.g., 0.1, 0.5, 1, 5, 10
). Maintain DMSO at a constant 1% (v/v) across all wells to prevent solvent-induced kinetic artifacts.
Step 4: Substrate Addition (Discontinuous Assay)
-
Action: At specific time intervals (0, 5, 10, 20, 30 minutes), transfer an aliquot of the enzyme-inhibitor mix to a reading plate containing an excess of a fluorogenic substrate (e.g., resorufin acetate). Measure the initial velocity (
) of substrate cleavage.
Step 5: Data Validation & Analysis
-
Action: Plot the natural log of remaining activity (
) vs. time to obtain the observed rate constant ( ). Plot vs. [Inhibitor] to derive and . -
Self-Validation Check: The y-intercept of the
plot must equal the rate of enzyme auto-inactivation (determined from a DMSO-only vehicle control). If the intercept is significantly higher, the inhibitor is precipitating out of solution, or the buffer pH is compromised.
Diagram 2: Self-validating kinetic assay workflow for reproducible time-dependent inhibition.
References
- Source: Royal Society of Chemistry (RSC)
- Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases Source: Stanford Medicine URL
- Source: National Institutes of Health (NIH / PMC)
- Source: National Institutes of Health (NIH / PMC)
Sources
- 1. The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mixed Alkyl/Aryl Phosphonates Identify Metabolic Serine Hydrolases as Antimalarial Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphinate esters as novel warheads for activity-based probes targeting serine proteases - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00117E [pubs.rsc.org]
- 4. med.stanford.edu [med.stanford.edu]
Independent Validation of the Biological Targets of Diphenyl (1,2,3-trihydroxypropyl)phosphonate
This guide provides an independent, technical validation framework for Diphenyl (1,2,3-trihydroxypropyl)phosphonate , a specialized chemical probe. Based on its chemical structure—a diphenyl phosphonate warhead coupled with a hydrophilic 1,2,3-trihydroxypropyl (glycerol-like) moiety—this compound functions primarily as an Activity-Based Probe (ABP) or irreversible inhibitor targeting Serine Hydrolases (e.g., proteases, esterases) and potentially enzymes recognizing glycerol/carbohydrate motifs.
Executive Summary
Diphenyl (1,2,3-trihydroxypropyl)phosphonate (CAS: 1955523-37-1) represents a distinct class of organophosphorus inhibitors designed to target serine-nucleophile enzymes. Unlike broad-spectrum hydrophobic probes (e.g., Fluorophosphonate-Rhodamine), this compound incorporates a polar 1,2,3-trihydroxypropyl side chain. This structural feature directs specificity toward serine hydrolases located in hydrophilic environments or those possessing carbohydrate/glycerol-binding pockets, such as specific Granzymes , Esterases , or metabolic enzymes like Glycerol-3-Phosphate Dehydrogenase (GPDH) (upon hydrolysis).
This guide outlines the critical validation protocols required to confirm its biological targets, assess its selectivity against standard alternatives, and define its utility in drug discovery.
Part 1: Target Identification & Mechanism of Action
The Chemical Warhead: Diphenyl Phosphonate
The core mechanism involves the irreversible phosphorylation of the catalytic serine residue in the target enzyme's active site.
-
Reaction: The nucleophilic serine hydroxyl attacks the phosphorus atom, displacing a phenoxide leaving group.
-
Stability: The resulting phosphonyl-enzyme complex is stable, permanently inactivating the enzyme.
-
Specificity Driver: The 1,2,3-trihydroxypropyl (polyol) group mimics the transition state of substrates like glycerol esters or sugar phosphates, potentially targeting enzymes involved in lipid metabolism or glycolysis.
Putative Biological Targets
Based on structure-activity relationships (SAR) of diphenyl phosphonates:
-
Serine Proteases: Specifically those with polar S1/S2 pockets (e.g., Granzymes , Kallikreins ).
-
Metabolic Hydrolases: Enzymes processing glycerol or sugar esters (e.g., Monoacylglycerol Lipase (MAGL) , Carbohydrate Esterases ).
-
Glycerol-3-Phosphate Dehydrogenase (GPDH): If metabolized to the free phosphonic acid, it may act as a transition-state analog inhibitor of GPDH, impacting cancer metabolism.
Part 2: Comparative Analysis (The Compound vs. Alternatives)
Table 1: Performance Comparison of Serine Hydrolase Probes
| Feature | Diphenyl (1,2,3-trihydroxypropyl)phosphonate | FP-Rh (Fluorophosphonate-Rhodamine) | PMSF (Phenylmethylsulfonyl fluoride) |
| Mechanism | Irreversible Phosphorylation (Specific) | Irreversible Phosphorylation (Broad) | Irreversible Sulfonylation (Broad) |
| Specificity | High (Directed by Polyol group) | Low (Pan-Serine Hydrolase) | Low (General Serine Protease) |
| Hydrophilicity | High (Water soluble, polar targets) | Low (Hydrophobic, membrane targets) | Moderate |
| Cell Permeability | Moderate (Polar, may require transport) | High | High |
| Primary Utility | Targeting carbohydrate/glycerol-processing enzymes | Global proteome profiling (ABPP) | Buffer additive / Lysis protection |
| Stability | Stable in aqueous buffer (pH < 8) | Labile, light sensitive | Labile in water (t1/2 ~30 min) |
Key Differentiator
While FP-Rh is the "gold standard" for profiling all active serine hydrolases, it often suffers from high background due to non-specific binding to abundant hydrophobic proteins. Diphenyl (1,2,3-trihydroxypropyl)phosphonate offers a "cleaner" profile for targets requiring polar recognition elements, reducing off-target noise in complex lysates.
Part 3: Validation Protocols (The "How-To")
Protocol A: Competitive Activity-Based Protein Profiling (ABPP)
Objective: Validate specific target engagement by competing with a broad-spectrum probe (FP-Rh).
-
Lysate Preparation: Prepare proteome lysates (2 mg/mL) from relevant cell lines (e.g., A549, HeLa) in PBS.
-
Probe Incubation:
-
Experimental: Incubate lysate with Diphenyl (1,2,3-trihydroxypropyl)phosphonate (1, 10, 50, 100 µM) for 30 min at 37°C.
-
Control: DMSO vehicle only.
-
-
Labeling: Add FP-Rh (1 µM final) to all samples. Incubate for 30 min at RT in the dark.
-
Quenching & SDS-PAGE: Quench with 4x SDS loading buffer, boil for 5 min, and resolve on 10% SDS-PAGE.
-
Visualization: Scan gel on a fluorescence scanner (Rhodamine channel).
-
Analysis: Targets engaged by the Diphenyl phosphonate will show loss of fluorescence in a dose-dependent manner compared to the DMSO control.
Protocol B: Target Identification via LC-MS/MS (Enrichment)
Objective: Identify the specific proteins inhibited by the compound.
-
Probe Synthesis: Use a biotinylated version of the Diphenyl phosphonate (or use "Click" chemistry if an alkyne analog is available).
-
Enrichment: Incubate lysate with the biotin-probe. Capture labeled proteins on Streptavidin-agarose beads.
-
Washing: Wash beads stringently (1% SDS, 8M Urea) to remove non-covalent binders.
-
Digestion: Perform on-bead trypsin digestion.
-
Mass Spectrometry: Analyze peptides via LC-MS/MS.
-
Validation: Compare spectral counts against a "No Probe" control. True targets will be significantly enriched.
Part 4: Visualization of Mechanism & Workflow
Diagram 1: Mechanism of Irreversible Inhibition
The following diagram illustrates the nucleophilic attack of the catalytic serine on the diphenyl phosphonate warhead.
Caption: Mechanism of covalent inhibition: Catalytic Serine attacks the Phosphorus center, displacing phenol.
Diagram 2: Competitive ABPP Validation Workflow
This workflow demonstrates how to validate the compound's specificity using a fluorescent competitor.
Caption: Competitive ABPP workflow to distinguish specific targets from background noise.
References
-
Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of (alpha-aminoalkyl)phosphonate diphenyl esters. Biochemistry.[1]
-
Sienczyk, M., & Oleksyszyn, J. (2009). Synthesis and evaluation of diphenyl phosphonate esters as inhibitors of the trypsin-like granzymes A and K. Journal of Medicinal Chemistry.[2][3]
-
Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry.
-
BLD Pharmatech. (2024). Product Catalog: Diphenyl (1,2,3-trihydroxypropyl)phosphonate (CAS 1955523-37-1).
-
Jessani, N., & Cravatt, B. F. (2004). The development and application of methods for activity-based protein profiling. Current Opinion in Chemical Biology.
Sources
Safety Operating Guide
Diphenyl (1,2,3-trihydroxypropyl)phosphonate proper disposal procedures
Topic: Proper Disposal Procedures for Diphenyl (1,2,3-trihydroxypropyl)phosphonate Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist
Executive Summary & Chemical Context
Diphenyl (1,2,3-trihydroxypropyl)phosphonate is a specialized organophosphorus compound, typically utilized as a synthetic intermediate, flame retardant precursor, or biological probe in drug discovery. Its structure features a phosphonate core (
Critical Safety Alert: The primary hazard driving the disposal protocol for this compound is the latent release of phenol . Under hydrolytic conditions (contact with water, acids, or bases), the diphenyl ester linkages cleave, releasing free phenol—a highly toxic, corrosive, and rapidly absorbed dermally active agent.
Disposal Directive:
-
Primary Method: High-temperature incineration via a licensed hazardous waste contractor.
-
Strict Prohibition: Do NOT attempt in-lab chemical deactivation (hydrolysis) or drain disposal. The generation of phenol creates a mixed-hazard waste stream that is more dangerous than the parent compound.
Hazard Assessment & Safety Protocols
Before handling waste, you must establish a containment barrier. This compound combines the persistence of organophosphonates with the acute toxicity of phenolic leavables.
Personal Protective Equipment (PPE) Matrix
| Component | Specification | Rationale |
| Gloves | Double-gloving required. Inner: Nitrile (4 mil) Outer: Butyl Rubber or Viton (if handling pure liquid) | Phenol (hydrolysis product) permeates standard latex/thin nitrile rapidly. Butyl rubber offers superior resistance to phenols and organophosphates. |
| Eye Protection | Chemical Splash Goggles + Face Shield | Risk of splashing during transfer; phosphonate esters can cause severe ocular irritation. |
| Respiratory | Fume Hood (Face velocity > 100 fpm) | Inhalation of aerosols or phenol vapors (if hydrolysis occurs) must be prevented. |
| Body | Tyvek® Lab Coat or Chemical Apron | Prevent dermal absorption through standard cotton clothing. |
Mechanism of Hazard: Why We Do Not Hydrolyze
Many laboratory protocols suggest hydrolyzing esters to neutralize them. This is unsafe for diphenyl phosphonates.
The following diagram illustrates the chemical breakdown that occurs if this waste is improperly treated with base or acid, generating a more hazardous waste stream.
Figure 1: Hydrolysis pathway demonstrating the release of toxic phenol. This reaction transforms a stable organophosphonate into a corrosive, toxic mixture requiring complex separation.
Step-by-Step Disposal Protocol
This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes personnel exposure.
Phase 1: Waste Characterization & Segregation
-
Isolate the Stream: Do not mix this waste with oxidizers (e.g., nitric acid, peroxides). Phosphonates can react vigorously with strong oxidizers.
-
Solvent Compatibility: Segregate into "Organic Waste - Halogenated" or "Non-Halogenated" depending on the solvent used in your process (e.g., DCM vs. Ethyl Acetate). The phosphonate itself is compatible with standard organic waste streams.
-
Labeling:
-
Chemical Name: Diphenyl (1,2,3-trihydroxypropyl)phosphonate.
-
Hazard Checkboxes: Toxic, Irritant.
-
Note: "Contains Organophosphonate Ester - Potential Phenol Release."
-
Phase 2: Packaging for Disposal (Lab Pack)
Objective: Prepare the waste for commercial incineration.
-
Primary Container: Collect waste in a screw-cap amber glass bottle or high-density polyethylene (HDPE) container. Ensure the cap has a PTFE liner to prevent plasticizer leaching.
-
Headspace: Leave at least 10% headspace to allow for thermal expansion.
-
Secondary Containment: Place the primary container inside a secondary tray or bucket during storage to capture any leaks.
-
Solid Waste: If the compound is on solid support (silica gel, filter paper), double-bag in heavy-duty polyethylene bags (3 mil minimum) and place in a solid waste drum.
Phase 3: Final Disposal (Contractor)
Transfer the waste to your institution's EHS (Environmental Health & Safety) department for pickup. The external waste contractor will process this via Fuel Blending or Incineration .
-
Incineration (Recommended): High-temperature combustion (>1000°C) ensures the complete destruction of the refractory P-C bond and the aromatic rings.
-
Waste Codes: While the pure compound may not have a specific listed waste code, if phenol is generated or present, the mixture may carry the D002 (Corrosive) or U188 (Phenol) codes depending on concentration.
Decision Matrix for Spill Response
In the event of a spill, immediate decision-making is critical to prevent phenol exposure.
Figure 2: Operational flow for spill management. Note the restriction on water usage during the initial absorption phase to prevent hydrolysis.
Regulatory & Technical Data Summary
| Parameter | Data/Status | Operational Implication |
| Chemical Class | Organophosphonate Ester | Stable P-C bond; requires high-temp incineration. |
| Hydrolysis Product | Phenol + Phosphonic Acid | Phenol is the driver for toxicity classification. |
| RCRA Status | Not P-listed/U-listed specifically | Classify as "Non-Regulated Organic" unless mixed with listed solvents or if phenol is free. |
| Flash Point | > 110°C (Estimated) | Likely not ignitable (D001), but combustible. |
| Water Solubility | Moderate (due to trihydroxy group) | Do not wash down drains; will persist in aquatic environments. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Wastes - Hazardous Waste - Waste Types - Listed Wastes. (Reference for Phenol U188 and general organic waste coding). [Link]
-
PubChem. (2024). Diphenyl phosphonate Compound Summary. (Used for structural analogy and hydrolysis hazard data).[1] [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diphenyl (1,2,3-trihydroxypropyl)phosphonate
Executive Summary: A Precautionary Approach
Diphenyl (1,2,3-trihydroxypropyl)phosphonate is a compound for which detailed toxicological data is not publicly available. Therefore, a conservative approach, assuming high potential hazard, is mandatory.[1][2][3] The recommendations herein are derived from the known hazards of its constituent chemical classes: organophosphonates and diphenyl esters.
The primary concerns are severe skin and eye irritation or corrosion, potential for respiratory irritation, and unknown long-term systemic effects.[4][5] The operational plan detailed below prioritizes engineering controls, supplemented by a robust Personal Protective Equipment (PPE) regimen, to minimize all potential routes of exposure.
Presumptive Hazard Analysis
In the absence of a specific Safety Data Sheet (SDS), we infer potential hazards from analogous compounds like Diphenyl Phosphite and other organophosphonates.
| Hazard Category | Inferred Risk from Analogous Compounds | Rationale & Supporting Evidence |
| Acute Toxicity (Oral) | Category 3 or 4 (Toxic or Harmful) | Diphenyl phosphite and other organophosphonates can be harmful or toxic if swallowed.[4][6] |
| Skin Corrosion/Irritation | Category 1 (Causes severe burns) | Diphenyl phosphite is known to cause severe skin burns.[4][5] The phosphonate group can have corrosive properties. |
| Eye Damage/Irritation | Category 1 (Causes serious eye damage) | Analogues cause severe and potentially irreversible eye damage.[4][7][8] |
| Respiratory Irritation | Potential for irritation | Solid phosphonates can produce airborne dust; mists or vapors from solutions may irritate the respiratory tract.[7][9] |
| Long-Term Toxicity | Unknown (Treat as potential mutagen/reproductive toxicant) | Diphenyl phosphite has been linked to genetic defects and reproductive harm.[4] This is a prudent assumption for a novel compound.[1][2] |
The Core Safety Directive: A Multi-Layered Defense
Safe handling is achieved through a hierarchy of controls. Engineering controls are the primary defense, with PPE serving as the essential final barrier.
Engineering Controls: Your First Line of Defense
-
Certified Chemical Fume Hood: All handling of the solid compound and its solutions must occur within a certified chemical fume hood to prevent inhalation of dust, aerosols, or potential decomposition vapors.[2][10]
-
Ventilated Storage: Store the compound in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents or bases.[3][11] The container must be clearly labeled and tightly sealed.[12]
-
Eyewash Station & Safety Shower: Ensure immediate and unobstructed access to a functional eyewash station and safety shower.[5][7]
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE is critical and must be appropriate for the task. Industrial and professional users of phosphonates should always use proper PPE.[9]
| PPE Category | Specification | Rationale and Causality |
| Hand Protection | Double-gloving with an inner nitrile glove and an outer, thicker neoprene or butyl rubber glove. | Nitrile provides splash protection, while neoprene offers more robust defense against corrosive materials and solvents.[1][3] Always check manufacturer-specific breakthrough times for the solvents in use. |
| Eye & Face Protection | Chemical safety goggles (ANSI Z87.1 compliant) combined with a full-face shield . | Goggles provide a seal against splashes and dust.[3][11] A face shield is mandatory when handling larger quantities (>1g) or during procedures with a high splash risk, protecting the entire face from corrosive materials.[9][13][14] |
| Body Protection | Flame-resistant laboratory coat (fully fastened) with tight-fitting cuffs. | Protects skin and personal clothing from contamination.[1][11] Flame-resistant material is a prudent measure when working with any organic compound. |
| Respiratory Protection | N95 Respirator (or higher) if weighing powder outside of a powder-coated balance enclosure or fume hood. | This is an auxiliary measure and should not replace the use of a fume hood. It is intended to minimize inhalation if primary engineering controls are not fully containing the powder.[1][10][14] |
Operational Plans: From Receipt to Disposal
Procedural discipline is paramount when handling chemicals of unknown toxicity. The following workflows are designed to minimize risk at every stage.
Risk Assessment & Handling Workflow
The following diagram illustrates the decision-making process that must precede any work with this compound.
Caption: Risk assessment and control workflow for novel compounds.
Step-by-Step Protocol: Weighing and Preparing a Stock Solution
This protocol assumes the compound is a solid powder.
-
Preparation:
-
Designate a specific area within the chemical fume hood for the procedure.
-
Place a plastic-backed absorbent liner on the work surface.
-
Gather all necessary equipment: spatulas, weigh paper/boat, vials, solvent, and vortex mixer.
-
Pre-label all solution vials with the chemical name, concentration, solvent, date, and hazard pictograms.[12]
-
-
Donning PPE:
-
Put on your inner and outer gloves, lab coat, safety goggles, and face shield as detailed in the PPE table.
-
-
Weighing the Compound:
-
Perform all weighing operations inside the fume hood.
-
Use a microbalance within an enclosure if available to minimize powder dispersal.
-
Carefully transfer the desired amount of powder from the stock bottle to a weigh boat using a clean spatula. Avoid creating dust.[10]
-
Close the primary stock container immediately after dispensing.
-
-
Solubilization:
-
Carefully add the weighed powder to the pre-labeled vial.
-
Using a pipette, add the required volume of solvent to the vial.
-
Securely cap the vial before removing it from the fume hood for vortexing or sonication.
-
-
Waste Collection:
-
All contaminated disposable items (weigh boats, pipette tips, absorbent liners, outer gloves) must be placed directly into a designated solid hazardous waste container within the fume hood.[1]
-
-
Decontamination and Doffing:
-
Wipe down the balance, spatula, and work surface with an appropriate solvent (e.g., 70% ethanol, if compatible).
-
Remove outer gloves and dispose of them in the solid waste container.
-
Remove the face shield and goggles, followed by the lab coat and inner gloves.
-
Wash hands thoroughly with soap and water.[7]
-
Emergency and Disposal Plans
Exposure and Spill Procedures
| Incident | Immediate Action Plan |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][3][15] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3][7] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3] |
| Small Spill (<5g or <50mL) | Alert others in the lab. Wearing full PPE, cover the spill with an absorbent material (e.g., sand or clay).[11] Collect the material using non-sparking tools and place it in a sealed, labeled hazardous waste container. Decontaminate the area. |
| Large Spill | Evacuate the laboratory immediately. Alert the institutional safety office and restrict access to the area. Do not attempt to clean it up yourself.[1] |
Waste Disposal Plan
All waste generated from handling Diphenyl (1,2,3-trihydroxypropyl)phosphonate must be treated as hazardous waste.[16]
-
Solid Waste: Contaminated gloves, weigh paper, pipette tips, and absorbent pads must be collected in a clearly labeled, sealed container designated for solid chemical waste.[17]
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a compatible, sealed, and clearly labeled hazardous waste bottle.[1][17]
-
Segregation: Do not mix this waste stream with other incompatible wastes. Keep acids and bases separate.[17][18]
-
Disposal: All hazardous waste must be disposed of through your institution's official hazardous waste collection program.[16][18] Never dispose of this chemical down the drain or in regular trash.[12]
Decontamination Workflow
Caption: Post-experiment decontamination and PPE doffing sequence.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
- A Guide to the Safe Handling and Management of Novel Research Compounds. (2025). Benchchem.
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
- Laboratory chemical waste disposal guidelines. (n.d.). University of Otago.
- Essential Guidelines for Handling Phosphonate Deriv
- Safety - phosphonates. (n.d.).
- Novel Chemicals with Unknown Hazards SOP. (n.d.).
- Novel Chemicals With Unknown Hazards. (n.d.). Environmental Health and Safety, UNC Charlotte.
- Safety Data Sheet Product name: PHOSPHON
- A Complete Guide to Buying Research Chemicals for Labor
- Carus Webinar: Safety & Handling of Phosph
- Organophosphate/Carbam
- SAFETY DATA SHEET - Diphenyl Phosphite. (2025). TCI Chemicals.
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). EPA.
- ORGANOPHOSPHATES. (n.d.). Illinois Department of Public Health.
- What You Need to Know: Safety & Handling of Phosph
- SAFETY DATA SHEET - Diphenyl phosphite. (2010). Fisher Scientific.
- Material Safety Data Sheet - Diphenyl phosphite. (n.d.). Cole-Parmer.
- Decontamin
- SAFETY DATA SHEET - Unnamed Organophosph
- Diphenyl methylphosphonate SDS, 7526-26-3 Safety D
- Safety data sheet - Ultracur3D® EL 4000. (2024). Carl ROTH.
- Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. (2023).
- Organophosphate Toxicity Treatment & Management. (2026). Medscape Reference.
- SAFETY DATA SHEET - Unnamed Compound. (2025). Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. twu.edu [twu.edu]
- 3. safety.charlotte.edu [safety.charlotte.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. echemi.com [echemi.com]
- 7. go.lupinsys.com [go.lupinsys.com]
- 8. carlroth.com [carlroth.com]
- 9. phosphonates - Safety [phosphonates.org]
- 10. A Complete Guide to Buying Research Chemicals for Laboratories in 2025 - AiFChem [aifchem.com]
- 11. htdchem.com [htdchem.com]
- 12. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. ORGANOPHOSPHATES [idph.state.il.us]
- 16. vumc.org [vumc.org]
- 17. canterbury.ac.nz [canterbury.ac.nz]
- 18. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
